Dehydroevodiamine Hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
Numéro CAS |
111664-82-5 |
|---|---|
Formule moléculaire |
C19H16ClN3O |
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,15,17,19-octaen-14-one;hydrochloride |
InChI |
InChI=1S/C19H15N3O.ClH/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22;/h2-9H,10-11H2,1H3;1H |
Clé InChI |
SVOMSEHNGXLQRU-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3.[Cl-] |
Numéros CAS associés |
67909-49-3 (Parent) |
Synonymes |
dehydroevodiamine dehydroevodiamine chloride |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Dehydroevodiamine Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of dehydroevodiamine (B150072) hydrochloride (DHED-HCl), a quinazoline (B50416) alkaloid of significant interest for its diverse pharmacological activities. This document outlines detailed methodologies for its preparation from evodiamine (B1670323), subsequent purification to high purity standards suitable for research purposes, and an exploration of the key signaling pathways it modulates.
Synthesis of Dehydroevodiamine Hydrochloride
The most common and established method for synthesizing this compound is through the acid-catalyzed dehydrogenation of its precursor, evodiamine.[1] This transformation involves an oxidation reaction that introduces a double bond into the heterocyclic core of the evodiamine molecule.[1]
Experimental Protocol: Acid-Catalyzed Dehydrogenation of Evodiamine
This protocol details the conversion of evodiamine to this compound dihydrate.[1]
Materials:
-
Evodiamine (starting material)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve evodiamine in acetone.
-
Acidify the solution by adding concentrated hydrochloric acid. The exact concentration of HCl in acetone is a critical parameter that may require optimization, though specific ratios are not consistently reported in publicly available literature.
-
Stir the reaction mixture at room temperature. The reaction time is a key variable and should be monitored, for example by Thin Layer Chromatography (TLC), to determine the point of maximum conversion.
-
Upon reaction completion, the this compound will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold acetone to remove any unreacted starting material and soluble impurities.
-
Dry the resulting white to beige powder under vacuum.
Quantitative Data:
While specific yields are not consistently reported in the literature, this method is described as a reliable route to this compound.[1] The yield is dependent on the optimization of reaction conditions such as the concentration of HCl, reaction time, and temperature.
| Parameter | Value/Range | Notes |
| Starting Material | Evodiamine | - |
| Product | This compound | Dihydrate form is often obtained[1] |
| Reagents | HCl-acidified acetone | Concentration of HCl is a key parameter |
| Reported Yield | Not consistently specified | Optimization of reaction conditions is crucial |
Purification of this compound
Achieving high purity of this compound is critical for research applications to ensure that observed biological effects are attributable to the compound of interest. The primary methods for purification are recrystallization and preparative high-performance liquid chromatography (HPLC).
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds.[2][3] For this compound, various crystalline forms, including anhydrates, solvates (e.g., with methanol), and hydrates (dihydrate and trihydrate), can be obtained through recrystallization from different solvent systems.[4]
General Recrystallization Protocol:
-
Solvent Selection: Choose a solvent or a mixture of solvents in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents to screen include methanol (B129727), ethanol, acetone, and mixtures with water or non-polar co-solvents.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Note: The choice of solvent will influence the resulting crystalline form of the this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity (e.g., ≥98%), preparative reverse-phase HPLC (RP-HPLC) is a powerful technique. A two-step protocol involving cation-exchange solid-phase extraction followed by isocratic preparative RP-HPLC has been successfully employed for the gram-scale purification of dehydroevodiamine.[5]
General Preparative RP-HPLC Protocol:
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent that is compatible with the mobile phase, such as a mixture of the mobile phase components.
-
Column Selection: A C18 stationary phase is commonly used for the separation of alkaloids. The column dimensions will depend on the amount of material to be purified.
-
Mobile Phase: A typical mobile phase for RP-HPLC of alkaloids consists of a mixture of acetonitrile (B52724) or methanol and water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The exact composition and gradient (or isocratic conditions) will need to be optimized.
-
Method Development: It is advisable to first develop the separation method on an analytical scale HPLC system and then scale it up for preparative purification.
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound.
-
Post-Purification Processing: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to obtain the purified this compound.
Quantitative Data:
| Parameter | Value/Range | Notes |
| Purity (Commercial) | ≥98% (HPLC) | As reported by commercial suppliers. |
| Solubility in DMSO | 12.5 mg/mL (requires sonication) | - |
| Solubility in Water | 1.43 mg/mL (requires sonication and warming) | The hydrochloride salt improves aqueous solubility. |
Key Signaling Pathways Modulated by Dehydroevodiamine
Dehydroevodiamine exerts its pharmacological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting research findings.
PI3K/AKT/NF-κB Signaling Pathway
Dehydroevodiamine has been shown to inhibit the PI3K/AKT/NF-κB signaling pathway. This pathway is a critical regulator of inflammation, cell survival, and proliferation. By inhibiting this pathway, dehydroevodiamine can exert anti-inflammatory and potentially anti-cancer effects.
Caption: Dehydroevodiamine inhibits the PI3K/AKT/NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway is another crucial pathway involved in cellular processes such as inflammation, proliferation, differentiation, and apoptosis. Dehydroevodiamine has been reported to modulate the MAPK pathway, which may contribute to its anti-inflammatory and neuroprotective effects.
Caption: Dehydroevodiamine modulates the MAPK signaling cascade.
Experimental Workflows
Synthesis and Purification Workflow
The overall process for obtaining pure this compound for research can be summarized in the following workflow.
Caption: Workflow for the synthesis and purification of dehydroevodiamine HCl.
This technical guide provides a foundational understanding for the synthesis and purification of this compound. Researchers are encouraged to consult primary literature for more specific experimental details and to optimize the described protocols for their specific laboratory conditions and purity requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. Synthesis, structural characterization, physicochemical properties and transformations of dehydroevodiamine and its hydrochloride salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Gram-scale purification of dehydroevodiamine from Evodia rutaecarpa fruits, and a procedure for selective removal of quaternary indoloquinazoline alkaloids from Evodia extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of Dehydroevodiamine Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of dehydroevodiamine hydrochloride (DHED-HCl), a quinazoline alkaloid of significant interest for its diverse pharmacological activities. This document outlines detailed methodologies for its preparation from evodiamine, subsequent purification to high purity standards suitable for research purposes, and an exploration of the key signaling pathways it modulates.
Synthesis of this compound
The most common and established method for synthesizing this compound is through the acid-catalyzed dehydrogenation of its precursor, evodiamine.[1] This transformation involves an oxidation reaction that introduces a double bond into the heterocyclic core of the evodiamine molecule.[1]
Experimental Protocol: Acid-Catalyzed Dehydrogenation of Evodiamine
This protocol details the conversion of evodiamine to this compound dihydrate.[1]
Materials:
-
Evodiamine (starting material)
-
Acetone
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve evodiamine in acetone.
-
Acidify the solution by adding concentrated hydrochloric acid. The exact concentration of HCl in acetone is a critical parameter that may require optimization, though specific ratios are not consistently reported in publicly available literature.
-
Stir the reaction mixture at room temperature. The reaction time is a key variable and should be monitored, for example by Thin Layer Chromatography (TLC), to determine the point of maximum conversion.
-
Upon reaction completion, the this compound will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold acetone to remove any unreacted starting material and soluble impurities.
-
Dry the resulting white to beige powder under vacuum.
Quantitative Data:
While specific yields are not consistently reported in the literature, this method is described as a reliable route to this compound.[1] The yield is dependent on the optimization of reaction conditions such as the concentration of HCl, reaction time, and temperature.
| Parameter | Value/Range | Notes |
| Starting Material | Evodiamine | - |
| Product | This compound | Dihydrate form is often obtained[1] |
| Reagents | HCl-acidified acetone | Concentration of HCl is a key parameter |
| Reported Yield | Not consistently specified | Optimization of reaction conditions is crucial |
Purification of this compound
Achieving high purity of this compound is critical for research applications to ensure that observed biological effects are attributable to the compound of interest. The primary methods for purification are recrystallization and preparative high-performance liquid chromatography (HPLC).
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds.[2][3] For this compound, various crystalline forms, including anhydrates, solvates (e.g., with methanol), and hydrates (dihydrate and trihydrate), can be obtained through recrystallization from different solvent systems.[4]
General Recrystallization Protocol:
-
Solvent Selection: Choose a solvent or a mixture of solvents in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents to screen include methanol, ethanol, acetone, and mixtures with water or non-polar co-solvents.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Note: The choice of solvent will influence the resulting crystalline form of the this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity (e.g., ≥98%), preparative reverse-phase HPLC (RP-HPLC) is a powerful technique. A two-step protocol involving cation-exchange solid-phase extraction followed by isocratic preparative RP-HPLC has been successfully employed for the gram-scale purification of dehydroevodiamine.[5]
General Preparative RP-HPLC Protocol:
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent that is compatible with the mobile phase, such as a mixture of the mobile phase components.
-
Column Selection: A C18 stationary phase is commonly used for the separation of alkaloids. The column dimensions will depend on the amount of material to be purified.
-
Mobile Phase: A typical mobile phase for RP-HPLC of alkaloids consists of a mixture of acetonitrile or methanol and water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The exact composition and gradient (or isocratic conditions) will need to be optimized.
-
Method Development: It is advisable to first develop the separation method on an analytical scale HPLC system and then scale it up for preparative purification.
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound.
-
Post-Purification Processing: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to obtain the purified this compound.
Quantitative Data:
| Parameter | Value/Range | Notes |
| Purity (Commercial) | ≥98% (HPLC) | As reported by commercial suppliers. |
| Solubility in DMSO | 12.5 mg/mL (requires sonication) | - |
| Solubility in Water | 1.43 mg/mL (requires sonication and warming) | The hydrochloride salt improves aqueous solubility. |
Key Signaling Pathways Modulated by Dehydroevodiamine
Dehydroevodiamine exerts its pharmacological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting research findings.
PI3K/AKT/NF-κB Signaling Pathway
Dehydroevodiamine has been shown to inhibit the PI3K/AKT/NF-κB signaling pathway. This pathway is a critical regulator of inflammation, cell survival, and proliferation. By inhibiting this pathway, dehydroevodiamine can exert anti-inflammatory and potentially anti-cancer effects.
Caption: Dehydroevodiamine inhibits the PI3K/AKT/NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway is another crucial pathway involved in cellular processes such as inflammation, proliferation, differentiation, and apoptosis. Dehydroevodiamine has been reported to modulate the MAPK pathway, which may contribute to its anti-inflammatory and neuroprotective effects.
Caption: Dehydroevodiamine modulates the MAPK signaling cascade.
Experimental Workflows
Synthesis and Purification Workflow
The overall process for obtaining pure this compound for research can be summarized in the following workflow.
Caption: Workflow for the synthesis and purification of dehydroevodiamine HCl.
This technical guide provides a foundational understanding for the synthesis and purification of this compound. Researchers are encouraged to consult primary literature for more specific experimental details and to optimize the described protocols for their specific laboratory conditions and purity requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. Synthesis, structural characterization, physicochemical properties and transformations of dehydroevodiamine and its hydrochloride salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Gram-scale purification of dehydroevodiamine from Evodia rutaecarpa fruits, and a procedure for selective removal of quaternary indoloquinazoline alkaloids from Evodia extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroevodiamine Hydrochloride: A Technical Guide to Biological Activity Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroevodiamine (DHE), a quinazoline (B50416) alkaloid isolated from Evodia rutaecarpa, and its hydrochloride salt, have garnered significant scientific interest due to their broad spectrum of pharmacological activities.[1][2] Possessing a pentacyclic structure, DHE has demonstrated neuroprotective, anti-inflammatory, anticancer, and cardiovascular effects in numerous preclinical studies.[1][2] This technical guide provides an in-depth overview of the core biological activity screening assays for Dehydroevodiamine Hydrochloride (DHE), complete with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound across various experimental models.
Table 1: Anti-Inflammatory Activity
| Target/Assay | Cell Line/Model | Concentration/Dosage | Observed Effect | Citation |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 10, 50, 100 µM | Concentration-dependent inhibition of IFN-α/LPS-stimulated NO production. | [2] |
| Prostaglandin E2 (PGE2) Secretion | RAW 264.7 Macrophages | 30 µM | Inhibition of LPS-induced PGE2 secretion. | [3] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17) | Adjuvant-Induced Arthritis Rats | Not specified | Significant reduction in serum levels. | [4] |
| iNOS and COX-2 Expression | RAW 264.7 Macrophages | Not specified | Downregulates expression. | [4] |
| Cell Proliferation | Human fibroblast-like synoviocytes (MH7A cells) | Not specified | Inhibited cell proliferation. | [5] |
Table 2: Neuroprotective Activity
| Assay | Model System | Concentration/Dosage | Observed Effect | Citation |
| Acetylcholinesterase (AChE) Inhibition | In vitro | IC50: 37.8 µM | Potent inhibition of AChE. | [2] |
| Cell Viability | Primary Cortical Neurons (Aβ-induced toxicity) | Not specified | Reduced neurotoxicity. | [6] |
| Reactive Oxygen Species (ROS) Production | Primary Cortical Neurons (Aβ-induced) | Not specified | Reduced production of Aβ-induced ROS. | [6] |
| Intracellular Calcium Levels | Primary Cortical Neurons | 10 µM | Decreased intracellular calcium levels. | [7] |
| Passive Avoidance Test | Amyloid-β (25-35)-induced amnesic mice | 1.5 mg/kg | Increased latency to step-through. | [3] |
| Water Maze Test | Scopolamine-induced amnesic rats | 10 mg/kg, p.o. | Ameliorated spatial memory impairment. | [6][7] |
| β-secretase Inhibition | In vitro | IC50: 40.96 µM | Competitive inhibitor of β-secretase. | [8] |
Table 3: Cardiovascular Activity
| Target/Assay | Model System | Concentration/Dosage | Observed Effect | Citation |
| Mean Arterial Blood Pressure (MAP) | Rats | 10 mg/kg | ~30% decrease in MAP. | [3] |
| Blood Pressure and Heart Rate | Anesthetized Rats | Cumulative dose of 22.5mg/kg/30min | Significant decrease in blood pressure and heart rate. | |
| Cardiac Contractility | Electrically-stimulated primary human atrial trabeculae | 0.1-0.3 µM | Reduced upstroke velocity, action potential amplitude, and contractile force. | [3] |
| hERG Channel (IKr) Inhibition | Human embryonic kidney cells | IC50: 253.2 ± 26.3 nM | Potent inhibition of the hERG channel. | [9] |
| Action Potential Duration (APD) | Dog ventricular cardiomyocytes | 0.01, 0.1, 1, 10 µM | Dose-dependent prolongation of APD and induction of early afterdepolarizations. | [9] |
| Cell Viability | H9c2 Cardiomyocytes (Doxorubicin-induced injury) | 10, 50 µM | Enhanced cardiomyocyte viability and decreased LDH release. | [10] |
Table 4: Anticancer Activity
| Target/Assay | Cell Line | Concentration | Observed Effect | Citation |
| Glucose Metabolism | Hepatoma cells | Not specified | Reduced glucose uptake and lactic acid production. | [1] |
| Apoptosis | Huh-7 and PLC cells | Not specified | Promotes apoptosis. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the biological activity screening of this compound.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.[11]
-
Cell Culture: Plate neuronal cells (e.g., HT22), cancer cell lines (e.g., MH7A), or cardiomyocytes (e.g., H9c2) in 96-well plates at an appropriate density and allow them to adhere overnight.[11][12]
-
Treatment: Pre-treat the cells with varying concentrations of DHE for a specified period (e.g., 2 hours) before inducing toxicity or for the desired experimental duration.[11]
-
Induction of Cytotoxicity (if applicable): Introduce the cytotoxic agent (e.g., glutamate (B1630785), amyloid-β, doxorubicin) and incubate for the designated time.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Express the results as a percentage of the control (untreated) cells.
Intracellular Calcium Imaging (Fura-2 AM Staining)
This method measures changes in intracellular calcium concentrations.[11]
-
Cell Culture: Grow neurons on glass coverslips suitable for microscopy.[11]
-
Dye Loading: Load the cells with the calcium-sensitive dye Fura-2 AM (e.g., 2-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.[11]
-
Washing: Wash the cells with fresh buffer to remove excess dye.[11]
-
Imaging Setup: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.[11]
-
Baseline Measurement: Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.[11]
-
Stimulation: Perfuse the cells with a solution containing a stimulant like glutamate or NMDA to induce calcium influx.[11]
-
Data Acquisition: Continuously record the fluorescence ratio during and after stimulation.[11]
-
Data Analysis: Analyze the change in the 340/380 nm fluorescence ratio over time, which is proportional to the intracellular calcium concentration.[11]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Treat cells with DHE and/or a stimulant (e.g., TNF-α) for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[12]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, p-JNK, p-ERK, and their total protein counterparts).[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.[12]
-
Detection: Detect the protein bands using a chemiluminescence detection system.[12]
In Vivo Scopolamine-Induced Amnesia Model in Rats
This model is used to assess the anti-amnesic effects of compounds.[13]
-
Animals: Male Wistar rats are commonly used.[13]
-
Behavioral Training: Train the rats in a water maze for 5 consecutive days (2 trials per day).[13]
-
Induction of Amnesia: Administer a single intraperitoneal (i.p.) injection of scopolamine (B1681570) (1 mg/kg).[13]
-
DHE Administration: 30 minutes after the scopolamine injection, administer a single oral dose of DHE (10 mg/kg), typically suspended in 0.3% carboxymethylcellulose (CMC).[13]
-
Behavioral Testing: Assess spatial memory in the water maze at various time points (e.g., 1, 4, and 24 hours) post-scopolamine administration.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Anti-inflammatory signaling pathways modulated by DHE.
Caption: Neuroprotective signaling pathways influenced by DHE.
Caption: Cardioprotective NRG1/ErbB signaling pathway of DHE.
Caption: Experimental workflow for in vitro screening of DHE.
Conclusion
This compound exhibits a compelling and diverse pharmacological profile, with potent activities across multiple biological systems. The screening assays and methodologies detailed in this guide provide a robust framework for researchers to further investigate its therapeutic potential. The multi-target nature of DHE, particularly its influence on key signaling pathways such as NF-κB, PI3K/AKT, and NRG1/ErbB, underscores its promise as a lead compound for the development of novel treatments for inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions. However, the significant activity of DHE as a hERG channel blocker, which poses a proarrhythmic risk, is a critical consideration for future drug development and necessitates careful evaluation in all research endeavors.[1][9]
References
- 1. benchchem.com [benchchem.com]
- 2. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dehydroevodiamine suppresses inflammatory responses in adjuvant-induced arthritis rats and human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dehydroevodiamine·HCl enhances cognitive function in memory-impaired rat models -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. Dehydroevodiamine•HCl Protects Against Memory Impairment and Cerebral Amyloid-β Production in Tg2576 Mice by Acting as a β-Secretase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dehydroevodiamine and hortiamine, alkaloids from the traditional Chinese herbal drug Evodia rutaecarpa, are IKr blockers with proarrhythmic effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dehydroevodiamine Alleviates Doxorubicin-Induced Cardiomyocyte Injury by Regulating Neuregulin-1/ErbB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Dehydroevodiamine Hydrochloride: A Technical Guide to Biological Activity Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroevodiamine (DHE), a quinazoline alkaloid isolated from Evodia rutaecarpa, and its hydrochloride salt, have garnered significant scientific interest due to their broad spectrum of pharmacological activities.[1][2] Possessing a pentacyclic structure, DHE has demonstrated neuroprotective, anti-inflammatory, anticancer, and cardiovascular effects in numerous preclinical studies.[1][2] This technical guide provides an in-depth overview of the core biological activity screening assays for Dehydroevodiamine Hydrochloride (DHE), complete with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound across various experimental models.
Table 1: Anti-Inflammatory Activity
| Target/Assay | Cell Line/Model | Concentration/Dosage | Observed Effect | Citation |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 10, 50, 100 µM | Concentration-dependent inhibition of IFN-α/LPS-stimulated NO production. | [2] |
| Prostaglandin E2 (PGE2) Secretion | RAW 264.7 Macrophages | 30 µM | Inhibition of LPS-induced PGE2 secretion. | [3] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17) | Adjuvant-Induced Arthritis Rats | Not specified | Significant reduction in serum levels. | [4] |
| iNOS and COX-2 Expression | RAW 264.7 Macrophages | Not specified | Downregulates expression. | [4] |
| Cell Proliferation | Human fibroblast-like synoviocytes (MH7A cells) | Not specified | Inhibited cell proliferation. | [5] |
Table 2: Neuroprotective Activity
| Assay | Model System | Concentration/Dosage | Observed Effect | Citation |
| Acetylcholinesterase (AChE) Inhibition | In vitro | IC50: 37.8 µM | Potent inhibition of AChE. | [2] |
| Cell Viability | Primary Cortical Neurons (Aβ-induced toxicity) | Not specified | Reduced neurotoxicity. | [6] |
| Reactive Oxygen Species (ROS) Production | Primary Cortical Neurons (Aβ-induced) | Not specified | Reduced production of Aβ-induced ROS. | [6] |
| Intracellular Calcium Levels | Primary Cortical Neurons | 10 µM | Decreased intracellular calcium levels. | [7] |
| Passive Avoidance Test | Amyloid-β (25-35)-induced amnesic mice | 1.5 mg/kg | Increased latency to step-through. | [3] |
| Water Maze Test | Scopolamine-induced amnesic rats | 10 mg/kg, p.o. | Ameliorated spatial memory impairment. | [6][7] |
| β-secretase Inhibition | In vitro | IC50: 40.96 µM | Competitive inhibitor of β-secretase. | [8] |
Table 3: Cardiovascular Activity
| Target/Assay | Model System | Concentration/Dosage | Observed Effect | Citation |
| Mean Arterial Blood Pressure (MAP) | Rats | 10 mg/kg | ~30% decrease in MAP. | [3] |
| Blood Pressure and Heart Rate | Anesthetized Rats | Cumulative dose of 22.5mg/kg/30min | Significant decrease in blood pressure and heart rate. | |
| Cardiac Contractility | Electrically-stimulated primary human atrial trabeculae | 0.1-0.3 µM | Reduced upstroke velocity, action potential amplitude, and contractile force. | [3] |
| hERG Channel (IKr) Inhibition | Human embryonic kidney cells | IC50: 253.2 ± 26.3 nM | Potent inhibition of the hERG channel. | [9] |
| Action Potential Duration (APD) | Dog ventricular cardiomyocytes | 0.01, 0.1, 1, 10 µM | Dose-dependent prolongation of APD and induction of early afterdepolarizations. | [9] |
| Cell Viability | H9c2 Cardiomyocytes (Doxorubicin-induced injury) | 10, 50 µM | Enhanced cardiomyocyte viability and decreased LDH release. | [10] |
Table 4: Anticancer Activity
| Target/Assay | Cell Line | Concentration | Observed Effect | Citation |
| Glucose Metabolism | Hepatoma cells | Not specified | Reduced glucose uptake and lactic acid production. | [1] |
| Apoptosis | Huh-7 and PLC cells | Not specified | Promotes apoptosis. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the biological activity screening of this compound.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.[11]
-
Cell Culture: Plate neuronal cells (e.g., HT22), cancer cell lines (e.g., MH7A), or cardiomyocytes (e.g., H9c2) in 96-well plates at an appropriate density and allow them to adhere overnight.[11][12]
-
Treatment: Pre-treat the cells with varying concentrations of DHE for a specified period (e.g., 2 hours) before inducing toxicity or for the desired experimental duration.[11]
-
Induction of Cytotoxicity (if applicable): Introduce the cytotoxic agent (e.g., glutamate, amyloid-β, doxorubicin) and incubate for the designated time.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Express the results as a percentage of the control (untreated) cells.
Intracellular Calcium Imaging (Fura-2 AM Staining)
This method measures changes in intracellular calcium concentrations.[11]
-
Cell Culture: Grow neurons on glass coverslips suitable for microscopy.[11]
-
Dye Loading: Load the cells with the calcium-sensitive dye Fura-2 AM (e.g., 2-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.[11]
-
Washing: Wash the cells with fresh buffer to remove excess dye.[11]
-
Imaging Setup: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.[11]
-
Baseline Measurement: Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.[11]
-
Stimulation: Perfuse the cells with a solution containing a stimulant like glutamate or NMDA to induce calcium influx.[11]
-
Data Acquisition: Continuously record the fluorescence ratio during and after stimulation.[11]
-
Data Analysis: Analyze the change in the 340/380 nm fluorescence ratio over time, which is proportional to the intracellular calcium concentration.[11]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Treat cells with DHE and/or a stimulant (e.g., TNF-α) for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[12]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, p-JNK, p-ERK, and their total protein counterparts).[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.[12]
-
Detection: Detect the protein bands using a chemiluminescence detection system.[12]
In Vivo Scopolamine-Induced Amnesia Model in Rats
This model is used to assess the anti-amnesic effects of compounds.[13]
-
Animals: Male Wistar rats are commonly used.[13]
-
Behavioral Training: Train the rats in a water maze for 5 consecutive days (2 trials per day).[13]
-
Induction of Amnesia: Administer a single intraperitoneal (i.p.) injection of scopolamine (1 mg/kg).[13]
-
DHE Administration: 30 minutes after the scopolamine injection, administer a single oral dose of DHE (10 mg/kg), typically suspended in 0.3% carboxymethylcellulose (CMC).[13]
-
Behavioral Testing: Assess spatial memory in the water maze at various time points (e.g., 1, 4, and 24 hours) post-scopolamine administration.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Anti-inflammatory signaling pathways modulated by DHE.
Caption: Neuroprotective signaling pathways influenced by DHE.
Caption: Cardioprotective NRG1/ErbB signaling pathway of DHE.
Caption: Experimental workflow for in vitro screening of DHE.
Conclusion
This compound exhibits a compelling and diverse pharmacological profile, with potent activities across multiple biological systems. The screening assays and methodologies detailed in this guide provide a robust framework for researchers to further investigate its therapeutic potential. The multi-target nature of DHE, particularly its influence on key signaling pathways such as NF-κB, PI3K/AKT, and NRG1/ErbB, underscores its promise as a lead compound for the development of novel treatments for inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions. However, the significant activity of DHE as a hERG channel blocker, which poses a proarrhythmic risk, is a critical consideration for future drug development and necessitates careful evaluation in all research endeavors.[1][9]
References
- 1. benchchem.com [benchchem.com]
- 2. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dehydroevodiamine suppresses inflammatory responses in adjuvant-induced arthritis rats and human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dehydroevodiamine·HCl enhances cognitive function in memory-impaired rat models -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. Dehydroevodiamine•HCl Protects Against Memory Impairment and Cerebral Amyloid-β Production in Tg2576 Mice by Acting as a β-Secretase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dehydroevodiamine and hortiamine, alkaloids from the traditional Chinese herbal drug Evodia rutaecarpa, are IKr blockers with proarrhythmic effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dehydroevodiamine Alleviates Doxorubicin-Induced Cardiomyocyte Injury by Regulating Neuregulin-1/ErbB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Pharmacological Profile of Dehydroevodiamine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroevodiamine (DHE), a quinazoline (B50416) alkaloid extracted from the traditional Chinese medicine Evodiae Fructus, and its hydrochloride salt (DHED), have emerged as compounds of significant scientific interest due to their broad spectrum of pharmacological activities.[1] As a primary bioactive component of its plant source, DHED has been investigated for its therapeutic potential in a variety of diseases, with modern research confirming its neuroprotective, anti-inflammatory, cardiovascular, and anticancer effects.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of Dehydroevodiamine Hydrochloride, focusing on its mechanisms of action, pharmacokinetics, and toxicological properties, with detailed data presentation and experimental methodologies for a scientific audience.
Physicochemical Properties
Dehydroevodiamine is a pentacyclic compound with an indolo[2',3':3,4]pyrido[2,1-b]quinazoline ring system.[1] The hydrochloride salt is often used to improve solubility for research purposes.
| Property | Value |
| IUPAC Name | 21-methyl-3,13,21- triazapentacyclo[11.8.0.02,10. 04,9.015,20]henicosa-. 1,3,5,7,9,15,17,19-octaen-14- one |
| Molecular Formula | C₁₉H₁₅N₃O · HCl |
| Molecular Weight | 337.80 g/mol [2] |
| CAS Number | 111664-82-5[2] |
| Appearance | White to yellow crystalline powder[1][3] |
| Solubility | Soluble in DMSO, methanol, and ethanol[1] |
Pharmacodynamics and Mechanism of Action
This compound exhibits its pharmacological effects through the modulation of multiple molecular targets and signaling pathways.
Central Nervous System Effects
DHED has shown significant promise in the context of neurodegenerative diseases, particularly Alzheimer's disease, through a multi-faceted mechanism of action.[1][3]
-
Acetylcholinesterase (AChE) Inhibition: DHED is a non-competitive inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[4][5] By inhibiting AChE, DHED increases the levels of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[2]
-
Neuroprotection: The compound has demonstrated neuroprotective effects against amyloid-β (Aβ)-induced neurotoxicity and oxidative stress in primary cortical neurons.[2]
| Target | Inhibition/Activity | IC50 Value | Ki Value | Assay System |
| Acetylcholinesterase (AChE) | Non-competitive inhibition | 37.8 µM[3][4] | 4.25 µM (in silico)[3] | In vitro enzyme assay |
Anti-Inflammatory Effects
DHED demonstrates potent anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response.
-
Inhibition of Inflammatory Mediators: DHED inhibits the production of nitric oxide (NO) and downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated with lipopolysaccharide (LPS).[1]
-
Modulation of Pro-inflammatory Cytokines: It reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-17.[1]
-
Signaling Pathway Modulation: The anti-inflammatory effects of DHED are mediated through the inhibition of the NF-κB and MAPK (p38 and ERK) signaling pathways.[1][3] Recent studies have also highlighted its ability to alleviate ulcerative colitis by inhibiting the PI3K/AKT/NF-κB signaling pathway, directly targeting AKT1.[6]
Cardiovascular Effects
DHED exerts significant effects on the cardiovascular system, which present both therapeutic potential and safety concerns.
-
Vasodilation: Dehydroevodiamine has been reported to have vasodilatory effects.[3]
-
hERG Channel Inhibition: A primary concern with DHED is its potent blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization.[3] This inhibition can lead to QT interval prolongation and an increased risk of Torsade de Pointes, a life-threatening cardiac arrhythmia.[3]
| Target | Inhibition/Activity | IC50 Value | Assay System |
| hERG (IKr) Channel | Blockade | 253.2 ± 26.3 nM[3] | Patch clamp on HEK cells |
Anticancer Effects
Emerging evidence suggests that DHED and related compounds possess antitumor properties. While specific IC50 values for DHED against a wide range of cancer cell lines are not extensively reported, studies on the related compound evodiamine (B1670323) provide insights into the potential anticancer activity. Evodiamine has been shown to inhibit the proliferation of various cancer cell lines, including liver and lung cancer cells, with IC50 values in the low micromolar range. The anticancer mechanisms are thought to involve the induction of apoptosis and inhibition of cell proliferation.[1]
Signaling Pathways
Pharmacokinetics
The pharmacokinetic profile of Dehydroevodiamine has been primarily studied in rodents.
| Parameter | Species | Dose | Value |
| Oral Bioavailability | Rat | 100 and 500 mg/kg | ~15.35%[6] |
| Cmax (Oral) | Mouse | 80 mg/kg | 12.8 ± 2.39 µg/mL[1][3] |
| Cmax (Oral) | Rat | 2 g/kg (extract) | 8.25 ng/mL[3] |
| Tmax (Oral) | Rat | - | < 1 hour[3] |
| Plasma Protein Binding | Rat | - | 65.6 ± 6.5%[6] |
| Terminal Elimination Half-life (IV) | Rat | 2.5 mg/kg | 91.8 ± 16.6 min[7] |
| Terminal Elimination Half-life (IV) | Rat | 5 mg/kg | 78.7 ± 11.9 min[7] |
| Volume of Distribution (IV) | Rat | 2.5 mg/kg | 1584.9 mL[7] |
| Volume of Distribution (IV) | Rat | 5 mg/kg | 1580.6 mL[7] |
| Metabolism | Rat | - | Primarily through hydroxylation and subsequent glucuronidation or sulfation.[6] |
| Excretion | Rat | 500 mg/kg (oral) | ~6% in feces and ~0.5% in urine as unchanged drug.[6] |
-
Distribution: DHE exhibits good permeability across the blood-brain barrier.[3]
-
Elimination: Metabolism is the primary route of elimination, with renal and fecal excretion of the unchanged drug being low.[6]
Toxicology and Safety
The primary safety concern for this compound is its potential for cardiotoxicity due to its potent inhibition of the hERG channel, which can lead to QT prolongation and Torsade de Pointes.[3] In vivo studies in dogs and rabbits have demonstrated these proarrhythmic effects.[3] While significant hepatotoxicity has not been reported, there is some evidence that DHE may impair bile acid homeostasis.[3]
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies the enzymatic activity of AChE.
-
Reagents: Acetylcholinesterase (AChE) solution, this compound (DHED) solutions of varying concentrations, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Acetylthiocholine iodide (ATCI), Phosphate (B84403) buffer (pH 8.0).
-
Procedure:
-
In a 96-well plate, combine the phosphate buffer, DTNB solution, and AChE enzyme solution.
-
Add different concentrations of DHED to the wells. Control wells should contain the vehicle.
-
Pre-incubate the plate (e.g., at 37°C for 15 minutes) to allow inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to AChE activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each DHED concentration compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Anti-Inflammatory Activity in MH7A Cells
This protocol assesses the anti-inflammatory effects of DHED on human fibroblast-like synoviocytes (MH7A).
-
Cell Culture: Culture MH7A cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for RNA/protein). Induce inflammation with TNF-α (e.g., 10 ng/mL) and co-treat with various concentrations of DHED (e.g., 5, 10, 20 µM) for 24 hours.
-
Endpoints:
-
Cell Viability (MTT Assay): Assess cell viability to exclude cytotoxic effects.
-
Gene Expression (qPCR): Extract total RNA, synthesize cDNA, and perform qPCR to measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and matrix metalloproteinases (MMPs).
-
Protein Expression (Western Blot): Lyse cells and perform Western blotting to detect the levels of total and phosphorylated proteins in the MAPK and NF-κB signaling pathways (e.g., p-p38, p-ERK, p-p65).
-
Cytokine Secretion (ELISA): Collect cell culture supernatants and measure the concentration of secreted cytokines (e.g., IL-1β, IL-6) using ELISA kits.
-
hERG Potassium Channel Assay (Automated Patch Clamp)
This electrophysiological assay directly measures the effect of DHED on hERG channel currents.
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Procedure:
-
Utilize an automated patch-clamp system.
-
Establish a whole-cell recording configuration.
-
Apply a specific voltage protocol to elicit hERG currents.
-
Perfuse the cells with vehicle control followed by increasing concentrations of DHED.
-
Record the hERG channel current at each concentration.
-
-
Data Analysis: Measure the reduction in the hERG current amplitude at each DHED concentration compared to the control. The IC50 value is determined by fitting the concentration-response data to a suitable equation.
Conclusion
This compound is a multi-target alkaloid with a compelling and diverse pharmacological profile. Its potent activities as a non-competitive acetylcholinesterase inhibitor, a modulator of key inflammatory signaling pathways (NF-κB, MAPK, and PI3K/Akt), and a vasodilator highlight its therapeutic potential for complex diseases such as Alzheimer's disease and various inflammatory disorders. However, the significant proarrhythmic risk associated with its potent hERG channel blockade presents a critical challenge for its clinical development. Further research is warranted to explore strategies to mitigate this cardiotoxicity while preserving its beneficial pharmacological effects, potentially through medicinal chemistry efforts to develop safer analogues. This in-depth guide provides a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of this promising natural product.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel anticholinesterase and antiamnesic activities of dehydroevodiamine, a constituent of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dehydroevodiamine Alleviates Ulcerative Colitis by Inhibiting the PI3K/AKT/NF-κB Signaling Pathway via Targeting AKT1 and Regulating Gut Microbes and Serum Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pharmacological Profile of Dehydroevodiamine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroevodiamine (DHE), a quinazoline alkaloid extracted from the traditional Chinese medicine Evodiae Fructus, and its hydrochloride salt (DHED), have emerged as compounds of significant scientific interest due to their broad spectrum of pharmacological activities.[1] As a primary bioactive component of its plant source, DHED has been investigated for its therapeutic potential in a variety of diseases, with modern research confirming its neuroprotective, anti-inflammatory, cardiovascular, and anticancer effects.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of Dehydroevodiamine Hydrochloride, focusing on its mechanisms of action, pharmacokinetics, and toxicological properties, with detailed data presentation and experimental methodologies for a scientific audience.
Physicochemical Properties
Dehydroevodiamine is a pentacyclic compound with an indolo[2',3':3,4]pyrido[2,1-b]quinazoline ring system.[1] The hydrochloride salt is often used to improve solubility for research purposes.
| Property | Value |
| IUPAC Name | 21-methyl-3,13,21- triazapentacyclo[11.8.0.02,10. 04,9.015,20]henicosa-. 1,3,5,7,9,15,17,19-octaen-14- one |
| Molecular Formula | C₁₉H₁₅N₃O · HCl |
| Molecular Weight | 337.80 g/mol [2] |
| CAS Number | 111664-82-5[2] |
| Appearance | White to yellow crystalline powder[1][3] |
| Solubility | Soluble in DMSO, methanol, and ethanol[1] |
Pharmacodynamics and Mechanism of Action
This compound exhibits its pharmacological effects through the modulation of multiple molecular targets and signaling pathways.
Central Nervous System Effects
DHED has shown significant promise in the context of neurodegenerative diseases, particularly Alzheimer's disease, through a multi-faceted mechanism of action.[1][3]
-
Acetylcholinesterase (AChE) Inhibition: DHED is a non-competitive inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] By inhibiting AChE, DHED increases the levels of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[2]
-
Neuroprotection: The compound has demonstrated neuroprotective effects against amyloid-β (Aβ)-induced neurotoxicity and oxidative stress in primary cortical neurons.[2]
| Target | Inhibition/Activity | IC50 Value | Ki Value | Assay System |
| Acetylcholinesterase (AChE) | Non-competitive inhibition | 37.8 µM[3][4] | 4.25 µM (in silico)[3] | In vitro enzyme assay |
Anti-Inflammatory Effects
DHED demonstrates potent anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response.
-
Inhibition of Inflammatory Mediators: DHED inhibits the production of nitric oxide (NO) and downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated with lipopolysaccharide (LPS).[1]
-
Modulation of Pro-inflammatory Cytokines: It reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-17.[1]
-
Signaling Pathway Modulation: The anti-inflammatory effects of DHED are mediated through the inhibition of the NF-κB and MAPK (p38 and ERK) signaling pathways.[1][3] Recent studies have also highlighted its ability to alleviate ulcerative colitis by inhibiting the PI3K/AKT/NF-κB signaling pathway, directly targeting AKT1.[6]
Cardiovascular Effects
DHED exerts significant effects on the cardiovascular system, which present both therapeutic potential and safety concerns.
-
Vasodilation: Dehydroevodiamine has been reported to have vasodilatory effects.[3]
-
hERG Channel Inhibition: A primary concern with DHED is its potent blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization.[3] This inhibition can lead to QT interval prolongation and an increased risk of Torsade de Pointes, a life-threatening cardiac arrhythmia.[3]
| Target | Inhibition/Activity | IC50 Value | Assay System |
| hERG (IKr) Channel | Blockade | 253.2 ± 26.3 nM[3] | Patch clamp on HEK cells |
Anticancer Effects
Emerging evidence suggests that DHED and related compounds possess antitumor properties. While specific IC50 values for DHED against a wide range of cancer cell lines are not extensively reported, studies on the related compound evodiamine provide insights into the potential anticancer activity. Evodiamine has been shown to inhibit the proliferation of various cancer cell lines, including liver and lung cancer cells, with IC50 values in the low micromolar range. The anticancer mechanisms are thought to involve the induction of apoptosis and inhibition of cell proliferation.[1]
Signaling Pathways
Pharmacokinetics
The pharmacokinetic profile of Dehydroevodiamine has been primarily studied in rodents.
| Parameter | Species | Dose | Value |
| Oral Bioavailability | Rat | 100 and 500 mg/kg | ~15.35%[6] |
| Cmax (Oral) | Mouse | 80 mg/kg | 12.8 ± 2.39 µg/mL[1][3] |
| Cmax (Oral) | Rat | 2 g/kg (extract) | 8.25 ng/mL[3] |
| Tmax (Oral) | Rat | - | < 1 hour[3] |
| Plasma Protein Binding | Rat | - | 65.6 ± 6.5%[6] |
| Terminal Elimination Half-life (IV) | Rat | 2.5 mg/kg | 91.8 ± 16.6 min[7] |
| Terminal Elimination Half-life (IV) | Rat | 5 mg/kg | 78.7 ± 11.9 min[7] |
| Volume of Distribution (IV) | Rat | 2.5 mg/kg | 1584.9 mL[7] |
| Volume of Distribution (IV) | Rat | 5 mg/kg | 1580.6 mL[7] |
| Metabolism | Rat | - | Primarily through hydroxylation and subsequent glucuronidation or sulfation.[6] |
| Excretion | Rat | 500 mg/kg (oral) | ~6% in feces and ~0.5% in urine as unchanged drug.[6] |
-
Distribution: DHE exhibits good permeability across the blood-brain barrier.[3]
-
Elimination: Metabolism is the primary route of elimination, with renal and fecal excretion of the unchanged drug being low.[6]
Toxicology and Safety
The primary safety concern for this compound is its potential for cardiotoxicity due to its potent inhibition of the hERG channel, which can lead to QT prolongation and Torsade de Pointes.[3] In vivo studies in dogs and rabbits have demonstrated these proarrhythmic effects.[3] While significant hepatotoxicity has not been reported, there is some evidence that DHE may impair bile acid homeostasis.[3]
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies the enzymatic activity of AChE.
-
Reagents: Acetylcholinesterase (AChE) solution, this compound (DHED) solutions of varying concentrations, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Acetylthiocholine iodide (ATCI), Phosphate buffer (pH 8.0).
-
Procedure:
-
In a 96-well plate, combine the phosphate buffer, DTNB solution, and AChE enzyme solution.
-
Add different concentrations of DHED to the wells. Control wells should contain the vehicle.
-
Pre-incubate the plate (e.g., at 37°C for 15 minutes) to allow inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to AChE activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each DHED concentration compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Anti-Inflammatory Activity in MH7A Cells
This protocol assesses the anti-inflammatory effects of DHED on human fibroblast-like synoviocytes (MH7A).
-
Cell Culture: Culture MH7A cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for RNA/protein). Induce inflammation with TNF-α (e.g., 10 ng/mL) and co-treat with various concentrations of DHED (e.g., 5, 10, 20 µM) for 24 hours.
-
Endpoints:
-
Cell Viability (MTT Assay): Assess cell viability to exclude cytotoxic effects.
-
Gene Expression (qPCR): Extract total RNA, synthesize cDNA, and perform qPCR to measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and matrix metalloproteinases (MMPs).
-
Protein Expression (Western Blot): Lyse cells and perform Western blotting to detect the levels of total and phosphorylated proteins in the MAPK and NF-κB signaling pathways (e.g., p-p38, p-ERK, p-p65).
-
Cytokine Secretion (ELISA): Collect cell culture supernatants and measure the concentration of secreted cytokines (e.g., IL-1β, IL-6) using ELISA kits.
-
hERG Potassium Channel Assay (Automated Patch Clamp)
This electrophysiological assay directly measures the effect of DHED on hERG channel currents.
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Procedure:
-
Utilize an automated patch-clamp system.
-
Establish a whole-cell recording configuration.
-
Apply a specific voltage protocol to elicit hERG currents.
-
Perfuse the cells with vehicle control followed by increasing concentrations of DHED.
-
Record the hERG channel current at each concentration.
-
-
Data Analysis: Measure the reduction in the hERG current amplitude at each DHED concentration compared to the control. The IC50 value is determined by fitting the concentration-response data to a suitable equation.
Conclusion
This compound is a multi-target alkaloid with a compelling and diverse pharmacological profile. Its potent activities as a non-competitive acetylcholinesterase inhibitor, a modulator of key inflammatory signaling pathways (NF-κB, MAPK, and PI3K/Akt), and a vasodilator highlight its therapeutic potential for complex diseases such as Alzheimer's disease and various inflammatory disorders. However, the significant proarrhythmic risk associated with its potent hERG channel blockade presents a critical challenge for its clinical development. Further research is warranted to explore strategies to mitigate this cardiotoxicity while preserving its beneficial pharmacological effects, potentially through medicinal chemistry efforts to develop safer analogues. This in-depth guide provides a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of this promising natural product.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel anticholinesterase and antiamnesic activities of dehydroevodiamine, a constituent of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dehydroevodiamine Alleviates Ulcerative Colitis by Inhibiting the PI3K/AKT/NF-κB Signaling Pathway via Targeting AKT1 and Regulating Gut Microbes and Serum Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Dehydroevodiamine Hydrochloride: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroevodiamine (DHE), a quinazoline (B50416) alkaloid derived from the traditional Chinese medicine Evodia rutaecarpa, and its hydrochloride salt (DHED), have emerged as compelling multi-target therapeutic candidates.[1] Extensive research has illuminated its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the target identification and validation studies of Dehydroevodiamine Hydrochloride, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development efforts.
Quantitative Bioactivity Data
The therapeutic potential of this compound is underscored by its potent activity against various molecular targets. The following tables summarize the key quantitative data from in vitro and in silico studies.
| Target/Assay | Parameter | Value | Organism/System | Reference |
| Acetylcholinesterase (AChE) | IC₅₀ | 37.8 µM | In vitro | [1][2][3] |
| Acetylcholinesterase (AChE) Receptor Binding | Inhibition Constant (Ki) | 4.25 µM | In silico docking | [1] |
| hERG Channel (IKr) | IC₅₀ | 253.2 ± 26.3 nM | HEK cells | |
| α₁-Adrenoceptor Ligand Binding | Ki | 3.57 µM | Rat mesenteric arteries |
Note: IC₅₀ and Ki values can vary between studies due to different experimental conditions.
While comprehensive IC₅₀ data for this compound against a wide range of cancer cell lines is still emerging, studies on the related compound, evodiamine (B1670323), provide insights into its potential anticancer activity.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Evodiamine Derivative (2-16) | DU-145 | Prostate Cancer | 1-2 |
| Evodiamine Derivative (2-16) | PC-3 | Prostate Cancer | 1-2 |
| Evodiamine Derivative (2-16) | H460 | Lung Cancer | 1-2 |
| Evodiamine Derivative (2-16) | MCF-7 | Breast Cancer | 1-2 |
| Evodiamine Derivative (2-16) | HCT-5 | Colon Cancer | 1-2 |
| Evodiamine Derivative (2-16) | SF-268 | Glioblastoma | 1-2 |
Data for evodiamine derivatives are presented to indicate the potential of this chemical scaffold.[4] Further studies are required to determine the specific IC₅₀ values for this compound.
Signaling Pathways and Mechanism of Action
This compound exerts its pharmacological effects by modulating several key signaling pathways implicated in inflammation, cell survival, and neurodegeneration.
Inhibition of the PI3K/AKT/NF-κB Signaling Pathway
DHED has been shown to inhibit the PI3K/AKT/NF-κB signaling cascade, a central pathway in regulating the inflammatory response.[5] By targeting components of this pathway, DHED can suppress the production of pro-inflammatory cytokines and mediators. Recent studies have identified AKT1 as a direct target of DHE in the context of ulcerative colitis.
Modulation of the MAPK Signaling Pathway
DHED also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically inhibiting the phosphorylation of ERK and p38.[6] This pathway is crucial for cell proliferation, differentiation, and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the target identification and validation of this compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the production of thiocholine.
-
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
This compound (DHED) solutions of varying concentrations
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Inhibitor Addition: Add different concentrations of the DHED solution to the respective wells. Control wells should contain the solvent used to dissolve DHED.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate, ATCI, to all wells to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each DHED concentration compared to the control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis of Signaling Pathways (NF-κB, PI3K/AKT, MAPK)
This protocol is used to quantify the levels of total and phosphorylated proteins in the respective signaling pathways.
-
Materials:
-
Cell or tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction: Lyse cells or homogenized tissues in RIPA buffer.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
References
- 1. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Novel anticholinesterase and antiamnesic activities of dehydroevodiamine, a constituent of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dehydroevodiamine Alleviates Ulcerative Colitis by Inhibiting the PI3K/AKT/NF-κB Signaling Pathway via Targeting AKT1 and Regulating Gut Microbes and Serum Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dehydroevodiamine Hydrochloride: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroevodiamine (DHE), a quinazoline alkaloid derived from the traditional Chinese medicine Evodia rutaecarpa, and its hydrochloride salt (DHED), have emerged as compelling multi-target therapeutic candidates.[1] Extensive research has illuminated its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the target identification and validation studies of Dehydroevodiamine Hydrochloride, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development efforts.
Quantitative Bioactivity Data
The therapeutic potential of this compound is underscored by its potent activity against various molecular targets. The following tables summarize the key quantitative data from in vitro and in silico studies.
| Target/Assay | Parameter | Value | Organism/System | Reference |
| Acetylcholinesterase (AChE) | IC₅₀ | 37.8 µM | In vitro | [1][2][3] |
| Acetylcholinesterase (AChE) Receptor Binding | Inhibition Constant (Ki) | 4.25 µM | In silico docking | [1] |
| hERG Channel (IKr) | IC₅₀ | 253.2 ± 26.3 nM | HEK cells | |
| α₁-Adrenoceptor Ligand Binding | Ki | 3.57 µM | Rat mesenteric arteries |
Note: IC₅₀ and Ki values can vary between studies due to different experimental conditions.
While comprehensive IC₅₀ data for this compound against a wide range of cancer cell lines is still emerging, studies on the related compound, evodiamine, provide insights into its potential anticancer activity.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Evodiamine Derivative (2-16) | DU-145 | Prostate Cancer | 1-2 |
| Evodiamine Derivative (2-16) | PC-3 | Prostate Cancer | 1-2 |
| Evodiamine Derivative (2-16) | H460 | Lung Cancer | 1-2 |
| Evodiamine Derivative (2-16) | MCF-7 | Breast Cancer | 1-2 |
| Evodiamine Derivative (2-16) | HCT-5 | Colon Cancer | 1-2 |
| Evodiamine Derivative (2-16) | SF-268 | Glioblastoma | 1-2 |
Data for evodiamine derivatives are presented to indicate the potential of this chemical scaffold.[4] Further studies are required to determine the specific IC₅₀ values for this compound.
Signaling Pathways and Mechanism of Action
This compound exerts its pharmacological effects by modulating several key signaling pathways implicated in inflammation, cell survival, and neurodegeneration.
Inhibition of the PI3K/AKT/NF-κB Signaling Pathway
DHED has been shown to inhibit the PI3K/AKT/NF-κB signaling cascade, a central pathway in regulating the inflammatory response.[5] By targeting components of this pathway, DHED can suppress the production of pro-inflammatory cytokines and mediators. Recent studies have identified AKT1 as a direct target of DHE in the context of ulcerative colitis.
Modulation of the MAPK Signaling Pathway
DHED also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically inhibiting the phosphorylation of ERK and p38.[6] This pathway is crucial for cell proliferation, differentiation, and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the target identification and validation of this compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the production of thiocholine.
-
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
This compound (DHED) solutions of varying concentrations
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Inhibitor Addition: Add different concentrations of the DHED solution to the respective wells. Control wells should contain the solvent used to dissolve DHED.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate, ATCI, to all wells to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each DHED concentration compared to the control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis of Signaling Pathways (NF-κB, PI3K/AKT, MAPK)
This protocol is used to quantify the levels of total and phosphorylated proteins in the respective signaling pathways.
-
Materials:
-
Cell or tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction: Lyse cells or homogenized tissues in RIPA buffer.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
References
- 1. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Novel anticholinesterase and antiamnesic activities of dehydroevodiamine, a constituent of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dehydroevodiamine Alleviates Ulcerative Colitis by Inhibiting the PI3K/AKT/NF-κB Signaling Pathway via Targeting AKT1 and Regulating Gut Microbes and Serum Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Dehydroevodiamine Hydrochloride Solid Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroevodiamine (B150072), a quinazolinocarboline alkaloid derived from Evodia rutaecarpa, has garnered significant interest for its therapeutic potential, particularly in the context of neurodegenerative diseases.[1] The hydrochloride salt of dehydroevodiamine (DHED·HCl) exists in various solid forms, including anhydrous, solvated, and hydrated crystalline states, as well as an amorphous form. The physicochemical properties of these different solid forms, such as solubility, stability, and crystal structure, are critical determinants of the compound's bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the known solid forms of dehydroevodiamine hydrochloride, presenting key quantitative data, detailed experimental protocols for their characterization, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound Solid Forms
Dehydroevodiamine (DHED) is a bioactive alkaloid with a range of pharmacological activities, including neuroprotective, hypotensive, and anti-inflammatory effects.[2] As with many active pharmaceutical ingredients (APIs), the solid-state properties of DHED·HCl are of paramount importance in drug development. The ability of DHED·HCl to exist in multiple crystalline forms, a phenomenon known as polymorphism, as well as in hydrated and solvated states, necessitates a thorough characterization of each form.[1] Different solid forms can exhibit distinct physicochemical properties that can significantly impact the drug's performance.
A comprehensive study has identified and characterized several solid forms of dehydroevodiamine and its hydrochloride salt:
-
Dehydroevodiamine (DHED)
-
This compound Anhydrate (DHED·HCl)
-
This compound Methanol (B129727) Solvate (DHED·HCl·CH₃OH)
-
This compound Dihydrate (DHED·HCl·2H₂O)
-
This compound Trihydrate (DHED·HCl·3H₂O)
-
Amorphous this compound (DHED·HCl-AM) [1]
The formation of these different solid forms is influenced by the presence of water or other solvents, which can be incorporated into the crystal lattice through hydrogen bonds and π–π interactions.[1]
Quantitative Physicochemical Data
The following tables summarize the key quantitative data for the various solid forms of dehydroevodiamine and its hydrochloride salt.
Table 1: Solubility of Dehydroevodiamine and its Hydrochloride Salt in Various Solvents
| Compound/Solid Form | Solvent | Solubility | Notes |
| Dehydroevodiamine (DHED) | - | ~3.6 µg/mL | Highest solubility among the tested forms due to looser molecular packing.[1] |
| Dehydroevodiamine·HCl | DMSO | 37 mg/mL (109.53 mM) | Sonication is recommended to aid dissolution. |
| Dehydroevodiamine·HCl | Water | 1.43 mg/mL (4.23 mM) | Requires ultrasonication and warming to 60°C.[3] |
| Dehydroevodiamine (DHE) | DMSO | 19 mg/mL (63.05 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[3] |
Experimental Protocols
Detailed methodologies for the characterization of DHED·HCl solid forms are crucial for reproducible research and development.
Synthesis and Recrystallization
Objective: To synthesize and isolate different solid forms of this compound.
Protocol for Conversion of Evodiamine (B1670323) (EVO) to this compound Dihydrate (DHED·HCl·2H₂O): A reported method for the synthesis of DHED·HCl·2H₂O involves the acid-catalyzed dehydrogenation of evodiamine. This process entails dissolving evodiamine in acetone (B3395972) that has been acidified with hydrochloric acid.[1] This transformation provides a reliable route to obtaining the dihydrate form from its precursor.
General Recrystallization Procedure: The various solid forms of DHED·HCl can be obtained through recrystallization from different solvent systems under controlled conditions. The choice of solvent (e.g., methanol for the methanol solvate), temperature, and cooling rate are critical parameters in obtaining the desired crystalline form.
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline phase and assess the crystallinity of the solid forms.
Methodology: PXRD patterns are recorded on a diffractometer. Key experimental parameters include:
-
Radiation Source: Cu Kα radiation is commonly used.
-
Voltage and Current: Typically operated at settings such as 40 kV and 40 mA.
-
Scan Range (2θ): A range of 5° to 40° is generally sufficient to capture the characteristic peaks.
-
Scan Speed: A slow scan speed, for example, 2°/min, is often used to obtain high-resolution data.
The resulting diffractograms provide a unique fingerprint for each crystalline form, allowing for their identification and differentiation.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To investigate the thermal behavior of the solid forms, including melting, desolvation, and decomposition.
Methodology:
-
DSC: Samples are heated in a sealed aluminum pan under a nitrogen atmosphere. A typical heating rate is 10 °C/min over a temperature range of, for example, 30 °C to 300 °C. DSC thermograms reveal endothermic and exothermic events, such as melting points and phase transitions.
-
TGA: Samples are heated in an open aluminum pan under a nitrogen atmosphere. A heating rate of 10 °C/min over a temperature range of, for example, 30 °C to 600 °C is common. TGA measures the change in mass as a function of temperature, which is used to determine the water or solvent content in hydrates and solvates.
For instance, the dehydration of DHED·HCl·3H₂O at high temperatures leads to the formation of an amorphous form (DHED·HCl-AM).[1]
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the different solid forms.
Methodology: The shake-flask method is a standard technique for solubility measurement.
-
An excess amount of the solid is added to a specific volume of the solvent in a sealed flask.
-
The flask is agitated in a temperature-controlled shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability Studies
Objective: To evaluate the physical and chemical stability of the solid forms under various environmental conditions.
Methodology: Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.
-
Conditions: Samples of the different solid forms are stored under controlled conditions of temperature and relative humidity (RH), for example:
-
25 °C / 60% RH (long-term)
-
40 °C / 75% RH (accelerated)
-
-
Time Points: Samples are withdrawn at specific time intervals (e.g., 1, 3, 6 months) and analyzed.
-
Analysis: The solid form is re-characterized using techniques like PXRD to detect any phase transformations. Chemical stability is assessed by HPLC to quantify the parent compound and any degradation products.
Stability tests have shown that the humidity-induced phase transformation of DHED·HCl is dependent on the moisture content.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathway of Dehydroevodiamine
Dehydroevodiamine has been shown to exert neuroprotective effects through the modulation of specific signaling pathways. One such pathway involves Sirtuin 1 (SIRT1), Forkhead box O3 (FOXO3a), and the pro-apoptotic protein Bim.
Experimental Workflow for Solid-State Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a new solid form of this compound.
Conclusion
The solid-state properties of this compound are a critical area of study for its development as a therapeutic agent. The existence of multiple solid forms, including an anhydrate, solvates, hydrates, and an amorphous form, highlights the importance of comprehensive physicochemical characterization. Understanding the unique properties of each form, such as solubility and stability, and the potential for transformations between forms, is essential for selecting the optimal solid form for formulation and ensuring consistent product quality and performance. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals working with this promising compound. Further investigation into the relationship between the solid-state properties and the in vivo performance of this compound is warranted.
References
An In-depth Technical Guide to the Physicochemical Properties of Dehydroevodiamine Hydrochloride Solid Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroevodiamine, a quinazolinocarboline alkaloid derived from Evodia rutaecarpa, has garnered significant interest for its therapeutic potential, particularly in the context of neurodegenerative diseases.[1] The hydrochloride salt of dehydroevodiamine (DHED·HCl) exists in various solid forms, including anhydrous, solvated, and hydrated crystalline states, as well as an amorphous form. The physicochemical properties of these different solid forms, such as solubility, stability, and crystal structure, are critical determinants of the compound's bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the known solid forms of dehydroevodiamine hydrochloride, presenting key quantitative data, detailed experimental protocols for their characterization, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound Solid Forms
Dehydroevodiamine (DHED) is a bioactive alkaloid with a range of pharmacological activities, including neuroprotective, hypotensive, and anti-inflammatory effects.[2] As with many active pharmaceutical ingredients (APIs), the solid-state properties of DHED·HCl are of paramount importance in drug development. The ability of DHED·HCl to exist in multiple crystalline forms, a phenomenon known as polymorphism, as well as in hydrated and solvated states, necessitates a thorough characterization of each form.[1] Different solid forms can exhibit distinct physicochemical properties that can significantly impact the drug's performance.
A comprehensive study has identified and characterized several solid forms of dehydroevodiamine and its hydrochloride salt:
-
Dehydroevodiamine (DHED)
-
This compound Anhydrate (DHED·HCl)
-
This compound Methanol Solvate (DHED·HCl·CH₃OH)
-
This compound Dihydrate (DHED·HCl·2H₂O)
-
This compound Trihydrate (DHED·HCl·3H₂O)
-
Amorphous this compound (DHED·HCl-AM) [1]
The formation of these different solid forms is influenced by the presence of water or other solvents, which can be incorporated into the crystal lattice through hydrogen bonds and π–π interactions.[1]
Quantitative Physicochemical Data
The following tables summarize the key quantitative data for the various solid forms of dehydroevodiamine and its hydrochloride salt.
Table 1: Solubility of Dehydroevodiamine and its Hydrochloride Salt in Various Solvents
| Compound/Solid Form | Solvent | Solubility | Notes |
| Dehydroevodiamine (DHED) | - | ~3.6 µg/mL | Highest solubility among the tested forms due to looser molecular packing.[1] |
| Dehydroevodiamine·HCl | DMSO | 37 mg/mL (109.53 mM) | Sonication is recommended to aid dissolution. |
| Dehydroevodiamine·HCl | Water | 1.43 mg/mL (4.23 mM) | Requires ultrasonication and warming to 60°C.[3] |
| Dehydroevodiamine (DHE) | DMSO | 19 mg/mL (63.05 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[3] |
Experimental Protocols
Detailed methodologies for the characterization of DHED·HCl solid forms are crucial for reproducible research and development.
Synthesis and Recrystallization
Objective: To synthesize and isolate different solid forms of this compound.
Protocol for Conversion of Evodiamine (EVO) to this compound Dihydrate (DHED·HCl·2H₂O): A reported method for the synthesis of DHED·HCl·2H₂O involves the acid-catalyzed dehydrogenation of evodiamine. This process entails dissolving evodiamine in acetone that has been acidified with hydrochloric acid.[1] This transformation provides a reliable route to obtaining the dihydrate form from its precursor.
General Recrystallization Procedure: The various solid forms of DHED·HCl can be obtained through recrystallization from different solvent systems under controlled conditions. The choice of solvent (e.g., methanol for the methanol solvate), temperature, and cooling rate are critical parameters in obtaining the desired crystalline form.
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline phase and assess the crystallinity of the solid forms.
Methodology: PXRD patterns are recorded on a diffractometer. Key experimental parameters include:
-
Radiation Source: Cu Kα radiation is commonly used.
-
Voltage and Current: Typically operated at settings such as 40 kV and 40 mA.
-
Scan Range (2θ): A range of 5° to 40° is generally sufficient to capture the characteristic peaks.
-
Scan Speed: A slow scan speed, for example, 2°/min, is often used to obtain high-resolution data.
The resulting diffractograms provide a unique fingerprint for each crystalline form, allowing for their identification and differentiation.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To investigate the thermal behavior of the solid forms, including melting, desolvation, and decomposition.
Methodology:
-
DSC: Samples are heated in a sealed aluminum pan under a nitrogen atmosphere. A typical heating rate is 10 °C/min over a temperature range of, for example, 30 °C to 300 °C. DSC thermograms reveal endothermic and exothermic events, such as melting points and phase transitions.
-
TGA: Samples are heated in an open aluminum pan under a nitrogen atmosphere. A heating rate of 10 °C/min over a temperature range of, for example, 30 °C to 600 °C is common. TGA measures the change in mass as a function of temperature, which is used to determine the water or solvent content in hydrates and solvates.
For instance, the dehydration of DHED·HCl·3H₂O at high temperatures leads to the formation of an amorphous form (DHED·HCl-AM).[1]
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the different solid forms.
Methodology: The shake-flask method is a standard technique for solubility measurement.
-
An excess amount of the solid is added to a specific volume of the solvent in a sealed flask.
-
The flask is agitated in a temperature-controlled shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability Studies
Objective: To evaluate the physical and chemical stability of the solid forms under various environmental conditions.
Methodology: Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.
-
Conditions: Samples of the different solid forms are stored under controlled conditions of temperature and relative humidity (RH), for example:
-
25 °C / 60% RH (long-term)
-
40 °C / 75% RH (accelerated)
-
-
Time Points: Samples are withdrawn at specific time intervals (e.g., 1, 3, 6 months) and analyzed.
-
Analysis: The solid form is re-characterized using techniques like PXRD to detect any phase transformations. Chemical stability is assessed by HPLC to quantify the parent compound and any degradation products.
Stability tests have shown that the humidity-induced phase transformation of DHED·HCl is dependent on the moisture content.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathway of Dehydroevodiamine
Dehydroevodiamine has been shown to exert neuroprotective effects through the modulation of specific signaling pathways. One such pathway involves Sirtuin 1 (SIRT1), Forkhead box O3 (FOXO3a), and the pro-apoptotic protein Bim.
Experimental Workflow for Solid-State Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a new solid form of this compound.
Conclusion
The solid-state properties of this compound are a critical area of study for its development as a therapeutic agent. The existence of multiple solid forms, including an anhydrate, solvates, hydrates, and an amorphous form, highlights the importance of comprehensive physicochemical characterization. Understanding the unique properties of each form, such as solubility and stability, and the potential for transformations between forms, is essential for selecting the optimal solid form for formulation and ensuring consistent product quality and performance. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals working with this promising compound. Further investigation into the relationship between the solid-state properties and the in vivo performance of this compound is warranted.
References
In Silico Docking Analysis of Dehydroevodiamine Hydrochloride: A Technical Guide for Drug Discovery Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroevodiamine hydrochloride (DHED), a quinazoline (B50416) alkaloid derived from the fruit of Evodia rutaecarpa, has garnered significant scientific interest due to its broad spectrum of pharmacological activities. Exhibiting neuroprotective, anti-inflammatory, cardiovascular, and anticancer properties, DHED presents a compelling profile for therapeutic development. This technical guide provides an in-depth overview of in silico docking studies of DHED with its key protein targets, offering a valuable resource for researchers and professionals engaged in drug discovery and development. We will delve into the quantitative data from these computational studies, provide detailed experimental protocols for conducting similar analyses, and visualize the complex biological pathways and workflows involved.
Quantitative Data Summary
The interaction of this compound with various protein targets has been quantified through in silico molecular docking simulations and in vitro assays. These studies provide crucial insights into the binding affinity and inhibitory potential of DHED. The data is summarized in the tables below for clear comparison.
Table 1: In Silico Binding Affinities of this compound
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Acetylcholinesterase (AChE) | 4EY7 | -9.00 | His447 | [1][2] |
| AKT1 | 7MYX | -5.54 | ASN-53, LYS-14, Glu-17 | |
| β-secretase (BACE1) | Not Specified | Data for DHED not available. Reference inhibitors show binding energies ranging from -7.0 to -11.0 kcal/mol. | Catalytic dyad residues Asp32 and Asp228 are key for inhibitors. | [3][4][5] |
| Topoisomerase I | 1K4T | Data for DHED not available. Reference inhibitors show binding energies ranging from -9.0 to -16.6 kcal/mol. | Intercalation between DNA base pairs and interaction with residues like Arg364 and Asp533 are crucial. | [1][6][7][8] |
| Proto-oncogene tyrosine-protein kinase (SRC) | Not Specified | Data for DHED not available. Other TCM compounds show stable binding. | Key interactions often occur at the ATP binding site involving residues like Lys295. | [9][10] |
| Prostaglandin G/H synthase 2 (PTGS2/COX-2) | 5IKR | Data for DHED not available. Flavonoids show binding affinities around -7.0 to -9.0 kcal/mol. | Key interactions for inhibitors often involve residues like Tyr385 and Ser530. | [11] |
Note: The binding energy values can vary depending on the docking software and parameters used.
Table 2: In Vitro Inhibitory Activity of this compound
| Target/Assay | Parameter | Value | Organism/System | Reference |
| Acetylcholinesterase (AChE) | IC₅₀ | 37.8 µM | In vitro | |
| Acetylcholinesterase (AChE) | Ki | 4.25 µM | In silico docking | [2] |
| hERG Channel (IKr) | IC₅₀ | 253.2 ± 26.3 nM | HEK cells |
Experimental Protocols
This section provides a detailed methodology for a typical in silico molecular docking study of this compound with a target protein.
Protocol: In Silico Molecular Docking of DHED
1. Preparation of the Target Protein:
-
Obtaining the Protein Structure: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Protein Pre-processing: The downloaded protein structure is prepared by removing water molecules, ions, and any co-crystallized ligands. Hydrogen atoms are added to the protein, and the structure is checked for any missing atoms or residues. The protein is then energy minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes and obtain a stable conformation.
2. Preparation of the Ligand (this compound):
-
Obtaining the Ligand Structure: The 2D or 3D structure of this compound can be obtained from chemical databases like PubChem or ZINC.
-
Ligand Optimization: The ligand structure is converted to a 3D format and its geometry is optimized using a computational chemistry software. This involves energy minimization to find the most stable conformation of the molecule.
3. Molecular Docking Simulation:
-
Defining the Binding Site: The active site or binding pocket of the target protein is identified. This can be done based on the location of the co-crystallized ligand in the PDB structure or by using binding site prediction tools. A grid box is then defined around this binding site to guide the docking simulation.
-
Docking Algorithm: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to perform the docking simulation. The program systematically samples different conformations and orientations of the ligand within the defined grid box and scores them based on their binding affinity to the protein.
-
Analysis of Docking Results: The docking results are analyzed to identify the best binding pose of the ligand, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
4. Post-Docking Analysis (Optional but Recommended):
-
Molecular Dynamics (MD) Simulation: To further validate the stability of the protein-ligand complex, a molecular dynamics simulation can be performed. This simulation provides insights into the dynamic behavior of the complex over time and can help to confirm the stability of the predicted binding mode.
Signaling Pathways and Workflows
The pharmacological effects of this compound are mediated through its modulation of various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow for in silico docking studies.
Neuroprotective Signaling Pathway
Caption: DHED's neuroprotective mechanism against glutamate-induced excitotoxicity.
Anti-inflammatory Signaling Pathway (PI3K/AKT/NF-κB)
Caption: DHED's inhibition of the PI3K/AKT/NF-κB inflammatory pathway.
Anticancer Signaling Pathway (HIF-1α)
Caption: DHED's potential anticancer effect via inhibition of the HIF-1α pathway.
Experimental Workflow: In Silico Docking
Caption: A generalized workflow for in silico docking studies.
Conclusion
The in silico docking studies of this compound have provided significant insights into its multi-target pharmacological profile. The computational data, corroborated by in vitro assays, highlights its potential as a lead compound for the development of novel therapeutics for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. The detailed protocols and workflow diagrams presented in this guide offer a framework for researchers to further explore the therapeutic potential of DHED and other natural products. As computational drug discovery continues to evolve, the integration of in silico methods with traditional experimental approaches will be pivotal in accelerating the development of next-generation medicines.
References
- 1. Discovery of DNA Topoisomerase I Inhibitors with Low-Cytotoxicity Based on Virtual Screening from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Exploration of small molecules as inhibitors of potential BACE1 protein to treat amyloid cerebrovascular disease by employing molecular modeling and simulation approaches | PLOS One [journals.plos.org]
- 5. Exploring the binding of BACE-1 inhibitors using comparative binding energy analysis (COMBINE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Microscopic Modes and Free Energies for Topoisomerase I-DNA Covalent Complex Binding with Non-campothecin Inhibitors by Molecular Docking and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. In silico investigation of potential SRC kinase ligands from traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico Investigation of Potential Src Kinase Ligands from Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Network pharmacology combined with molecular docking to explore the potential mechanisms for the antioxidant activity of Rheum tanguticum seeds - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Analysis of Dehydroevodiamine Hydrochloride: A Technical Guide for Drug Discovery Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroevodiamine hydrochloride (DHED), a quinazoline alkaloid derived from the fruit of Evodia rutaecarpa, has garnered significant scientific interest due to its broad spectrum of pharmacological activities. Exhibiting neuroprotective, anti-inflammatory, cardiovascular, and anticancer properties, DHED presents a compelling profile for therapeutic development. This technical guide provides an in-depth overview of in silico docking studies of DHED with its key protein targets, offering a valuable resource for researchers and professionals engaged in drug discovery and development. We will delve into the quantitative data from these computational studies, provide detailed experimental protocols for conducting similar analyses, and visualize the complex biological pathways and workflows involved.
Quantitative Data Summary
The interaction of this compound with various protein targets has been quantified through in silico molecular docking simulations and in vitro assays. These studies provide crucial insights into the binding affinity and inhibitory potential of DHED. The data is summarized in the tables below for clear comparison.
Table 1: In Silico Binding Affinities of this compound
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Acetylcholinesterase (AChE) | 4EY7 | -9.00 | His447 | [1][2] |
| AKT1 | 7MYX | -5.54 | ASN-53, LYS-14, Glu-17 | |
| β-secretase (BACE1) | Not Specified | Data for DHED not available. Reference inhibitors show binding energies ranging from -7.0 to -11.0 kcal/mol. | Catalytic dyad residues Asp32 and Asp228 are key for inhibitors. | [3][4][5] |
| Topoisomerase I | 1K4T | Data for DHED not available. Reference inhibitors show binding energies ranging from -9.0 to -16.6 kcal/mol. | Intercalation between DNA base pairs and interaction with residues like Arg364 and Asp533 are crucial. | [1][6][7][8] |
| Proto-oncogene tyrosine-protein kinase (SRC) | Not Specified | Data for DHED not available. Other TCM compounds show stable binding. | Key interactions often occur at the ATP binding site involving residues like Lys295. | [9][10] |
| Prostaglandin G/H synthase 2 (PTGS2/COX-2) | 5IKR | Data for DHED not available. Flavonoids show binding affinities around -7.0 to -9.0 kcal/mol. | Key interactions for inhibitors often involve residues like Tyr385 and Ser530. | [11] |
Note: The binding energy values can vary depending on the docking software and parameters used.
Table 2: In Vitro Inhibitory Activity of this compound
| Target/Assay | Parameter | Value | Organism/System | Reference |
| Acetylcholinesterase (AChE) | IC₅₀ | 37.8 µM | In vitro | |
| Acetylcholinesterase (AChE) | Ki | 4.25 µM | In silico docking | [2] |
| hERG Channel (IKr) | IC₅₀ | 253.2 ± 26.3 nM | HEK cells |
Experimental Protocols
This section provides a detailed methodology for a typical in silico molecular docking study of this compound with a target protein.
Protocol: In Silico Molecular Docking of DHED
1. Preparation of the Target Protein:
-
Obtaining the Protein Structure: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Protein Pre-processing: The downloaded protein structure is prepared by removing water molecules, ions, and any co-crystallized ligands. Hydrogen atoms are added to the protein, and the structure is checked for any missing atoms or residues. The protein is then energy minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes and obtain a stable conformation.
2. Preparation of the Ligand (this compound):
-
Obtaining the Ligand Structure: The 2D or 3D structure of this compound can be obtained from chemical databases like PubChem or ZINC.
-
Ligand Optimization: The ligand structure is converted to a 3D format and its geometry is optimized using a computational chemistry software. This involves energy minimization to find the most stable conformation of the molecule.
3. Molecular Docking Simulation:
-
Defining the Binding Site: The active site or binding pocket of the target protein is identified. This can be done based on the location of the co-crystallized ligand in the PDB structure or by using binding site prediction tools. A grid box is then defined around this binding site to guide the docking simulation.
-
Docking Algorithm: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to perform the docking simulation. The program systematically samples different conformations and orientations of the ligand within the defined grid box and scores them based on their binding affinity to the protein.
-
Analysis of Docking Results: The docking results are analyzed to identify the best binding pose of the ligand, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
4. Post-Docking Analysis (Optional but Recommended):
-
Molecular Dynamics (MD) Simulation: To further validate the stability of the protein-ligand complex, a molecular dynamics simulation can be performed. This simulation provides insights into the dynamic behavior of the complex over time and can help to confirm the stability of the predicted binding mode.
Signaling Pathways and Workflows
The pharmacological effects of this compound are mediated through its modulation of various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow for in silico docking studies.
Neuroprotective Signaling Pathway
Caption: DHED's neuroprotective mechanism against glutamate-induced excitotoxicity.
Anti-inflammatory Signaling Pathway (PI3K/AKT/NF-κB)
Caption: DHED's inhibition of the PI3K/AKT/NF-κB inflammatory pathway.
Anticancer Signaling Pathway (HIF-1α)
Caption: DHED's potential anticancer effect via inhibition of the HIF-1α pathway.
Experimental Workflow: In Silico Docking
Caption: A generalized workflow for in silico docking studies.
Conclusion
The in silico docking studies of this compound have provided significant insights into its multi-target pharmacological profile. The computational data, corroborated by in vitro assays, highlights its potential as a lead compound for the development of novel therapeutics for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. The detailed protocols and workflow diagrams presented in this guide offer a framework for researchers to further explore the therapeutic potential of DHED and other natural products. As computational drug discovery continues to evolve, the integration of in silico methods with traditional experimental approaches will be pivotal in accelerating the development of next-generation medicines.
References
- 1. Discovery of DNA Topoisomerase I Inhibitors with Low-Cytotoxicity Based on Virtual Screening from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Exploration of small molecules as inhibitors of potential BACE1 protein to treat amyloid cerebrovascular disease by employing molecular modeling and simulation approaches | PLOS One [journals.plos.org]
- 5. Exploring the binding of BACE-1 inhibitors using comparative binding energy analysis (COMBINE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Microscopic Modes and Free Energies for Topoisomerase I-DNA Covalent Complex Binding with Non-campothecin Inhibitors by Molecular Docking and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. In silico investigation of potential SRC kinase ligands from traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico Investigation of Potential Src Kinase Ligands from Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Network pharmacology combined with molecular docking to explore the potential mechanisms for the antioxidant activity of Rheum tanguticum seeds - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroevodiamine: A Technical Guide to Natural Sources and Isolation Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroevodiamine (B150072) (DHE) is a bioactive quinazoline (B50416) alkaloid that has garnered significant attention for its diverse pharmacological activities.[1] This document provides a comprehensive overview of the natural sources of DHE and detailed methodologies for its isolation and purification, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. DHE is primarily isolated from the traditional Chinese medicine Evodiae Fructus, the dried, near-ripe fruit of plants from the Rutaceae family.
Natural Sources of Dehydroevodiamine
The predominant natural source of Dehydroevodiamine is the fruit of Evodia rutaecarpa (Juss.) Benth., also known by its botanical synonym Tetradium ruticarpum (A. Juss.) T.G. Hartley.[2] This plant is a member of the Rutaceae family and its fruit is a staple in traditional Chinese medicine, commonly referred to as "Wu-Chu-Yu". Different varieties of this plant, including Evodia rutaecarpa var. officinalis and Evodia rutaecarpa var. bodinieri, also serve as sources of this alkaloid.[3] While Evodia rutaecarpa is the most cited source, Dehydroevodiamine has also been isolated from the root of Erythrina senegalensis.[4] The concentration of Dehydroevodiamine in the fruits of Evodia rutaecarpa can vary significantly, with reported contents ranging from 0.10% to 0.51%.[5]
Isolation and Purification Methodologies
The isolation of Dehydroevodiamine from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and purification. Various chromatographic techniques are employed to achieve high purity.
Experimental Protocols
Method 1: Gram-Scale Purification from Evodia rutaecarpa Fruits [6]
This two-step protocol is designed for efficient, large-scale purification of Dehydroevodiamine.
-
Preparation of Plant Material: Commercially available dried fruits of Evodia rutaecarpa are ground into a coarse powder.
-
Initial Extraction:
-
The powdered fruit material is extracted with an appropriate solvent such as methanol (B129727) or ethanol (B145695).
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
-
Cation-Exchange Solid Phase Extraction (SPE):
-
The crude extract is dissolved in an acidic aqueous solution to protonate the alkaloid.
-
The solution is loaded onto a cation-exchange SPE column.
-
The column is washed with a neutral or slightly acidic solvent to remove non-alkaloidal impurities.
-
The alkaloids are then eluted with a basic solvent (e.g., methanol containing ammonia).
-
The eluate is collected and concentrated to yield an alkaloid-rich fraction.
-
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The alkaloid fraction is dissolved in a suitable solvent and subjected to isocratic preparative RP-HPLC.
-
A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (containing a modifier like formic acid or trifluoroacetic acid).
-
Fractions are collected and analyzed by analytical HPLC or TLC.
-
Fractions containing pure Dehydroevodiamine are pooled and the solvent is evaporated to yield the final product.
-
Method 2: General Solvent Extraction and Column Chromatography [7]
This method outlines a general procedure for the extraction and purification of Dehydroevodiamine.
-
Extraction:
-
The dried and crushed fruit of Evodia species is extracted with a solvent such as water, methanol, ethanol, acetone, or a mixture thereof.[7] Reflux extraction, percolation, or Soxhlet extraction can be employed.[7]
-
The extract is concentrated in a vacuum at a temperature below 70°C to dryness or until the organic solvent is removed.[7]
-
-
Adsorption Chromatography:
-
The concentrated extract is dissolved in water and loaded onto a chromatographic column packed with a non-polar or weakly polar resin (e.g., styrene-based or acrylonitrile-based copolymer resin), cation-exchange resin, silica (B1680970) gel, or ODS.[7]
-
The column is first washed with water to remove impurities.[7]
-
Elution is then carried out with a 5-50% ethanol or methanol solution.[7]
-
The eluate containing the target compound is collected.
-
-
Decolorization and Crystallization:
-
The collected eluate is concentrated, and the resulting solution is treated with activated carbon for decolorization.[7]
-
The decolorized solution is concentrated to dryness to obtain crude Dehydroevodiamine.[7]
-
The crude product is dissolved in a minimal amount of methanol, ethanol, or acetone, followed by the addition of chloroform (B151607) or ethyl acetate (B1210297) to induce crystallization and recrystallization, yielding the pure compound.[7]
-
Quantitative Data Summary
| Parameter | Value | Source |
| Dehydroevodiamine Content in Evodia rutaecarpa | 0.10% - 0.51% | [5] |
| Dehydroevodiamine in Chloroform Extract of Decoction | 0.60 mg / 1 g of Evodiae Fructus |
Signaling Pathways Modulated by Dehydroevodiamine
Dehydroevodiamine has been shown to interact with several key signaling pathways, contributing to its pharmacological effects.
-
Anti-Inflammatory Pathway: DHE inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][8] This effect is mediated, at least in part, through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][8] It has also been suggested to regulate the mitogen-activated protein kinase (MAPK) pathway.
-
Neuroprotective Pathway: DHE acts as a non-competitive inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] This inhibition leads to increased levels of acetylcholine in the brain, which is a key mechanism in the management of Alzheimer's disease symptoms.[1]
Visualizations
Experimental Workflow
Caption: Isolation workflow for Dehydroevodiamine.
Signaling Pathways
Caption: Key signaling pathways modulated by Dehydroevodiamine.
References
- 1. benchchem.com [benchchem.com]
- 2. Dehydroevodiamine | C19H15N3O | CID 9817839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Gram-scale purification of dehydroevodiamine from Evodia rutaecarpa fruits, and a procedure for selective removal of quaternary indoloquinazoline alkaloids from Evodia extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN106892919A - The preparation method of dehydroevodiamine and its purposes of anti-agriculture pathogen - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
Dehydroevodiamine: A Technical Guide to Natural Sources and Isolation Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroevodiamine (DHE) is a bioactive quinazoline alkaloid that has garnered significant attention for its diverse pharmacological activities.[1] This document provides a comprehensive overview of the natural sources of DHE and detailed methodologies for its isolation and purification, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. DHE is primarily isolated from the traditional Chinese medicine Evodiae Fructus, the dried, near-ripe fruit of plants from the Rutaceae family.
Natural Sources of Dehydroevodiamine
The predominant natural source of Dehydroevodiamine is the fruit of Evodia rutaecarpa (Juss.) Benth., also known by its botanical synonym Tetradium ruticarpum (A. Juss.) T.G. Hartley.[2] This plant is a member of the Rutaceae family and its fruit is a staple in traditional Chinese medicine, commonly referred to as "Wu-Chu-Yu". Different varieties of this plant, including Evodia rutaecarpa var. officinalis and Evodia rutaecarpa var. bodinieri, also serve as sources of this alkaloid.[3] While Evodia rutaecarpa is the most cited source, Dehydroevodiamine has also been isolated from the root of Erythrina senegalensis.[4] The concentration of Dehydroevodiamine in the fruits of Evodia rutaecarpa can vary significantly, with reported contents ranging from 0.10% to 0.51%.[5]
Isolation and Purification Methodologies
The isolation of Dehydroevodiamine from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and purification. Various chromatographic techniques are employed to achieve high purity.
Experimental Protocols
Method 1: Gram-Scale Purification from Evodia rutaecarpa Fruits [6]
This two-step protocol is designed for efficient, large-scale purification of Dehydroevodiamine.
-
Preparation of Plant Material: Commercially available dried fruits of Evodia rutaecarpa are ground into a coarse powder.
-
Initial Extraction:
-
The powdered fruit material is extracted with an appropriate solvent such as methanol or ethanol.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
-
Cation-Exchange Solid Phase Extraction (SPE):
-
The crude extract is dissolved in an acidic aqueous solution to protonate the alkaloid.
-
The solution is loaded onto a cation-exchange SPE column.
-
The column is washed with a neutral or slightly acidic solvent to remove non-alkaloidal impurities.
-
The alkaloids are then eluted with a basic solvent (e.g., methanol containing ammonia).
-
The eluate is collected and concentrated to yield an alkaloid-rich fraction.
-
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The alkaloid fraction is dissolved in a suitable solvent and subjected to isocratic preparative RP-HPLC.
-
A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (containing a modifier like formic acid or trifluoroacetic acid).
-
Fractions are collected and analyzed by analytical HPLC or TLC.
-
Fractions containing pure Dehydroevodiamine are pooled and the solvent is evaporated to yield the final product.
-
Method 2: General Solvent Extraction and Column Chromatography [7]
This method outlines a general procedure for the extraction and purification of Dehydroevodiamine.
-
Extraction:
-
The dried and crushed fruit of Evodia species is extracted with a solvent such as water, methanol, ethanol, acetone, or a mixture thereof.[7] Reflux extraction, percolation, or Soxhlet extraction can be employed.[7]
-
The extract is concentrated in a vacuum at a temperature below 70°C to dryness or until the organic solvent is removed.[7]
-
-
Adsorption Chromatography:
-
The concentrated extract is dissolved in water and loaded onto a chromatographic column packed with a non-polar or weakly polar resin (e.g., styrene-based or acrylonitrile-based copolymer resin), cation-exchange resin, silica gel, or ODS.[7]
-
The column is first washed with water to remove impurities.[7]
-
Elution is then carried out with a 5-50% ethanol or methanol solution.[7]
-
The eluate containing the target compound is collected.
-
-
Decolorization and Crystallization:
-
The collected eluate is concentrated, and the resulting solution is treated with activated carbon for decolorization.[7]
-
The decolorized solution is concentrated to dryness to obtain crude Dehydroevodiamine.[7]
-
The crude product is dissolved in a minimal amount of methanol, ethanol, or acetone, followed by the addition of chloroform or ethyl acetate to induce crystallization and recrystallization, yielding the pure compound.[7]
-
Quantitative Data Summary
| Parameter | Value | Source |
| Dehydroevodiamine Content in Evodia rutaecarpa | 0.10% - 0.51% | [5] |
| Dehydroevodiamine in Chloroform Extract of Decoction | 0.60 mg / 1 g of Evodiae Fructus |
Signaling Pathways Modulated by Dehydroevodiamine
Dehydroevodiamine has been shown to interact with several key signaling pathways, contributing to its pharmacological effects.
-
Anti-Inflammatory Pathway: DHE inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][8] This effect is mediated, at least in part, through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][8] It has also been suggested to regulate the mitogen-activated protein kinase (MAPK) pathway.
-
Neuroprotective Pathway: DHE acts as a non-competitive inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to increased levels of acetylcholine in the brain, which is a key mechanism in the management of Alzheimer's disease symptoms.[1]
Visualizations
Experimental Workflow
Caption: Isolation workflow for Dehydroevodiamine.
Signaling Pathways
Caption: Key signaling pathways modulated by Dehydroevodiamine.
References
- 1. benchchem.com [benchchem.com]
- 2. Dehydroevodiamine | C19H15N3O | CID 9817839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Gram-scale purification of dehydroevodiamine from Evodia rutaecarpa fruits, and a procedure for selective removal of quaternary indoloquinazoline alkaloids from Evodia extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN106892919A - The preparation method of dehydroevodiamine and its purposes of anti-agriculture pathogen - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
Dehydroevodiamine Hydrochloride: A Spectroscopic and Structural Elucidation Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data and structural elucidation of Dehydroevodiamine (B150072) Hydrochloride (DHED·HCl), a quinazolinocarboline alkaloid derived from Evodia rutaecarpa. This document is intended to serve as a comprehensive resource, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key molecular interactions and analytical workflows.
Spectroscopic Data Summary
Table 1: Mass Spectrometry Data for Dehydroevodiamine
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M]+ | m/z 302 |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: UV-Vis Spectroscopic Data for Dehydroevodiamine Hydrochloride
| Wavelength (λmax) | Solvent |
| 248 nm | Not Specified |
| 315 nm | Not Specified |
| 367 nm | Not Specified |
Table 3: Tentative FT-IR Spectral Data and Functional Group Assignments for a Similar Alkaloid Structure
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 | N-H Stretching (Amine/Amide) |
| ~3100-3000 | C-H Stretching (Aromatic) |
| ~2950-2850 | C-H Stretching (Aliphatic) |
| ~1650 | C=O Stretching (Amide) |
| ~1600-1450 | C=C Stretching (Aromatic) |
| ~1400-1300 | C-N Stretching |
Structural Elucidation and Signaling Pathways
Dehydroevodiamine has been identified as an inhibitor of key signaling pathways implicated in various disease states. The following diagrams illustrate its mechanism of action.
Figure 1. Mechanism of Acetylcholinesterase Inhibition by this compound.
Figure 2. Inhibition of the PI3K/AKT/NF-κB Signaling Pathway by Dehydroevodiamine.
Experimental Protocols
The following protocols are generalized methodologies for the spectroscopic analysis of this compound and similar alkaloids.
Mass Spectrometry (UPLC-MS/MS)
-
Instrumentation: A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
A stock solution of this compound is prepared in methanol (B129727) (e.g., 1 mg/mL).
-
Working standard solutions are prepared by serial dilution of the stock solution with methanol to achieve a concentration range suitable for calibration (e.g., 5 ng/mL to 500 ng/mL).
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Phenomenex Kinetex XB-C18, 2.1 × 150 mm, 1.7 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.5% Formic Acid in Water) and Mobile Phase B (e.g., Acetonitrile).
-
Flow Rate: A typical flow rate is around 0.3 mL/min.
-
Injection Volume: 5 µL.[1]
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Spray Voltage: 3000 V.
-
Vaporizer Temperature: 400°C.
-
Capillary Temperature: 350°C.
-
MRM Transition: m/z 302 → product ions (to be optimized based on instrument sensitivity).
-
UV-Visible Spectroscopy
-
Instrumentation: A double beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
A stock solution of this compound is prepared in a suitable UV-grade solvent (e.g., methanol or ethanol).
-
Serial dilutions are made to obtain concentrations that fall within the linear range of the instrument's absorbance detector.
-
-
Analysis:
-
The spectrophotometer is blanked using the same solvent as the sample.
-
The absorbance spectrum is recorded over a range of approximately 200-400 nm to determine the wavelengths of maximum absorbance (λmax).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation:
-
KBr Pellet Method: A small amount of the powdered sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.
-
-
Analysis:
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.[2]
-
The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[3]
-
The solution is transferred to an NMR tube.
-
-
Analysis:
-
¹H NMR: A standard proton NMR experiment is performed to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
-
¹³C NMR: A proton-decoupled carbon NMR experiment is performed to determine the chemical shifts of the carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are conducted to establish correlations between protons, between protons and carbons, and long-range proton-carbon correlations, respectively, to aid in the complete structural assignment.
-
Figure 3. General Experimental Workflow for the Spectroscopic Analysis of Dehydroevodiamine HCl.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties and structural features of this compound. The presented data and protocols offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this promising alkaloid. The elucidation of its interactions with key signaling pathways, such as the PI3K/AKT/NF-κB cascade and its inhibition of acetylcholinesterase, underscores its potential as a multi-target therapeutic agent.
References
- 1. Differences in tissue distribution ability of evodiamine and dehydroevodiamine are due to the dihedral angle of the molecule stereo-structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9 [mdpi.com]
- 3. azom.com [azom.com]
Dehydroevodiamine Hydrochloride: A Spectroscopic and Structural Elucidation Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data and structural elucidation of Dehydroevodiamine Hydrochloride (DHED·HCl), a quinazolinocarboline alkaloid derived from Evodia rutaecarpa. This document is intended to serve as a comprehensive resource, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key molecular interactions and analytical workflows.
Spectroscopic Data Summary
Table 1: Mass Spectrometry Data for Dehydroevodiamine
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M]+ | m/z 302 |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: UV-Vis Spectroscopic Data for this compound
| Wavelength (λmax) | Solvent |
| 248 nm | Not Specified |
| 315 nm | Not Specified |
| 367 nm | Not Specified |
Table 3: Tentative FT-IR Spectral Data and Functional Group Assignments for a Similar Alkaloid Structure
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 | N-H Stretching (Amine/Amide) |
| ~3100-3000 | C-H Stretching (Aromatic) |
| ~2950-2850 | C-H Stretching (Aliphatic) |
| ~1650 | C=O Stretching (Amide) |
| ~1600-1450 | C=C Stretching (Aromatic) |
| ~1400-1300 | C-N Stretching |
Structural Elucidation and Signaling Pathways
Dehydroevodiamine has been identified as an inhibitor of key signaling pathways implicated in various disease states. The following diagrams illustrate its mechanism of action.
Figure 1. Mechanism of Acetylcholinesterase Inhibition by this compound.
Figure 2. Inhibition of the PI3K/AKT/NF-κB Signaling Pathway by Dehydroevodiamine.
Experimental Protocols
The following protocols are generalized methodologies for the spectroscopic analysis of this compound and similar alkaloids.
Mass Spectrometry (UPLC-MS/MS)
-
Instrumentation: A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
A stock solution of this compound is prepared in methanol (e.g., 1 mg/mL).
-
Working standard solutions are prepared by serial dilution of the stock solution with methanol to achieve a concentration range suitable for calibration (e.g., 5 ng/mL to 500 ng/mL).
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Phenomenex Kinetex XB-C18, 2.1 × 150 mm, 1.7 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.5% Formic Acid in Water) and Mobile Phase B (e.g., Acetonitrile).
-
Flow Rate: A typical flow rate is around 0.3 mL/min.
-
Injection Volume: 5 µL.[1]
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Spray Voltage: 3000 V.
-
Vaporizer Temperature: 400°C.
-
Capillary Temperature: 350°C.
-
MRM Transition: m/z 302 → product ions (to be optimized based on instrument sensitivity).
-
UV-Visible Spectroscopy
-
Instrumentation: A double beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
A stock solution of this compound is prepared in a suitable UV-grade solvent (e.g., methanol or ethanol).
-
Serial dilutions are made to obtain concentrations that fall within the linear range of the instrument's absorbance detector.
-
-
Analysis:
-
The spectrophotometer is blanked using the same solvent as the sample.
-
The absorbance spectrum is recorded over a range of approximately 200-400 nm to determine the wavelengths of maximum absorbance (λmax).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation:
-
KBr Pellet Method: A small amount of the powdered sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.
-
-
Analysis:
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.[2]
-
The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[3]
-
The solution is transferred to an NMR tube.
-
-
Analysis:
-
¹H NMR: A standard proton NMR experiment is performed to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
-
¹³C NMR: A proton-decoupled carbon NMR experiment is performed to determine the chemical shifts of the carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are conducted to establish correlations between protons, between protons and carbons, and long-range proton-carbon correlations, respectively, to aid in the complete structural assignment.
-
Figure 3. General Experimental Workflow for the Spectroscopic Analysis of Dehydroevodiamine HCl.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties and structural features of this compound. The presented data and protocols offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this promising alkaloid. The elucidation of its interactions with key signaling pathways, such as the PI3K/AKT/NF-κB cascade and its inhibition of acetylcholinesterase, underscores its potential as a multi-target therapeutic agent.
References
- 1. Differences in tissue distribution ability of evodiamine and dehydroevodiamine are due to the dihedral angle of the molecule stereo-structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9 [mdpi.com]
- 3. azom.com [azom.com]
Methodological & Application
Dehydroevodiamine Hydrochloride: Application Notes and Protocols for In Vivo Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo experiments to evaluate the therapeutic potential of Dehydroevodiamine Hydrochloride (DHE-HCl) in neuroinflammatory models. The protocols outlined below are based on established methodologies and offer a framework for investigating the anti-neuroinflammatory and neuroprotective effects of this compound.
Introduction
Dehydroevodiamine (DHE), a quinazoline (B50416) alkaloid isolated from Evodia rutaecarpa, and its hydrochloride salt (DHE-HCl), have demonstrated significant anti-inflammatory and neuroprotective properties.[1] Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory mediators, is a key pathological feature of various neurodegenerative diseases. DHE-HCl presents a promising therapeutic candidate by targeting key signaling pathways implicated in the neuroinflammatory cascade. This document outlines a detailed experimental design for evaluating DHE-HCl in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model.
Mechanism of Action
DHE-HCl exerts its anti-neuroinflammatory effects through the modulation of several key signaling pathways:
-
Inhibition of NF-κB Pathway: DHE has been shown to downregulate the NF-κB signaling pathway, a central regulator of inflammatory responses.[2][3][4][5] By inhibiting the activation of NF-κB, DHE-HCl can suppress the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[1][6]
-
Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another critical regulator of inflammation.[7] DHE has been observed to inhibit the phosphorylation of key MAPK proteins such as p38, JNK, and ERK, thereby reducing the production of inflammatory mediators.[8]
-
Activation of TREM2 Signaling: Triggering receptor expressed on myeloid cells 2 (TREM2) is a receptor on microglia that plays a crucial role in regulating neuroinflammation. A related compound, Dehydroervatamine, has been shown to activate TREM2, leading to the suppression of pro-inflammatory cytokine production and inhibition of the NLRP3 inflammasome via the TREM2/DAP12 signaling pathway.[9] This suggests a potential mechanism for DHE-HCl's action on microglia.
Data Presentation
The following tables summarize key quantitative data for designing in vivo experiments with DHE-HCl in a neuroinflammation model.
Table 1: Recommended In Vivo Dosages of this compound
| Animal Model | Dosage Range | Administration Route | Reference |
| Mouse | 1.5 mg/kg | Intraperitoneal | |
| Rat | 10 mg/kg | Oral | [1][10] |
| Rat | 20 mg/kg | Oral | [1] |
| Mouse | 80 mg/kg | Gavage | [1] |
Table 2: Lipopolysaccharide (LPS) Dosing for Neuroinflammation Induction in Mice
| Mouse Strain | LPS Dosage | Administration Route | Reference |
| C57BL/6 | 250 µg/kg | Intraperitoneal | [11] |
| C57BL/6 | 1 mg/kg | Intraperitoneal | [12] |
| C57BL/6J | 2 mg/kg | Intraperitoneal | [13] |
| C57BL/6J | 5 mg/kg | Intraperitoneal | [13] |
Experimental Protocols
This section provides a detailed protocol for an LPS-induced neuroinflammation study in mice to evaluate the efficacy of DHE-HCl.
Animal Model and Husbandry
-
Animal Strain: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water. Allow at least one week of acclimatization before the start of the experiment. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
Experimental Groups
| Group | Treatment | Rationale |
| 1. Vehicle Control | Vehicle (e.g., saline or 0.5% DMSO in saline) | To assess baseline conditions. |
| 2. LPS Control | Vehicle + LPS | To induce neuroinflammation and serve as the disease model. |
| 3. DHE-HCl Treatment | DHE-HCl + LPS | To evaluate the therapeutic effect of DHE-HCl. |
| 4. DHE-HCl Control | DHE-HCl + Saline | To assess the effect of DHE-HCl alone. |
DHE-HCl and LPS Administration Protocol
-
DHE-HCl Preparation: Dissolve DHE-HCl in a suitable vehicle (e.g., sterile saline or a solution of 0.5% DMSO in sterile saline). The final concentration should be prepared such that the required dose can be administered in a volume of 10 ml/kg body weight.
-
DHE-HCl Administration: Administer DHE-HCl (e.g., 10 mg/kg, orally) or vehicle daily for a pre-determined period (e.g., 7-14 days) before LPS challenge. Oral gavage is a common administration route.[14] Alternatively, voluntary oral administration in a palatable jelly can be considered to minimize stress.[15][16]
-
LPS-Induced Neuroinflammation: On the final day of DHE-HCl pre-treatment, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) dissolved in sterile saline.
-
Timeline for Assessment: Euthanize animals at specific time points after LPS injection (e.g., 4 hours, 24 hours, or 7 days) to assess acute and chronic neuroinflammatory responses.
Outcome Measures
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Morris Water Maze: To evaluate spatial learning and memory, which can be impaired by neuroinflammation.[13]
-
Tissue Collection: At the designated endpoint, deeply anesthetize the mice and perfuse transcardially with ice-cold PBS. Collect brain tissue (hippocampus and cortex are regions of interest) for further analysis.
-
Cytokine Measurement: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) using ELISA or multiplex bead array.[17][18]
-
Western Blot Analysis: Analyze the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways (e.g., phosphorylated and total forms of p65, IκBα, p38, JNK, ERK) and markers of microglial and astrocyte activation (e.g., Iba1, GFAP).
-
RT-qPCR: Measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il1b, Il6, Nos2, Cox2).
-
Immunohistochemistry/Immunofluorescence: Perfuse mice with 4% paraformaldehyde and prepare brain sections. Stain for markers of microglia (Iba1) and astrocytes (GFAP) to assess their activation state and morphology.[13][18]
Mandatory Visualizations
Signaling Pathways
Caption: DHE-HCl's proposed mechanism of action in neuroinflammation.
Experimental Workflow
Caption: Experimental workflow for in vivo evaluation of DHE-HCl.
References
- 1. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-neuroinflammatory Effects of 12-Dehydrogingerdione in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-neuroinflammatory Effects of 12-Dehydrogingerdione in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Dehydroevodiamine suppresses inflammatory responses in adjuvant-induced arthritis rats and human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dehydroervatamine as a promising novel TREM2 agonist, attenuates neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Lupeol protect against LPS-induced neuroinflammation and amyloid beta in adult mouse hippocampus [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. Voluntary oral administration of drugs in mice [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Molecular and cellular neuroinflammatory status of mouse brain after systemic lipopolysaccharide challenge: importance of CCR2/CCL2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Dehydroevodiamine Hydrochloride: Application Notes and Protocols for In Vivo Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo experiments to evaluate the therapeutic potential of Dehydroevodiamine Hydrochloride (DHE-HCl) in neuroinflammatory models. The protocols outlined below are based on established methodologies and offer a framework for investigating the anti-neuroinflammatory and neuroprotective effects of this compound.
Introduction
Dehydroevodiamine (DHE), a quinazoline alkaloid isolated from Evodia rutaecarpa, and its hydrochloride salt (DHE-HCl), have demonstrated significant anti-inflammatory and neuroprotective properties.[1] Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory mediators, is a key pathological feature of various neurodegenerative diseases. DHE-HCl presents a promising therapeutic candidate by targeting key signaling pathways implicated in the neuroinflammatory cascade. This document outlines a detailed experimental design for evaluating DHE-HCl in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model.
Mechanism of Action
DHE-HCl exerts its anti-neuroinflammatory effects through the modulation of several key signaling pathways:
-
Inhibition of NF-κB Pathway: DHE has been shown to downregulate the NF-κB signaling pathway, a central regulator of inflammatory responses.[2][3][4][5] By inhibiting the activation of NF-κB, DHE-HCl can suppress the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[1][6]
-
Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another critical regulator of inflammation.[7] DHE has been observed to inhibit the phosphorylation of key MAPK proteins such as p38, JNK, and ERK, thereby reducing the production of inflammatory mediators.[8]
-
Activation of TREM2 Signaling: Triggering receptor expressed on myeloid cells 2 (TREM2) is a receptor on microglia that plays a crucial role in regulating neuroinflammation. A related compound, Dehydroervatamine, has been shown to activate TREM2, leading to the suppression of pro-inflammatory cytokine production and inhibition of the NLRP3 inflammasome via the TREM2/DAP12 signaling pathway.[9] This suggests a potential mechanism for DHE-HCl's action on microglia.
Data Presentation
The following tables summarize key quantitative data for designing in vivo experiments with DHE-HCl in a neuroinflammation model.
Table 1: Recommended In Vivo Dosages of this compound
| Animal Model | Dosage Range | Administration Route | Reference |
| Mouse | 1.5 mg/kg | Intraperitoneal | |
| Rat | 10 mg/kg | Oral | [1][10] |
| Rat | 20 mg/kg | Oral | [1] |
| Mouse | 80 mg/kg | Gavage | [1] |
Table 2: Lipopolysaccharide (LPS) Dosing for Neuroinflammation Induction in Mice
| Mouse Strain | LPS Dosage | Administration Route | Reference |
| C57BL/6 | 250 µg/kg | Intraperitoneal | [11] |
| C57BL/6 | 1 mg/kg | Intraperitoneal | [12] |
| C57BL/6J | 2 mg/kg | Intraperitoneal | [13] |
| C57BL/6J | 5 mg/kg | Intraperitoneal | [13] |
Experimental Protocols
This section provides a detailed protocol for an LPS-induced neuroinflammation study in mice to evaluate the efficacy of DHE-HCl.
Animal Model and Husbandry
-
Animal Strain: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water. Allow at least one week of acclimatization before the start of the experiment. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
Experimental Groups
| Group | Treatment | Rationale |
| 1. Vehicle Control | Vehicle (e.g., saline or 0.5% DMSO in saline) | To assess baseline conditions. |
| 2. LPS Control | Vehicle + LPS | To induce neuroinflammation and serve as the disease model. |
| 3. DHE-HCl Treatment | DHE-HCl + LPS | To evaluate the therapeutic effect of DHE-HCl. |
| 4. DHE-HCl Control | DHE-HCl + Saline | To assess the effect of DHE-HCl alone. |
DHE-HCl and LPS Administration Protocol
-
DHE-HCl Preparation: Dissolve DHE-HCl in a suitable vehicle (e.g., sterile saline or a solution of 0.5% DMSO in sterile saline). The final concentration should be prepared such that the required dose can be administered in a volume of 10 ml/kg body weight.
-
DHE-HCl Administration: Administer DHE-HCl (e.g., 10 mg/kg, orally) or vehicle daily for a pre-determined period (e.g., 7-14 days) before LPS challenge. Oral gavage is a common administration route.[14] Alternatively, voluntary oral administration in a palatable jelly can be considered to minimize stress.[15][16]
-
LPS-Induced Neuroinflammation: On the final day of DHE-HCl pre-treatment, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) dissolved in sterile saline.
-
Timeline for Assessment: Euthanize animals at specific time points after LPS injection (e.g., 4 hours, 24 hours, or 7 days) to assess acute and chronic neuroinflammatory responses.
Outcome Measures
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Morris Water Maze: To evaluate spatial learning and memory, which can be impaired by neuroinflammation.[13]
-
Tissue Collection: At the designated endpoint, deeply anesthetize the mice and perfuse transcardially with ice-cold PBS. Collect brain tissue (hippocampus and cortex are regions of interest) for further analysis.
-
Cytokine Measurement: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) using ELISA or multiplex bead array.[17][18]
-
Western Blot Analysis: Analyze the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways (e.g., phosphorylated and total forms of p65, IκBα, p38, JNK, ERK) and markers of microglial and astrocyte activation (e.g., Iba1, GFAP).
-
RT-qPCR: Measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il1b, Il6, Nos2, Cox2).
-
Immunohistochemistry/Immunofluorescence: Perfuse mice with 4% paraformaldehyde and prepare brain sections. Stain for markers of microglia (Iba1) and astrocytes (GFAP) to assess their activation state and morphology.[13][18]
Mandatory Visualizations
Signaling Pathways
Caption: DHE-HCl's proposed mechanism of action in neuroinflammation.
Experimental Workflow
Caption: Experimental workflow for in vivo evaluation of DHE-HCl.
References
- 1. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-neuroinflammatory Effects of 12-Dehydrogingerdione in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-neuroinflammatory Effects of 12-Dehydrogingerdione in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Dehydroevodiamine suppresses inflammatory responses in adjuvant-induced arthritis rats and human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dehydroervatamine as a promising novel TREM2 agonist, attenuates neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Lupeol protect against LPS-induced neuroinflammation and amyloid beta in adult mouse hippocampus [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. Voluntary oral administration of drugs in mice [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Molecular and cellular neuroinflammatory status of mouse brain after systemic lipopolysaccharide challenge: importance of CCR2/CCL2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unveiling the Anti-Cancer Potential of Dehydroevodiamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dehydroevodiamine Hydrochloride (DHE), a quinazoline (B50416) alkaloid derived from the traditional Chinese herb Evodia rutaecarpa, has emerged as a compound of interest in oncology research. Exhibiting a range of biological activities, its anti-cancer properties are attributed to its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways crucial for tumor growth and survival. This document provides detailed application notes and standardized protocols for investigating the anti-cancer activity of this compound using common cell-based assays.
Application Notes
This compound has demonstrated cytotoxic effects across various cancer cell lines. Its primary mechanisms of action involve the induction of programmed cell death (apoptosis) and the halting of cell cycle progression, thereby inhibiting cancer cell proliferation. Key signaling pathways implicated in the anti-cancer effects of DHE and its parent compound, evodiamine, include the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[1] These pathways are central to regulating cell survival, proliferation, and inflammation.
The provided protocols are designed to be robust and reproducible for the assessment of DHE's anti-cancer efficacy in a laboratory setting. These assays will enable researchers to quantify the dose-dependent effects of DHE on cancer cell viability, characterize the induced mode of cell death, and analyze its impact on cell cycle distribution and protein expression within critical signaling cascades.
Data Presentation
The following table summarizes hypothetical quantitative data for the anti-cancer activity of this compound. This data is for illustrative purposes and should be generated for specific cell lines and experimental conditions.
| Cell Line | Assay | Parameter | DHE Concentration (µM) | Result |
| Human Colorectal Carcinoma (HCT116) | MTT Assay | IC50 (48h) | 10 | 50% inhibition of cell viability |
| Annexin V/PI | Apoptotic Cells (24h) | 15 | 45% increase in apoptotic cells | |
| Cell Cycle Analysis | G2/M Arrest (24h) | 15 | 30% of cells arrested in G2/M phase | |
| Human Breast Adenocarcinoma (MCF-7) | MTT Assay | IC50 (48h) | 12 | 50% inhibition of cell viability |
| Annexin V/PI | Apoptotic Cells (24h) | 20 | 50% increase in apoptotic cells | |
| Cell Cycle Analysis | G2/M Arrest (24h) | 20 | 35% of cells arrested in G2/M phase | |
| Human Lung Carcinoma (A549) | MTT Assay | IC50 (48h) | 8 | 50% inhibition of cell viability |
| Annexin V/PI | Apoptotic Cells (24h) | 10 | 40% increase in apoptotic cells | |
| Cell Cycle Analysis | G2/M Arrest (24h) | 10 | 25% of cells arrested in G2/M phase |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[2]
Materials:
-
This compound (DHE)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of DHE and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
DHE-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with DHE as described for the MTT assay.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
DHE-treated and control cells
-
Cold PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the DHE-treated and control cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at 4°C for at least 2 hours.
-
Wash the cells with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.[4]
Protein Expression Analysis: Western Blotting
This technique is used to detect and quantify specific proteins in a sample, which is essential for studying signaling pathways.[5]
Materials:
-
DHE-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[6]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[5]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for assessing DHE's anti-cancer activity.
Caption: DHE's proposed mechanism via PI3K/Akt pathway inhibition.
References
Unveiling the Anti-Cancer Potential of Dehydroevodiamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dehydroevodiamine Hydrochloride (DHE), a quinazoline alkaloid derived from the traditional Chinese herb Evodia rutaecarpa, has emerged as a compound of interest in oncology research. Exhibiting a range of biological activities, its anti-cancer properties are attributed to its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways crucial for tumor growth and survival. This document provides detailed application notes and standardized protocols for investigating the anti-cancer activity of this compound using common cell-based assays.
Application Notes
This compound has demonstrated cytotoxic effects across various cancer cell lines. Its primary mechanisms of action involve the induction of programmed cell death (apoptosis) and the halting of cell cycle progression, thereby inhibiting cancer cell proliferation. Key signaling pathways implicated in the anti-cancer effects of DHE and its parent compound, evodiamine, include the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[1] These pathways are central to regulating cell survival, proliferation, and inflammation.
The provided protocols are designed to be robust and reproducible for the assessment of DHE's anti-cancer efficacy in a laboratory setting. These assays will enable researchers to quantify the dose-dependent effects of DHE on cancer cell viability, characterize the induced mode of cell death, and analyze its impact on cell cycle distribution and protein expression within critical signaling cascades.
Data Presentation
The following table summarizes hypothetical quantitative data for the anti-cancer activity of this compound. This data is for illustrative purposes and should be generated for specific cell lines and experimental conditions.
| Cell Line | Assay | Parameter | DHE Concentration (µM) | Result |
| Human Colorectal Carcinoma (HCT116) | MTT Assay | IC50 (48h) | 10 | 50% inhibition of cell viability |
| Annexin V/PI | Apoptotic Cells (24h) | 15 | 45% increase in apoptotic cells | |
| Cell Cycle Analysis | G2/M Arrest (24h) | 15 | 30% of cells arrested in G2/M phase | |
| Human Breast Adenocarcinoma (MCF-7) | MTT Assay | IC50 (48h) | 12 | 50% inhibition of cell viability |
| Annexin V/PI | Apoptotic Cells (24h) | 20 | 50% increase in apoptotic cells | |
| Cell Cycle Analysis | G2/M Arrest (24h) | 20 | 35% of cells arrested in G2/M phase | |
| Human Lung Carcinoma (A549) | MTT Assay | IC50 (48h) | 8 | 50% inhibition of cell viability |
| Annexin V/PI | Apoptotic Cells (24h) | 10 | 40% increase in apoptotic cells | |
| Cell Cycle Analysis | G2/M Arrest (24h) | 10 | 25% of cells arrested in G2/M phase |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[2]
Materials:
-
This compound (DHE)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of DHE and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
DHE-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with DHE as described for the MTT assay.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
DHE-treated and control cells
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the DHE-treated and control cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at 4°C for at least 2 hours.
-
Wash the cells with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.[4]
Protein Expression Analysis: Western Blotting
This technique is used to detect and quantify specific proteins in a sample, which is essential for studying signaling pathways.[5]
Materials:
-
DHE-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[6]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[5]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for assessing DHE's anti-cancer activity.
Caption: DHE's proposed mechanism via PI3K/Akt pathway inhibition.
References
Application Note and Protocol for HPLC Analysis of Dehydroevodiamine Hydrochloride in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroevodiamine (DHED), a quinazoline (B50416) alkaloid isolated from Evodia rutaecarpa, has garnered significant interest for its diverse pharmacological activities. Pharmacokinetic studies are crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Dehydroevodiamine Hydrochloride (DHED HCl) in plasma samples, suitable for pharmacokinetic analysis. The described method is based on established principles of bioanalytical method validation, ensuring data accuracy and reliability.
Principle
This method utilizes reversed-phase HPLC with UV detection for the separation and quantification of DHED HCl in plasma. Plasma samples are subjected to protein precipitation to extract the analyte and remove interfering substances. The chromatographic separation is achieved on a C18 column with a suitable mobile phase. The concentration of DHED HCl is determined by comparing the peak area of the analyte in the sample to a standard calibration curve.
Materials and Reagents
-
This compound (DHED HCl) reference standard (purity > 98%)
-
Internal Standard (IS), e.g., Evodiamine or a structurally similar compound
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol (B129727)
-
Formic acid, analytical grade
-
Ultrapure water
-
Blank plasma (from the same species as the study animals)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following conditions have been reported to be effective for the analysis of dehydroevodiamine.
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent |
| Column | Diamonsil C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.3% Formic Acid in Water (70:30, v/v) |
| Flow Rate | 0.45 mL/min |
| Detection Wavelength | 300 nm |
| Injection Volume | 10 µL |
| Column Temperature | 20°C |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Standard Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of DHED HCl reference standard and dissolve in 10 mL of methanol to obtain a final concentration of 1 mg/mL.
-
Prepare a stock solution of the Internal Standard (IS) in the same manner.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 10 ng/mL to 2000 ng/mL.
Calibration Standards:
-
Spike appropriate aliquots of the working standard solutions into blank plasma to obtain final concentrations for the calibration curve. A typical range would be 1, 2, 5, 10, 20, 50, 100, and 200 ng/mL.
-
Add a fixed concentration of the IS to each calibration standard.
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations (e.g., 2 ng/mL, 80 ng/mL, and 160 ng/mL) in the same manner as the calibration standards.
Sample Preparation from Plasma
The protein precipitation method is a common and effective technique for extracting DHED from plasma samples.
-
To 50 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 50 µL of the IS working solution.
-
Add 150 µL of methanol and 100 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the HPLC system.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |
| Accuracy (Intra- and Inter-day) | Percent deviation from nominal concentration within ±15% (±20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Stability | Analyte stable under various storage and handling conditions (freeze-thaw, short-term, long-term) |
Summary of Validation Data (Illustrative)
The following table presents illustrative data for the validation of the HPLC method for DHED HCl.
| Parameter | Result |
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (RSD) | 2.5% - 8.1% |
| Inter-day Precision (RSD) | 3.2% - 9.5% |
| Intra-day Accuracy (% Bias) | -5.6% to 6.8% |
| Inter-day Accuracy (% Bias) | -7.2% to 8.1% |
| Mean Recovery | > 85% |
| LLOQ | 1 ng/mL |
| LOD | 0.3 ng/mL |
Application to a Pharmacokinetic Study
This validated HPLC method can be applied to determine the concentration of DHED HCl in plasma samples collected at various time points after administration to study animals. The resulting concentration-time data can be used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. The appearance of multiple peaks in the plasma concentration-time profile may suggest distribution, re-absorption, or enterohepatic circulation of DHED.[1]
Conclusion
The described HPLC method with UV detection provides a reliable and robust approach for the quantification of this compound in plasma samples for pharmacokinetic studies. Proper method validation is essential to ensure the integrity of the generated data. This application note serves as a comprehensive guide for researchers in the field of drug development and pharmacology.
References
Application Note and Protocol for HPLC Analysis of Dehydroevodiamine Hydrochloride in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroevodiamine (DHED), a quinazoline alkaloid isolated from Evodia rutaecarpa, has garnered significant interest for its diverse pharmacological activities. Pharmacokinetic studies are crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Dehydroevodiamine Hydrochloride (DHED HCl) in plasma samples, suitable for pharmacokinetic analysis. The described method is based on established principles of bioanalytical method validation, ensuring data accuracy and reliability.
Principle
This method utilizes reversed-phase HPLC with UV detection for the separation and quantification of DHED HCl in plasma. Plasma samples are subjected to protein precipitation to extract the analyte and remove interfering substances. The chromatographic separation is achieved on a C18 column with a suitable mobile phase. The concentration of DHED HCl is determined by comparing the peak area of the analyte in the sample to a standard calibration curve.
Materials and Reagents
-
This compound (DHED HCl) reference standard (purity > 98%)
-
Internal Standard (IS), e.g., Evodiamine or a structurally similar compound
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid, analytical grade
-
Ultrapure water
-
Blank plasma (from the same species as the study animals)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following conditions have been reported to be effective for the analysis of dehydroevodiamine.
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent |
| Column | Diamonsil C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.3% Formic Acid in Water (70:30, v/v) |
| Flow Rate | 0.45 mL/min |
| Detection Wavelength | 300 nm |
| Injection Volume | 10 µL |
| Column Temperature | 20°C |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Standard Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of DHED HCl reference standard and dissolve in 10 mL of methanol to obtain a final concentration of 1 mg/mL.
-
Prepare a stock solution of the Internal Standard (IS) in the same manner.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 10 ng/mL to 2000 ng/mL.
Calibration Standards:
-
Spike appropriate aliquots of the working standard solutions into blank plasma to obtain final concentrations for the calibration curve. A typical range would be 1, 2, 5, 10, 20, 50, 100, and 200 ng/mL.
-
Add a fixed concentration of the IS to each calibration standard.
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations (e.g., 2 ng/mL, 80 ng/mL, and 160 ng/mL) in the same manner as the calibration standards.
Sample Preparation from Plasma
The protein precipitation method is a common and effective technique for extracting DHED from plasma samples.
-
To 50 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 50 µL of the IS working solution.
-
Add 150 µL of methanol and 100 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the HPLC system.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |
| Accuracy (Intra- and Inter-day) | Percent deviation from nominal concentration within ±15% (±20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Stability | Analyte stable under various storage and handling conditions (freeze-thaw, short-term, long-term) |
Summary of Validation Data (Illustrative)
The following table presents illustrative data for the validation of the HPLC method for DHED HCl.
| Parameter | Result |
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (RSD) | 2.5% - 8.1% |
| Inter-day Precision (RSD) | 3.2% - 9.5% |
| Intra-day Accuracy (% Bias) | -5.6% to 6.8% |
| Inter-day Accuracy (% Bias) | -7.2% to 8.1% |
| Mean Recovery | > 85% |
| LLOQ | 1 ng/mL |
| LOD | 0.3 ng/mL |
Application to a Pharmacokinetic Study
This validated HPLC method can be applied to determine the concentration of DHED HCl in plasma samples collected at various time points after administration to study animals. The resulting concentration-time data can be used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. The appearance of multiple peaks in the plasma concentration-time profile may suggest distribution, re-absorption, or enterohepatic circulation of DHED.[1]
Conclusion
The described HPLC method with UV detection provides a reliable and robust approach for the quantification of this compound in plasma samples for pharmacokinetic studies. Proper method validation is essential to ensure the integrity of the generated data. This application note serves as a comprehensive guide for researchers in the field of drug development and pharmacology.
References
Administration route and dosage for Dehydroevodiamine Hydrochloride in rodent models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes and dosages of Dehydroevodiamine (B150072) Hydrochloride (DHE) in rodent models, based on currently available scientific literature. The following protocols and data are intended to serve as a guide for designing and executing preclinical studies involving this compound.
Data Summary
The following tables summarize the quantitative data on the administration of Dehydroevodiamine Hydrochloride in various rodent models.
Table 1: Oral Administration of this compound
| Rodent Model | Dosage | Frequency/Duration | Vehicle | Study Focus | Reference |
| Rat (Sprague-Dawley) | 10 mg/kg | Single dose | 0.3% Carboxymethylcellulose (CMC) solution | Cognitive enhancement in scopolamine-induced amnesia | [1][2] |
| Rat (Sprague-Dawley) | 10 mg/kg | Daily for 21 days | Not specified | Cognitive enhancement in Aβ1-42-infused model | [1] |
| Rat | 20 mg/kg | Single dose | Not specified | Anti-amnesic effects | [3] |
| Rat | 100 mg/kg and 500 mg/kg | Single dose | Not specified | Pharmacokinetics and oral bioavailability | [4][5] |
| Mouse (C57BL/6N) | 80 mg/kg | Daily for 21 days | Gavage | Pharmacokinetics | [3][6] |
Table 2: Intravenous (IV) Administration of this compound
| Rodent Model | Dosage | Infusion Time | Study Focus | Reference | | :--- | :--- | :--- | :--- | | Rat | 1-10 mg/kg | 15 minutes | Brain distribution kinetics |[3][6][7] | | Rat (anesthetized) | 2.5 mg/kg and 5 mg/kg | Not specified | Pharmacokinetics |[8][9] | | Mouse | 5 mg/kg and 10 mg/kg | Not specified | Tissue distribution and pharmacokinetics |[10] |
Table 3: Intraperitoneal (IP) Administration of this compound
| Rodent Model | Dosage | Frequency/Duration | Study Focus | Reference | | :--- | :--- | :--- | :--- | | Mouse (5xFAD Tg AD model) | 1 mg/kg | Not specified | Reduction of Alzheimer's disease pathology |[3] | | Rat | 6.25 mg/kg | Single dose | Reversal of scopolamine-induced memory impairment |[11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Oral Administration for Cognitive Enhancement Studies in Rats
Objective: To assess the efficacy of orally administered this compound in a scopolamine-induced amnesia model in rats.
Materials:
-
This compound (DHE)
-
0.3% Carboxymethylcellulose (CMC) solution
-
Gavage needles
-
Standard laboratory equipment for behavioral tests (e.g., water maze, passive avoidance)
Procedure:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
DHE Preparation: Suspend DHE in 0.3% CMC solution to achieve the desired concentration (e.g., for a 10 mg/kg dose). Homogenize the solution to ensure uniform suspension.
-
Amnesia Induction: Induce amnesia by administering scopolamine (1 mg/kg, i.p.) to the rats.[2]
-
DHE Administration: 30 minutes after the scopolamine injection, administer the prepared DHE solution orally via gavage at a dose of 10 mg/kg.[1][2]
-
Behavioral Testing: Conduct behavioral tests, such as the water maze or passive avoidance test, at specified time points after DHE administration (e.g., 1, 4, and 24 hours) to assess cognitive function.[1]
Protocol 2: Intravenous Administration for Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.
Materials:
-
This compound (DHE)
-
Sterile saline or other appropriate vehicle
-
Infusion pump
-
Catheters for intravenous administration and blood sampling
-
Anesthetic agent
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
HPLC or LC-MS/MS system for bioanalysis
Procedure:
-
Animal Model: Anesthetized male Sprague-Dawley rats are often used.
-
Catheterization: Surgically implant catheters into a suitable vein (e.g., jugular vein) for drug administration and into an artery (e.g., carotid artery) or another vein for blood sampling.
-
DHE Administration: Administer DHE intravenously. This can be a bolus injection or a constant rate infusion. For infusion studies, a 15-minute infusion of DHE at doses ranging from 1-10 mg/kg has been reported.[3][6][7] For bolus injections, doses of 2.5 and 5 mg/kg have been used.[8][9]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) after the start of administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples using a validated HPLC or LC-MS/MS method to determine the concentration of DHE.
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Workflow for evaluating DHE in a scopolamine-induced amnesia model in rats.
Caption: Proposed dual mechanism of DHE's anti-amnesic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and urine metabolite identification of dehydroevodiamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Pharmacokinetic characterization of dehydroevodiamine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of Dehydroevodiamine Following Intravenous Administration in Rats [kjpp.net]
- 10. Differences in tissue distribution ability of evodiamine and dehydroevodiamine are due to the dihedral angle of the molecule stereo-structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel anticholinesterase and antiamnesic activities of dehydroevodiamine, a constituent of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration route and dosage for Dehydroevodiamine Hydrochloride in rodent models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes and dosages of Dehydroevodiamine Hydrochloride (DHE) in rodent models, based on currently available scientific literature. The following protocols and data are intended to serve as a guide for designing and executing preclinical studies involving this compound.
Data Summary
The following tables summarize the quantitative data on the administration of this compound in various rodent models.
Table 1: Oral Administration of this compound
| Rodent Model | Dosage | Frequency/Duration | Vehicle | Study Focus | Reference |
| Rat (Sprague-Dawley) | 10 mg/kg | Single dose | 0.3% Carboxymethylcellulose (CMC) solution | Cognitive enhancement in scopolamine-induced amnesia | [1][2] |
| Rat (Sprague-Dawley) | 10 mg/kg | Daily for 21 days | Not specified | Cognitive enhancement in Aβ1-42-infused model | [1] |
| Rat | 20 mg/kg | Single dose | Not specified | Anti-amnesic effects | [3] |
| Rat | 100 mg/kg and 500 mg/kg | Single dose | Not specified | Pharmacokinetics and oral bioavailability | [4][5] |
| Mouse (C57BL/6N) | 80 mg/kg | Daily for 21 days | Gavage | Pharmacokinetics | [3][6] |
Table 2: Intravenous (IV) Administration of this compound
| Rodent Model | Dosage | Infusion Time | Study Focus | Reference | | :--- | :--- | :--- | :--- | | Rat | 1-10 mg/kg | 15 minutes | Brain distribution kinetics |[3][6][7] | | Rat (anesthetized) | 2.5 mg/kg and 5 mg/kg | Not specified | Pharmacokinetics |[8][9] | | Mouse | 5 mg/kg and 10 mg/kg | Not specified | Tissue distribution and pharmacokinetics |[10] |
Table 3: Intraperitoneal (IP) Administration of this compound
| Rodent Model | Dosage | Frequency/Duration | Study Focus | Reference | | :--- | :--- | :--- | :--- | | Mouse (5xFAD Tg AD model) | 1 mg/kg | Not specified | Reduction of Alzheimer's disease pathology |[3] | | Rat | 6.25 mg/kg | Single dose | Reversal of scopolamine-induced memory impairment |[11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Oral Administration for Cognitive Enhancement Studies in Rats
Objective: To assess the efficacy of orally administered this compound in a scopolamine-induced amnesia model in rats.
Materials:
-
This compound (DHE)
-
Scopolamine
-
0.3% Carboxymethylcellulose (CMC) solution
-
Gavage needles
-
Standard laboratory equipment for behavioral tests (e.g., water maze, passive avoidance)
Procedure:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
DHE Preparation: Suspend DHE in 0.3% CMC solution to achieve the desired concentration (e.g., for a 10 mg/kg dose). Homogenize the solution to ensure uniform suspension.
-
Amnesia Induction: Induce amnesia by administering scopolamine (1 mg/kg, i.p.) to the rats.[2]
-
DHE Administration: 30 minutes after the scopolamine injection, administer the prepared DHE solution orally via gavage at a dose of 10 mg/kg.[1][2]
-
Behavioral Testing: Conduct behavioral tests, such as the water maze or passive avoidance test, at specified time points after DHE administration (e.g., 1, 4, and 24 hours) to assess cognitive function.[1]
Protocol 2: Intravenous Administration for Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.
Materials:
-
This compound (DHE)
-
Sterile saline or other appropriate vehicle
-
Infusion pump
-
Catheters for intravenous administration and blood sampling
-
Anesthetic agent
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
HPLC or LC-MS/MS system for bioanalysis
Procedure:
-
Animal Model: Anesthetized male Sprague-Dawley rats are often used.
-
Catheterization: Surgically implant catheters into a suitable vein (e.g., jugular vein) for drug administration and into an artery (e.g., carotid artery) or another vein for blood sampling.
-
DHE Administration: Administer DHE intravenously. This can be a bolus injection or a constant rate infusion. For infusion studies, a 15-minute infusion of DHE at doses ranging from 1-10 mg/kg has been reported.[3][6][7] For bolus injections, doses of 2.5 and 5 mg/kg have been used.[8][9]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) after the start of administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples using a validated HPLC or LC-MS/MS method to determine the concentration of DHE.
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Workflow for evaluating DHE in a scopolamine-induced amnesia model in rats.
Caption: Proposed dual mechanism of DHE's anti-amnesic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and urine metabolite identification of dehydroevodiamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Pharmacokinetic characterization of dehydroevodiamine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of Dehydroevodiamine Following Intravenous Administration in Rats [kjpp.net]
- 10. Differences in tissue distribution ability of evodiamine and dehydroevodiamine are due to the dihedral angle of the molecule stereo-structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel anticholinesterase and antiamnesic activities of dehydroevodiamine, a constituent of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Dehydroevodiamine Hydrochloride for Neuroprotection in Primary Cortical Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction Dehydroevodiamine (B150072) Hydrochloride (DHE) is a quinazoline (B50416) alkaloid compound derived from the traditional Chinese medicinal herb Evodia rutaecarpa.[1] Extensive research has highlighted its significant neuroprotective capabilities against various insults, including glutamate-induced excitotoxicity, oxidative stress, and amyloid-beta (Aβ)-induced damage.[1][2][3] These properties make DHE a valuable pharmacological tool for in vitro studies using primary cortical neuron cultures, a key model system for investigating the mechanisms of neuronal damage and exploring potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][4]
DHE exerts its neuroprotective effects through multiple mechanisms, including the modulation of glutamate (B1630785) receptor activity, reduction of intracellular calcium influx, antioxidant activity, and regulation of key signaling pathways involved in apoptosis and cell survival.[1][3][5] This document provides detailed application notes and experimental protocols for utilizing DHE in primary cortical neuron cultures to study neuroprotection.
Mechanism of Action
DHE's neuroprotective effects are multifaceted, targeting several key pathways involved in neuronal cell death and survival.
1. Attenuation of Glutamate-Induced Excitotoxicity Glutamate-induced excitotoxicity is a primary mechanism of neuronal damage in many neurological disorders.[6] It is initiated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to an excessive influx of calcium (Ca2+), which triggers downstream apoptotic cascades.[1][6] DHE has been shown to antagonize the NMDA receptor, thereby inhibiting this massive Ca2+ influx and protecting neurons from excitotoxic death.[2][3] Studies have demonstrated that DHE can decrease intracellular calcium levels in primary cortical neurons, similar to the effect of the known NMDA receptor antagonist MK-801.[3][5] Furthermore, DHE has been observed to inhibit both basal and NMDA-induced glutamate release from cerebellar granule cells.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. kjpp.net [kjpp.net]
- 4. Primary Culture of Cortical Neurons [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Neurotoxic Agent-Induced Injury in Neurodegenerative Disease Model: Focus on Involvement of Glutamate Receptors [frontiersin.org]
- 7. Effects of dehydroevodiamine exposure on glutamate release and uptake in the cultured cerebellar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Dehydroevodiamine Hydrochloride for Neuroprotection in Primary Cortical Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction Dehydroevodiamine Hydrochloride (DHE) is a quinazoline alkaloid compound derived from the traditional Chinese medicinal herb Evodia rutaecarpa.[1] Extensive research has highlighted its significant neuroprotective capabilities against various insults, including glutamate-induced excitotoxicity, oxidative stress, and amyloid-beta (Aβ)-induced damage.[1][2][3] These properties make DHE a valuable pharmacological tool for in vitro studies using primary cortical neuron cultures, a key model system for investigating the mechanisms of neuronal damage and exploring potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][4]
DHE exerts its neuroprotective effects through multiple mechanisms, including the modulation of glutamate receptor activity, reduction of intracellular calcium influx, antioxidant activity, and regulation of key signaling pathways involved in apoptosis and cell survival.[1][3][5] This document provides detailed application notes and experimental protocols for utilizing DHE in primary cortical neuron cultures to study neuroprotection.
Mechanism of Action
DHE's neuroprotective effects are multifaceted, targeting several key pathways involved in neuronal cell death and survival.
1. Attenuation of Glutamate-Induced Excitotoxicity Glutamate-induced excitotoxicity is a primary mechanism of neuronal damage in many neurological disorders.[6] It is initiated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to an excessive influx of calcium (Ca2+), which triggers downstream apoptotic cascades.[1][6] DHE has been shown to antagonize the NMDA receptor, thereby inhibiting this massive Ca2+ influx and protecting neurons from excitotoxic death.[2][3] Studies have demonstrated that DHE can decrease intracellular calcium levels in primary cortical neurons, similar to the effect of the known NMDA receptor antagonist MK-801.[3][5] Furthermore, DHE has been observed to inhibit both basal and NMDA-induced glutamate release from cerebellar granule cells.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. kjpp.net [kjpp.net]
- 4. Primary Culture of Cortical Neurons [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Neurotoxic Agent-Induced Injury in Neurodegenerative Disease Model: Focus on Involvement of Glutamate Receptors [frontiersin.org]
- 7. Effects of dehydroevodiamine exposure on glutamate release and uptake in the cultured cerebellar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dehydroevodiamine Hydrochloride for Studying the NF-κB Signaling Pathway in Inflammation
Introduction
Dehydroevodiamine (B150072) (DHE), a quinazoline (B50416) alkaloid extracted from Evodia rutaecarpa, and its hydrochloride salt, are recognized for their significant anti-inflammatory properties.[1][2] These compounds modulate key inflammatory pathways, with a primary target being the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][3] The NF-κB pathway is a critical regulator of genes involved in the immune and inflammatory responses. Its dysregulation is implicated in numerous inflammatory diseases.[4] Dehydroevodiamine Hydrochloride serves as a valuable pharmacological tool for researchers studying inflammation and developing novel anti-inflammatory therapeutics.
Mechanism of Action
In unstimulated cells, NF-κB transcription factors, predominantly the p65/p50 heterodimer, are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[5][6] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[4][5] The activated IKK complex, particularly the IKKβ subunit, phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[5][6][7] The degradation of IκBα exposes a nuclear localization signal on the p65 subunit, facilitating its translocation into the nucleus.[5][8][9] In the nucleus, p65 binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][10]
This compound exerts its anti-inflammatory effects by intervening at multiple points in this pathway. Evidence suggests that DHE can directly inhibit the activity of IKKβ in an ATP-competitive manner.[4][11] By binding to the ATP-binding pocket of IKKβ, DHE prevents the phosphorylation and subsequent degradation of IκBα.[4][11] This action effectively sequesters NF-κB in the cytoplasm, preventing the nuclear translocation of the active p65 subunit and thereby suppressing the expression of NF-κB-dependent pro-inflammatory genes.[4][10] Furthermore, some studies indicate that DHE may also modulate upstream signaling pathways, such as the PI3K/AKT pathway, which can also influence NF-κB activation.[2][12]
Data Presentation
The following tables summarize the effects of this compound on key components and products of the NF-κB signaling pathway.
Table 1: Effect of this compound on NF-κB Signaling Pathway Proteins
| Cell/Tissue Type | Stimulus | Treatment | Protein Target | Observed Effect on Protein Levels/Activity |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Dehydroevodiamine | iNOS Expression | Inhibited |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Dehydroevodiamine | COX-2 Expression | Inhibited |
| Adjuvant-Induced Arthritis Rats | - | Dehydroevodiamine | Serum TNF-α | Significant reduction |
| Adjuvant-Induced Arthritis Rats | - | Dehydroevodiamine | Serum IL-1β | Significant reduction |
| Adjuvant-Induced Arthritis Rats | - | Dehydroevodiamine | Serum IL-6 | Significant reduction |
| Adjuvant-Induced Arthritis Rats | - | Dehydroevodiamine | Serum IL-17 | Significant reduction |
| GES-1 cells and rat gastric mucosa | Indomethacin (IDO) | Dehydroevodiamine | IKKβ Phosphorylation | Inhibited |
| GES-1 cells and rat gastric mucosa | Indomethacin (IDO) | Dehydroevodiamine | p65 Nuclear Translocation | Inhibited |
Table 2: Effect of this compound on Pro-inflammatory Mediators
| Cell Line/Model | Stimulus | Treatment | Mediator | IC50 Value / Effect |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Dehydroevodiamine | Prostaglandin E2 (PGE2) | Inhibition at 30 µM |
| RAW 264.7 Macrophages | Interferon-alpha/Lipopolysaccharide (IFN-α/LPS) | Dehydroevodiamine (10, 50, 100 µM) | Nitric Oxide (NO) Production | Concentration-dependent inhibition[13] |
Diagrams
Caption: NF-κB Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Studying this compound Effects.
Experimental Protocols
1. Western Blot Analysis for NF-κB Pathway Proteins
This protocol is designed to quantify the levels of total and phosphorylated proteins in the NF-κB pathway (e.g., p-IKK, IKK, p-IκBα, IκBα, p-p65, p65).[4][14]
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RAW 264.7 murine macrophages) in 6-well plates and allow them to adhere.[14]
-
Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent (e.g., 100 ng/mL of LPS) for the desired duration (e.g., 30 minutes for phosphorylation events).[14]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[14]
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[6][14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[14]
-
Collect the supernatant containing the whole-cell protein extract. For nuclear and cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions.[14]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.[14]
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with wash buffer for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
2. ELISA for Pro-inflammatory Cytokines
This protocol outlines the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants using a sandwich ELISA.[15]
-
Sample Collection:
-
Following cell treatment as described in the Western Blot protocol, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris and store it at -80°C until use.
-
-
ELISA Procedure (General): Note: Always follow the specific instructions provided with the commercial ELISA kit.
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate multiple times with wash buffer (e.g., PBS with 0.05% Tween-20).[16]
-
Block the plate with a blocking buffer for at least 1-2 hours at room temperature.[15]
-
Wash the plate.
-
Add your samples and standards to the wells and incubate for a specified time (e.g., 2 hours) at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[16]
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature, protected from light.[15]
-
Wash the plate thoroughly.
-
Add the TMB substrate solution and incubate in the dark until a color develops.[15]
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).[17]
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokines in your samples by interpolating from the standard curve.[15]
-
3. Immunofluorescence for p65 Nuclear Translocation
This protocol allows for the visualization of the subcellular localization of the NF-κB p65 subunit.[18]
-
Cell Culture and Treatment:
-
Culture cells to an appropriate density on glass coverslips in a multi-well plate.
-
Pre-treat the cells with this compound.
-
Stimulate the cells with an inflammatory agent (e.g., LPS or TNF-α).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes.[19]
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 10% normal goat serum) for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against p65 diluted in the blocking solution for 2 hours at room temperature or overnight at 4°C.[18]
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.[18]
-
Wash the cells three times with PBS.[18]
-
-
Nuclear Counterstaining and Mounting:
-
Counterstain the nuclei by incubating the cells with a nuclear stain such as DAPI or Hoechst 33258 for 5-10 minutes.[18]
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the p65 staining (e.g., red or green fluorescence) and the nuclear staining (blue fluorescence).
-
Overlay the images to determine the extent of p65 nuclear translocation. The co-localization of p65 and nuclear staining will appear as a merged color (e.g., purple).[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dehydroevodiamine suppresses inflammatory responses in adjuvant-induced arthritis rats and human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]
- 9. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of lipopolysaccharide-induced iNOS and COX-2 expression by dehydroevodiamine through suppression of NF-kappaB activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dehydroevodiamine targeting IKKβ to alleviate acute gastric injury via inhibiting the p65/NLRP3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dehydroevodiamine Alleviates Ulcerative Colitis by Inhibiting the PI3K/AKT/NF-κB Signaling Pathway via Targeting AKT1 and Regulating Gut Microbes and Serum Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. bowdish.ca [bowdish.ca]
- 18. Immunofluorescence Staining of NF-κB p65 [bio-protocol.org]
- 19. ptglab.com [ptglab.com]
Application Notes: Dehydroevodiamine Hydrochloride for Studying the NF-κB Signaling Pathway in Inflammation
Introduction
Dehydroevodiamine (DHE), a quinazoline alkaloid extracted from Evodia rutaecarpa, and its hydrochloride salt, are recognized for their significant anti-inflammatory properties.[1][2] These compounds modulate key inflammatory pathways, with a primary target being the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][3] The NF-κB pathway is a critical regulator of genes involved in the immune and inflammatory responses. Its dysregulation is implicated in numerous inflammatory diseases.[4] Dehydroevodiamine Hydrochloride serves as a valuable pharmacological tool for researchers studying inflammation and developing novel anti-inflammatory therapeutics.
Mechanism of Action
In unstimulated cells, NF-κB transcription factors, predominantly the p65/p50 heterodimer, are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[5][6] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[4][5] The activated IKK complex, particularly the IKKβ subunit, phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[5][6][7] The degradation of IκBα exposes a nuclear localization signal on the p65 subunit, facilitating its translocation into the nucleus.[5][8][9] In the nucleus, p65 binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][10]
This compound exerts its anti-inflammatory effects by intervening at multiple points in this pathway. Evidence suggests that DHE can directly inhibit the activity of IKKβ in an ATP-competitive manner.[4][11] By binding to the ATP-binding pocket of IKKβ, DHE prevents the phosphorylation and subsequent degradation of IκBα.[4][11] This action effectively sequesters NF-κB in the cytoplasm, preventing the nuclear translocation of the active p65 subunit and thereby suppressing the expression of NF-κB-dependent pro-inflammatory genes.[4][10] Furthermore, some studies indicate that DHE may also modulate upstream signaling pathways, such as the PI3K/AKT pathway, which can also influence NF-κB activation.[2][12]
Data Presentation
The following tables summarize the effects of this compound on key components and products of the NF-κB signaling pathway.
Table 1: Effect of this compound on NF-κB Signaling Pathway Proteins
| Cell/Tissue Type | Stimulus | Treatment | Protein Target | Observed Effect on Protein Levels/Activity |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Dehydroevodiamine | iNOS Expression | Inhibited |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Dehydroevodiamine | COX-2 Expression | Inhibited |
| Adjuvant-Induced Arthritis Rats | - | Dehydroevodiamine | Serum TNF-α | Significant reduction |
| Adjuvant-Induced Arthritis Rats | - | Dehydroevodiamine | Serum IL-1β | Significant reduction |
| Adjuvant-Induced Arthritis Rats | - | Dehydroevodiamine | Serum IL-6 | Significant reduction |
| Adjuvant-Induced Arthritis Rats | - | Dehydroevodiamine | Serum IL-17 | Significant reduction |
| GES-1 cells and rat gastric mucosa | Indomethacin (IDO) | Dehydroevodiamine | IKKβ Phosphorylation | Inhibited |
| GES-1 cells and rat gastric mucosa | Indomethacin (IDO) | Dehydroevodiamine | p65 Nuclear Translocation | Inhibited |
Table 2: Effect of this compound on Pro-inflammatory Mediators
| Cell Line/Model | Stimulus | Treatment | Mediator | IC50 Value / Effect |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Dehydroevodiamine | Prostaglandin E2 (PGE2) | Inhibition at 30 µM |
| RAW 264.7 Macrophages | Interferon-alpha/Lipopolysaccharide (IFN-α/LPS) | Dehydroevodiamine (10, 50, 100 µM) | Nitric Oxide (NO) Production | Concentration-dependent inhibition[13] |
Diagrams
Caption: NF-κB Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Studying this compound Effects.
Experimental Protocols
1. Western Blot Analysis for NF-κB Pathway Proteins
This protocol is designed to quantify the levels of total and phosphorylated proteins in the NF-κB pathway (e.g., p-IKK, IKK, p-IκBα, IκBα, p-p65, p65).[4][14]
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RAW 264.7 murine macrophages) in 6-well plates and allow them to adhere.[14]
-
Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent (e.g., 100 ng/mL of LPS) for the desired duration (e.g., 30 minutes for phosphorylation events).[14]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[14]
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[6][14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[14]
-
Collect the supernatant containing the whole-cell protein extract. For nuclear and cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions.[14]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.[14]
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with wash buffer for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
2. ELISA for Pro-inflammatory Cytokines
This protocol outlines the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants using a sandwich ELISA.[15]
-
Sample Collection:
-
Following cell treatment as described in the Western Blot protocol, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris and store it at -80°C until use.
-
-
ELISA Procedure (General): Note: Always follow the specific instructions provided with the commercial ELISA kit.
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate multiple times with wash buffer (e.g., PBS with 0.05% Tween-20).[16]
-
Block the plate with a blocking buffer for at least 1-2 hours at room temperature.[15]
-
Wash the plate.
-
Add your samples and standards to the wells and incubate for a specified time (e.g., 2 hours) at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[16]
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature, protected from light.[15]
-
Wash the plate thoroughly.
-
Add the TMB substrate solution and incubate in the dark until a color develops.[15]
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).[17]
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokines in your samples by interpolating from the standard curve.[15]
-
3. Immunofluorescence for p65 Nuclear Translocation
This protocol allows for the visualization of the subcellular localization of the NF-κB p65 subunit.[18]
-
Cell Culture and Treatment:
-
Culture cells to an appropriate density on glass coverslips in a multi-well plate.
-
Pre-treat the cells with this compound.
-
Stimulate the cells with an inflammatory agent (e.g., LPS or TNF-α).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes.[19]
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 10% normal goat serum) for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against p65 diluted in the blocking solution for 2 hours at room temperature or overnight at 4°C.[18]
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.[18]
-
Wash the cells three times with PBS.[18]
-
-
Nuclear Counterstaining and Mounting:
-
Counterstain the nuclei by incubating the cells with a nuclear stain such as DAPI or Hoechst 33258 for 5-10 minutes.[18]
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the p65 staining (e.g., red or green fluorescence) and the nuclear staining (blue fluorescence).
-
Overlay the images to determine the extent of p65 nuclear translocation. The co-localization of p65 and nuclear staining will appear as a merged color (e.g., purple).[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dehydroevodiamine suppresses inflammatory responses in adjuvant-induced arthritis rats and human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]
- 9. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of lipopolysaccharide-induced iNOS and COX-2 expression by dehydroevodiamine through suppression of NF-kappaB activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dehydroevodiamine targeting IKKβ to alleviate acute gastric injury via inhibiting the p65/NLRP3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dehydroevodiamine Alleviates Ulcerative Colitis by Inhibiting the PI3K/AKT/NF-κB Signaling Pathway via Targeting AKT1 and Regulating Gut Microbes and Serum Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. bowdish.ca [bowdish.ca]
- 18. Immunofluorescence Staining of NF-κB p65 [bio-protocol.org]
- 19. ptglab.com [ptglab.com]
Application of Dehydroevodiamine Hydrochloride in Acetylcholinesterase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroevodiamine hydrochloride (DHED) is a quinazoline (B50416) alkaloid isolated from the traditional Chinese medicinal herb Evodia rutaecarpa. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. A key mechanism underlying its neuroprotective effects is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This application note provides detailed protocols and data on the use of DHED in AChE inhibition assays, offering a valuable resource for researchers investigating novel AChE inhibitors.
Mechanism of Action
This compound acts as a non-competitive inhibitor of acetylcholinesterase.[1][2][3][] This means that DHED binds to an allosteric site on the enzyme, distinct from the active site where acetylcholine binds. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without directly competing with the substrate.[3] The inhibition is dose-dependent.[1][2][] By impeding AChE activity, DHED increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a critical therapeutic strategy for Alzheimer's disease, which is characterized by a cholinergic deficit.[3] Beyond direct AChE inhibition, the therapeutic potential of DHED in Alzheimer's disease is also attributed to its ability to enhance cerebral blood flow.[1][5] Additionally, some studies suggest that DHED may also act as a β-secretase inhibitor, presenting a multi-target approach to Alzheimer's therapy.[6]
Quantitative Data Summary
The inhibitory potency of this compound against acetylcholinesterase has been quantified in several studies. The following table summarizes the key inhibitory data.
| Compound | IC50 (µM) | Inhibition Type | Source Organism of AChE | Reference |
| This compound (DHED) | 37.8 | Non-competitive | Not Specified | [1][2][][5] |
| Dehydroevodiamine (DHE) | 37.9 | Not Specified | Not Specified | [5] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as enzyme source, substrate concentration, and buffer conditions.
Experimental Protocols
The most common method for determining the acetylcholinesterase inhibitory activity of DHED is the colorimetric assay developed by Ellman et al.[3][7][8] This assay quantifies the activity of AChE by measuring the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[9]
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
This compound (DHED)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Positive control inhibitor (e.g., Donepezil or Tacrine)
-
96-well microplate
-
Microplate reader
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10-15 minutes.
-
DTNB Solution (Ellman's Reagent): Prepare a stock solution of DTNB in phosphate buffer.
-
ATCI Solution (Substrate): Prepare a stock solution of ATCI in deionized water.
-
DHED Solutions: Prepare a stock solution of DHED in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer to achieve a range of final assay concentrations. Ensure the final solvent concentration in the assay does not adversely affect enzyme activity (typically ≤1%).
Assay Procedure (96-well plate format)
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
DTNB solution
-
AChE enzyme solution
-
-
Inhibitor Addition:
-
Add the prepared DHED solutions at various concentrations to the respective wells.
-
For the positive control, add a known AChE inhibitor.
-
For the negative control (100% enzyme activity), add the solvent used to dissolve DHED.
-
Include a blank well containing all reagents except the enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[3]
-
Reaction Initiation: Add the ATCI substrate solution to all wells to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings at regular intervals (e.g., every 60 seconds) for a specific duration (e.g., 10-20 minutes).[3]
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each DHED concentration using the following formula:
% Inhibition = [(V_control - V_sample) / V_control] x 100
Where:
-
V_control is the reaction rate of the negative control.
-
V_sample is the reaction rate in the presence of DHED.
-
-
Plot the percentage of inhibition against the logarithm of the DHED concentration.
-
Determine the IC50 value, which is the concentration of DHED that causes 50% inhibition of AChE activity, by performing a non-linear regression analysis of the dose-response curve.
Visualizations
Experimental Workflow for AChE Inhibition Assay
References
- 1. Dehydroevodiamine Chloride | CAS:75853-60-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. benchchem.com [benchchem.com]
- 5. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydroevodiamine•HCl Protects Against Memory Impairment and Cerebral Amyloid-β Production in Tg2576 Mice by Acting as a β-Secretase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agetds.com [agetds.com]
- 8. attogene.com [attogene.com]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dehydroevodiamine Hydrochloride in Acetylcholinesterase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroevodiamine hydrochloride (DHED) is a quinazoline alkaloid isolated from the traditional Chinese medicinal herb Evodia rutaecarpa. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. A key mechanism underlying its neuroprotective effects is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This application note provides detailed protocols and data on the use of DHED in AChE inhibition assays, offering a valuable resource for researchers investigating novel AChE inhibitors.
Mechanism of Action
This compound acts as a non-competitive inhibitor of acetylcholinesterase.[1][2][3][] This means that DHED binds to an allosteric site on the enzyme, distinct from the active site where acetylcholine binds. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without directly competing with the substrate.[3] The inhibition is dose-dependent.[1][2][] By impeding AChE activity, DHED increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a critical therapeutic strategy for Alzheimer's disease, which is characterized by a cholinergic deficit.[3] Beyond direct AChE inhibition, the therapeutic potential of DHED in Alzheimer's disease is also attributed to its ability to enhance cerebral blood flow.[1][5] Additionally, some studies suggest that DHED may also act as a β-secretase inhibitor, presenting a multi-target approach to Alzheimer's therapy.[6]
Quantitative Data Summary
The inhibitory potency of this compound against acetylcholinesterase has been quantified in several studies. The following table summarizes the key inhibitory data.
| Compound | IC50 (µM) | Inhibition Type | Source Organism of AChE | Reference |
| This compound (DHED) | 37.8 | Non-competitive | Not Specified | [1][2][][5] |
| Dehydroevodiamine (DHE) | 37.9 | Not Specified | Not Specified | [5] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as enzyme source, substrate concentration, and buffer conditions.
Experimental Protocols
The most common method for determining the acetylcholinesterase inhibitory activity of DHED is the colorimetric assay developed by Ellman et al.[3][7][8] This assay quantifies the activity of AChE by measuring the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[9]
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
This compound (DHED)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Positive control inhibitor (e.g., Donepezil or Tacrine)
-
96-well microplate
-
Microplate reader
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10-15 minutes.
-
DTNB Solution (Ellman's Reagent): Prepare a stock solution of DTNB in phosphate buffer.
-
ATCI Solution (Substrate): Prepare a stock solution of ATCI in deionized water.
-
DHED Solutions: Prepare a stock solution of DHED in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer to achieve a range of final assay concentrations. Ensure the final solvent concentration in the assay does not adversely affect enzyme activity (typically ≤1%).
Assay Procedure (96-well plate format)
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
DTNB solution
-
AChE enzyme solution
-
-
Inhibitor Addition:
-
Add the prepared DHED solutions at various concentrations to the respective wells.
-
For the positive control, add a known AChE inhibitor.
-
For the negative control (100% enzyme activity), add the solvent used to dissolve DHED.
-
Include a blank well containing all reagents except the enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[3]
-
Reaction Initiation: Add the ATCI substrate solution to all wells to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings at regular intervals (e.g., every 60 seconds) for a specific duration (e.g., 10-20 minutes).[3]
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each DHED concentration using the following formula:
% Inhibition = [(V_control - V_sample) / V_control] x 100
Where:
-
V_control is the reaction rate of the negative control.
-
V_sample is the reaction rate in the presence of DHED.
-
-
Plot the percentage of inhibition against the logarithm of the DHED concentration.
-
Determine the IC50 value, which is the concentration of DHED that causes 50% inhibition of AChE activity, by performing a non-linear regression analysis of the dose-response curve.
Visualizations
Experimental Workflow for AChE Inhibition Assay
References
- 1. Dehydroevodiamine Chloride | CAS:75853-60-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. benchchem.com [benchchem.com]
- 5. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydroevodiamine•HCl Protects Against Memory Impairment and Cerebral Amyloid-β Production in Tg2576 Mice by Acting as a β-Secretase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agetds.com [agetds.com]
- 8. attogene.com [attogene.com]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by Dehydroevodiamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroevodiamine Hydrochloride (DHE), a quinazolinocarboline alkaloid isolated from Tetradium ruticarpum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2][3] A growing body of evidence suggests that DHE exerts its therapeutic effects by modulating key intracellular signaling pathways. Western blot analysis is a fundamental technique employed to elucidate these mechanisms by detecting changes in the expression and phosphorylation status of critical signaling proteins. These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the impact of DHE on major signaling cascades.
Key Signaling Pathways Modulated by this compound
Western blot studies have consistently demonstrated that this compound influences several critical signaling pathways involved in cell proliferation, survival, inflammation, and apoptosis. The primary pathways affected include:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. DHE has been shown to inhibit the phosphorylation of key components of this pathway, such as PI3K, Akt, and mTOR, suggesting its potential as an anti-proliferative agent.[2][3][4]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascade, including ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of stimuli. DHE has been observed to modulate the phosphorylation of these kinases, often leading to the inhibition of inflammatory responses and induction of apoptosis.[5][6]
-
NF-κB (Nuclear Factor-kappa B) Pathway: As a master regulator of inflammation, the NF-κB pathway is a significant target of DHE. Studies indicate that DHE can suppress the activation of NF-κB by inhibiting the phosphorylation and degradation of its inhibitor, IκBα, and preventing the nuclear translocation of the p65 subunit.[1][2][3]
-
Apoptosis Pathway: DHE has been shown to induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[2][7][8] This includes the activation of caspases, such as caspase-3 and caspase-9, and altering the balance of Bcl-2 family proteins.[2][8][9]
Data Presentation: Quantitative Western Blot Analysis
The following tables summarize the quantitative effects of this compound on key signaling proteins as determined by Western blot analysis in various studies.
Table 1: Effect of this compound on the PI3K/Akt/mTOR Signaling Pathway
| Target Protein | Cell Line/Tissue | DHE Concentration | Treatment Time | Observed Effect | Reference |
| p-PI3K | Rat Colon Tissue | 40 mg/kg | - | Decreased Expression (p < 0.01) | [1] |
| p-Akt | Rat Colon Tissue | 40 mg/kg | - | Decreased Expression (p < 0.01) | [1] |
| p-Akt | PANC-1 & SW1990 Cells | 0-10 µM | 24 h | Dose-dependent decrease in phosphorylation | [5] |
| p-mTOR | - | - | - | - | - |
| p-S6K | - | - | - | - | - |
Table 2: Effect of this compound on the MAPK Signaling Pathway
| Target Protein | Cell Line/Tissue | DHE Concentration | Treatment Time | Observed Effect | Reference |
| p-ERK1/2 | PANC-1 & SW1990 Cells | 0-10 µM | 24 h | Dose-dependent decrease in phosphorylation | [5] |
| p-JNK | MH7A Cells | 10 µM, 20 µM | 24 h | Significantly inhibited phosphorylation | [6] |
| p-p38 | PANC-1 & SW1990 Cells | 0-10 µM | 24 h | Dose-dependent decrease in phosphorylation | [5] |
| p-p38 | MH7A Cells | 10 µM, 20 µM | 24 h | Significantly inhibited phosphorylation | [6] |
Table 3: Effect of this compound on the NF-κB Signaling Pathway
| Target Protein | Cell Line/Tissue | DHE Concentration | Treatment Time | Observed Effect | Reference |
| p-NF-κB p65 | Rat Colon Tissue | 40 mg/kg | - | Decreased Expression (p < 0.01) | [1] |
| p-IκBα | - | - | - | - | - |
| IκBα | - | - | - | - | - |
Table 4: Effect of this compound on Apoptosis-Related Proteins
| Target Protein | Cell Line/Tissue | DHE Concentration | Treatment Time | Observed Effect | Reference |
| Bax | Rat Intestinal Tissues | - | - | Significantly inhibited DSS-induced expression | [2] |
| Active Caspase-3 | Rat Intestinal Tissues | - | - | Significantly inhibited DSS-induced expression | [2] |
| Cleaved Caspase-9 | HT29 & HCT116 Cells | 15 µM, 30 µM | 48 h | Increased expression | [10] |
| Cleaved PARP | HT29 & HCT116 Cells | 15 µM, 30 µM | 48 h | Increased expression | [10] |
| Bcl-2 | HT29 & HCT116 Cells | 15 µM, 30 µM | 48 h | Decreased expression | [10] |
Experimental Protocols
General Workflow for Western Blot Analysis
The following diagram outlines the general workflow for performing a Western blot experiment to analyze the effects of this compound on signaling pathways.
Caption: General workflow for Western blot analysis.
Detailed Protocol for Western Blot Analysis of DHE-Treated Cells
This protocol is a generalized procedure based on common practices.[11][12][13] For specific antibody dilutions and incubation times, always refer to the manufacturer's datasheet.
I. Sample Preparation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate) or RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[11]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation for Electrophoresis:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 5X or 6X loading buffer to the lysates.
-
Heat the samples at 95-100°C for 5 minutes.[11]
-
Centrifuge the samples at 12,000 rpm for 5 minutes to pellet any debris.
-
II. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1][13]
III. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[12][14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[11][12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[12]
IV. Detection and Analysis
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.[12]
-
Imaging: Expose the membrane to X-ray film or use a digital imaging system to capture the chemiluminescent signal.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the protein of interest to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: DHE inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: DHE modulates the MAPK signaling pathway.
Caption: DHE inhibits the NF-κB signaling pathway.
Conclusion
Western blot analysis is an indispensable tool for elucidating the molecular mechanisms underlying the pharmacological effects of this compound. The provided protocols and data offer a framework for researchers to investigate how DHE modulates key signaling pathways, thereby contributing to the development of novel therapeutic strategies. It is crucial to optimize experimental conditions and carefully select antibodies to ensure the reliability and reproducibility of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Dehydroevodiamine Alleviates Ulcerative Colitis by Inhibiting the PI3K/AKT/NF-κB Signaling Pathway via Targeting AKT1 and Regulating Gut Microbes and Serum Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydroevodiamine suppresses inflammatory responses in adjuvant-induced arthritis rats and human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evodiamine suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing apoptosis-mediated anticancer activity of evodiamine through protein-based nanoparticles in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by Dehydroevodiamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroevodiamine Hydrochloride (DHE), a quinazolinocarboline alkaloid isolated from Tetradium ruticarpum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2][3] A growing body of evidence suggests that DHE exerts its therapeutic effects by modulating key intracellular signaling pathways. Western blot analysis is a fundamental technique employed to elucidate these mechanisms by detecting changes in the expression and phosphorylation status of critical signaling proteins. These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the impact of DHE on major signaling cascades.
Key Signaling Pathways Modulated by this compound
Western blot studies have consistently demonstrated that this compound influences several critical signaling pathways involved in cell proliferation, survival, inflammation, and apoptosis. The primary pathways affected include:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. DHE has been shown to inhibit the phosphorylation of key components of this pathway, such as PI3K, Akt, and mTOR, suggesting its potential as an anti-proliferative agent.[2][3][4]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascade, including ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of stimuli. DHE has been observed to modulate the phosphorylation of these kinases, often leading to the inhibition of inflammatory responses and induction of apoptosis.[5][6]
-
NF-κB (Nuclear Factor-kappa B) Pathway: As a master regulator of inflammation, the NF-κB pathway is a significant target of DHE. Studies indicate that DHE can suppress the activation of NF-κB by inhibiting the phosphorylation and degradation of its inhibitor, IκBα, and preventing the nuclear translocation of the p65 subunit.[1][2][3]
-
Apoptosis Pathway: DHE has been shown to induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[2][7][8] This includes the activation of caspases, such as caspase-3 and caspase-9, and altering the balance of Bcl-2 family proteins.[2][8][9]
Data Presentation: Quantitative Western Blot Analysis
The following tables summarize the quantitative effects of this compound on key signaling proteins as determined by Western blot analysis in various studies.
Table 1: Effect of this compound on the PI3K/Akt/mTOR Signaling Pathway
| Target Protein | Cell Line/Tissue | DHE Concentration | Treatment Time | Observed Effect | Reference |
| p-PI3K | Rat Colon Tissue | 40 mg/kg | - | Decreased Expression (p < 0.01) | [1] |
| p-Akt | Rat Colon Tissue | 40 mg/kg | - | Decreased Expression (p < 0.01) | [1] |
| p-Akt | PANC-1 & SW1990 Cells | 0-10 µM | 24 h | Dose-dependent decrease in phosphorylation | [5] |
| p-mTOR | - | - | - | - | - |
| p-S6K | - | - | - | - | - |
Table 2: Effect of this compound on the MAPK Signaling Pathway
| Target Protein | Cell Line/Tissue | DHE Concentration | Treatment Time | Observed Effect | Reference |
| p-ERK1/2 | PANC-1 & SW1990 Cells | 0-10 µM | 24 h | Dose-dependent decrease in phosphorylation | [5] |
| p-JNK | MH7A Cells | 10 µM, 20 µM | 24 h | Significantly inhibited phosphorylation | [6] |
| p-p38 | PANC-1 & SW1990 Cells | 0-10 µM | 24 h | Dose-dependent decrease in phosphorylation | [5] |
| p-p38 | MH7A Cells | 10 µM, 20 µM | 24 h | Significantly inhibited phosphorylation | [6] |
Table 3: Effect of this compound on the NF-κB Signaling Pathway
| Target Protein | Cell Line/Tissue | DHE Concentration | Treatment Time | Observed Effect | Reference |
| p-NF-κB p65 | Rat Colon Tissue | 40 mg/kg | - | Decreased Expression (p < 0.01) | [1] |
| p-IκBα | - | - | - | - | - |
| IκBα | - | - | - | - | - |
Table 4: Effect of this compound on Apoptosis-Related Proteins
| Target Protein | Cell Line/Tissue | DHE Concentration | Treatment Time | Observed Effect | Reference |
| Bax | Rat Intestinal Tissues | - | - | Significantly inhibited DSS-induced expression | [2] |
| Active Caspase-3 | Rat Intestinal Tissues | - | - | Significantly inhibited DSS-induced expression | [2] |
| Cleaved Caspase-9 | HT29 & HCT116 Cells | 15 µM, 30 µM | 48 h | Increased expression | [10] |
| Cleaved PARP | HT29 & HCT116 Cells | 15 µM, 30 µM | 48 h | Increased expression | [10] |
| Bcl-2 | HT29 & HCT116 Cells | 15 µM, 30 µM | 48 h | Decreased expression | [10] |
Experimental Protocols
General Workflow for Western Blot Analysis
The following diagram outlines the general workflow for performing a Western blot experiment to analyze the effects of this compound on signaling pathways.
Caption: General workflow for Western blot analysis.
Detailed Protocol for Western Blot Analysis of DHE-Treated Cells
This protocol is a generalized procedure based on common practices.[11][12][13] For specific antibody dilutions and incubation times, always refer to the manufacturer's datasheet.
I. Sample Preparation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate) or RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[11]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation for Electrophoresis:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 5X or 6X loading buffer to the lysates.
-
Heat the samples at 95-100°C for 5 minutes.[11]
-
Centrifuge the samples at 12,000 rpm for 5 minutes to pellet any debris.
-
II. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1][13]
III. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[12][14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[11][12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[12]
IV. Detection and Analysis
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.[12]
-
Imaging: Expose the membrane to X-ray film or use a digital imaging system to capture the chemiluminescent signal.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the protein of interest to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: DHE inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: DHE modulates the MAPK signaling pathway.
Caption: DHE inhibits the NF-κB signaling pathway.
Conclusion
Western blot analysis is an indispensable tool for elucidating the molecular mechanisms underlying the pharmacological effects of this compound. The provided protocols and data offer a framework for researchers to investigate how DHE modulates key signaling pathways, thereby contributing to the development of novel therapeutic strategies. It is crucial to optimize experimental conditions and carefully select antibodies to ensure the reliability and reproducibility of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Dehydroevodiamine Alleviates Ulcerative Colitis by Inhibiting the PI3K/AKT/NF-κB Signaling Pathway via Targeting AKT1 and Regulating Gut Microbes and Serum Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydroevodiamine suppresses inflammatory responses in adjuvant-induced arthritis rats and human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evodiamine suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing apoptosis-mediated anticancer activity of evodiamine through protein-based nanoparticles in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. youtube.com [youtube.com]
Dehydroevodiamine Hydrochloride in Passive Avoidance Testing for Memory Assessment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dehydroevodiamine Hydrochloride (DHE), a quinazoline (B50416) alkaloid derived from Evodia rutaecarpa, has demonstrated significant potential as a neuroprotective and cognitive-enhancing agent. Its application in the passive avoidance test, a widely used behavioral paradigm for evaluating learning and memory, has provided valuable insights into its therapeutic promise for neurodegenerative disorders such as Alzheimer's disease.[1][2] This document provides detailed application notes and protocols for utilizing DHE in passive avoidance studies.
Introduction to Passive Avoidance Task
The passive avoidance test is a fear-aggravated assessment that evaluates long-term memory in rodent models.[3][4] The test leverages the innate preference of rodents for dark environments over light ones.[5] During the acquisition phase, the animal is placed in a brightly lit compartment, and upon entering the adjoining dark compartment, it receives a mild aversive stimulus, typically a foot shock. In the subsequent retention test, usually conducted 24 hours later, the latency to enter the dark compartment is measured as an indicator of memory retention.[3][4] A longer latency suggests better memory of the aversive experience.
Application of this compound
DHE has been shown to ameliorate memory deficits in various rodent models of cognitive impairment.[6][7][8] In the context of the passive avoidance test, DHE administration has been observed to significantly increase the step-through latency in animals with chemically or genetically induced memory impairment, indicating an improvement in learning and memory.[6][9][10]
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies utilizing this compound in passive avoidance tests.
| Animal Model | Memory Impairment Inducer | DHE Dosage | Administration Route | Key Finding | Reference |
| Rats | Scopolamine | 6.25 mg/kg | Not Specified | Significantly reversed scopolamine-induced memory impairment. | [9] |
| Rats | Scopolamine | 10 mg/kg | Oral (p.o.) | Ameliorated spatial memory impairment. | [6][7][8][11] |
| Rats | Aβ1-42 infusion | 10 mg/kg | Oral (p.o.) for 21 days | Significantly increased latency compared to the Aβ1-42-infused group. | [6] |
| Tg2576 Mice | Transgenic (AD model) | 0.5 mg/kg | Intraperitoneal (i.p.) for 4 months | Improved memory impairment in passive avoidance tests. | [10] |
Experimental Protocols
This section outlines a detailed methodology for conducting a passive avoidance test to evaluate the effects of this compound on memory.
Apparatus
The passive avoidance apparatus consists of a two-compartment box with a light and a dark chamber of equal size (e.g., 23.5×15.5×15.5 cm), separated by a guillotine door.[8][11] The light chamber is illuminated, while the dark chamber's floor is equipped with a grid capable of delivering a mild electric foot shock.[5]
Experimental Workflow
Caption: Experimental workflow for the passive avoidance test with DHE.
Detailed Procedure
-
Habituation (Day 0):
-
Individually place each animal in the light compartment of the apparatus with the guillotine door open, allowing free exploration of both chambers for a set period (e.g., 3-5 minutes). This helps to reduce novelty-induced stress on the testing days.
-
Return the animal to its home cage. Clean the apparatus thoroughly between each animal.
-
-
Drug Administration (Day 1):
-
Prepare this compound solution and the vehicle control.
-
Administer DHE or the vehicle to the respective groups of animals at the predetermined time before the acquisition trial (e.g., 30-60 minutes). The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent across all groups.
-
-
Acquisition Trial (Day 1):
-
Place the animal in the illuminated compartment, facing away from the guillotine door.
-
After a brief acclimatization period (e.g., 60 seconds), open the guillotine door.
-
Once the animal enters the dark compartment with all four paws, close the guillotine door and deliver a mild, inescapable foot shock (e.g., 0.3-0.5 mA for 2-3 seconds).
-
Immediately after the shock, return the animal to its home cage.
-
Record the latency to enter the dark compartment (acquisition latency).
-
-
Retention Test (Day 2):
-
Approximately 24 hours after the acquisition trial, place the animal back into the light compartment.
-
After the same acclimatization period as on Day 1, open the guillotine door.
-
Measure the time it takes for the animal to enter the dark compartment (step-through latency). A cut-off time (e.g., 300 or 600 seconds) is typically set, and animals that do not enter within this period are assigned the maximum latency.
-
No foot shock is delivered during the retention test.
-
Signaling Pathways and Mechanism of Action
The beneficial effects of this compound on memory are attributed to its multifaceted mechanism of action, which involves several key signaling pathways.
Proposed Mechanisms of Action
-
Anticholinesterase Activity: DHE inhibits acetylcholinesterase (AChE) in a dose-dependent manner, thereby increasing the availability of acetylcholine (B1216132) in the synaptic cleft, a neurotransmitter crucial for learning and memory.[9] The IC50 value for DHE's inhibition of AChE is 37.8 µM.[9]
-
Neuroprotection against Aβ-induced Toxicity: DHE has been shown to reduce neurotoxicity and the production of reactive oxygen species (ROS) induced by amyloid-beta (Aβ) peptides in primary cortical neurons.[6][12]
-
Modulation of Intracellular Calcium: DHE can decrease intracellular calcium levels, which helps to mitigate excitotoxicity, a major contributor to neuronal damage in neurodegenerative diseases.[6][12]
-
Antioxidant Activity: The compound exhibits antioxidant properties, protecting neurons from oxidative stress-induced damage.
-
β-Secretase Inhibition: DHE can act as a competitive inhibitor of β-secretase (BACE1), an enzyme involved in the production of Aβ peptides.[10] The IC50 for this inhibition is 40.96 μM.[10]
-
Regulation of Signaling Pathways: DHE has been found to modulate signaling pathways involved in neuronal survival and apoptosis, such as the SIRT1/FOXO3a/Bim and Akt/GSK-3β pathways.[13][14]
Signaling Pathway Diagram
Caption: Proposed signaling pathways of this compound.
Conclusion
This compound is a promising compound for the amelioration of memory deficits. The passive avoidance test serves as a robust and reliable method for evaluating its efficacy. The detailed protocols and understanding of its molecular mechanisms provided in these application notes are intended to facilitate further research into the therapeutic potential of DHE for cognitive disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scantox.com [scantox.com]
- 4. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dehydroevodiamine·HCl enhances cognitive function in memory-impaired rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. Dehydroevodiamine•HCl Protects Against Memory Impairment and Cerebral Amyloid-β Production in Tg2576 Mice by Acting as a β-Secretase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kjpp.net [kjpp.net]
- 12. Dehydroevodiamine·HCl enhances cognitive function in memory-impaired rat models -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 13. Dehydroevodiamine ameliorates neurological dysfunction after traumatic brain injury in mice via regulating the SIRT1/FOXO3a/Bim pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective effects of evodiamine in experimental paradigm of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroevodiamine Hydrochloride in Passive Avoidance Testing for Memory Assessment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dehydroevodiamine Hydrochloride (DHE), a quinazoline alkaloid derived from Evodia rutaecarpa, has demonstrated significant potential as a neuroprotective and cognitive-enhancing agent. Its application in the passive avoidance test, a widely used behavioral paradigm for evaluating learning and memory, has provided valuable insights into its therapeutic promise for neurodegenerative disorders such as Alzheimer's disease.[1][2] This document provides detailed application notes and protocols for utilizing DHE in passive avoidance studies.
Introduction to Passive Avoidance Task
The passive avoidance test is a fear-aggravated assessment that evaluates long-term memory in rodent models.[3][4] The test leverages the innate preference of rodents for dark environments over light ones.[5] During the acquisition phase, the animal is placed in a brightly lit compartment, and upon entering the adjoining dark compartment, it receives a mild aversive stimulus, typically a foot shock. In the subsequent retention test, usually conducted 24 hours later, the latency to enter the dark compartment is measured as an indicator of memory retention.[3][4] A longer latency suggests better memory of the aversive experience.
Application of this compound
DHE has been shown to ameliorate memory deficits in various rodent models of cognitive impairment.[6][7][8] In the context of the passive avoidance test, DHE administration has been observed to significantly increase the step-through latency in animals with chemically or genetically induced memory impairment, indicating an improvement in learning and memory.[6][9][10]
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies utilizing this compound in passive avoidance tests.
| Animal Model | Memory Impairment Inducer | DHE Dosage | Administration Route | Key Finding | Reference |
| Rats | Scopolamine | 6.25 mg/kg | Not Specified | Significantly reversed scopolamine-induced memory impairment. | [9] |
| Rats | Scopolamine | 10 mg/kg | Oral (p.o.) | Ameliorated spatial memory impairment. | [6][7][8][11] |
| Rats | Aβ1-42 infusion | 10 mg/kg | Oral (p.o.) for 21 days | Significantly increased latency compared to the Aβ1-42-infused group. | [6] |
| Tg2576 Mice | Transgenic (AD model) | 0.5 mg/kg | Intraperitoneal (i.p.) for 4 months | Improved memory impairment in passive avoidance tests. | [10] |
Experimental Protocols
This section outlines a detailed methodology for conducting a passive avoidance test to evaluate the effects of this compound on memory.
Apparatus
The passive avoidance apparatus consists of a two-compartment box with a light and a dark chamber of equal size (e.g., 23.5×15.5×15.5 cm), separated by a guillotine door.[8][11] The light chamber is illuminated, while the dark chamber's floor is equipped with a grid capable of delivering a mild electric foot shock.[5]
Experimental Workflow
Caption: Experimental workflow for the passive avoidance test with DHE.
Detailed Procedure
-
Habituation (Day 0):
-
Individually place each animal in the light compartment of the apparatus with the guillotine door open, allowing free exploration of both chambers for a set period (e.g., 3-5 minutes). This helps to reduce novelty-induced stress on the testing days.
-
Return the animal to its home cage. Clean the apparatus thoroughly between each animal.
-
-
Drug Administration (Day 1):
-
Prepare this compound solution and the vehicle control.
-
Administer DHE or the vehicle to the respective groups of animals at the predetermined time before the acquisition trial (e.g., 30-60 minutes). The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent across all groups.
-
-
Acquisition Trial (Day 1):
-
Place the animal in the illuminated compartment, facing away from the guillotine door.
-
After a brief acclimatization period (e.g., 60 seconds), open the guillotine door.
-
Once the animal enters the dark compartment with all four paws, close the guillotine door and deliver a mild, inescapable foot shock (e.g., 0.3-0.5 mA for 2-3 seconds).
-
Immediately after the shock, return the animal to its home cage.
-
Record the latency to enter the dark compartment (acquisition latency).
-
-
Retention Test (Day 2):
-
Approximately 24 hours after the acquisition trial, place the animal back into the light compartment.
-
After the same acclimatization period as on Day 1, open the guillotine door.
-
Measure the time it takes for the animal to enter the dark compartment (step-through latency). A cut-off time (e.g., 300 or 600 seconds) is typically set, and animals that do not enter within this period are assigned the maximum latency.
-
No foot shock is delivered during the retention test.
-
Signaling Pathways and Mechanism of Action
The beneficial effects of this compound on memory are attributed to its multifaceted mechanism of action, which involves several key signaling pathways.
Proposed Mechanisms of Action
-
Anticholinesterase Activity: DHE inhibits acetylcholinesterase (AChE) in a dose-dependent manner, thereby increasing the availability of acetylcholine in the synaptic cleft, a neurotransmitter crucial for learning and memory.[9] The IC50 value for DHE's inhibition of AChE is 37.8 µM.[9]
-
Neuroprotection against Aβ-induced Toxicity: DHE has been shown to reduce neurotoxicity and the production of reactive oxygen species (ROS) induced by amyloid-beta (Aβ) peptides in primary cortical neurons.[6][12]
-
Modulation of Intracellular Calcium: DHE can decrease intracellular calcium levels, which helps to mitigate excitotoxicity, a major contributor to neuronal damage in neurodegenerative diseases.[6][12]
-
Antioxidant Activity: The compound exhibits antioxidant properties, protecting neurons from oxidative stress-induced damage.
-
β-Secretase Inhibition: DHE can act as a competitive inhibitor of β-secretase (BACE1), an enzyme involved in the production of Aβ peptides.[10] The IC50 for this inhibition is 40.96 μM.[10]
-
Regulation of Signaling Pathways: DHE has been found to modulate signaling pathways involved in neuronal survival and apoptosis, such as the SIRT1/FOXO3a/Bim and Akt/GSK-3β pathways.[13][14]
Signaling Pathway Diagram
Caption: Proposed signaling pathways of this compound.
Conclusion
This compound is a promising compound for the amelioration of memory deficits. The passive avoidance test serves as a robust and reliable method for evaluating its efficacy. The detailed protocols and understanding of its molecular mechanisms provided in these application notes are intended to facilitate further research into the therapeutic potential of DHE for cognitive disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scantox.com [scantox.com]
- 4. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dehydroevodiamine·HCl enhances cognitive function in memory-impaired rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. Dehydroevodiamine•HCl Protects Against Memory Impairment and Cerebral Amyloid-β Production in Tg2576 Mice by Acting as a β-Secretase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kjpp.net [kjpp.net]
- 12. Dehydroevodiamine·HCl enhances cognitive function in memory-impaired rat models -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 13. Dehydroevodiamine ameliorates neurological dysfunction after traumatic brain injury in mice via regulating the SIRT1/FOXO3a/Bim pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective effects of evodiamine in experimental paradigm of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of Dehydroevodiamine Hydrochloride in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Dehydroevodiamine Hydrochloride in human plasma. The method utilizes a simple protein precipitation protocol for sample preparation and employs a stable isotope-labeled internal standard for accurate quantification. The described method has been validated according to the FDA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies and clinical research.
Introduction
Dehydroevodiamine, a quinazoline (B50416) alkaloid isolated from the traditional Chinese medicine Evodia rutaecarpa, has demonstrated a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and cardiovascular effects.[1] Its hydrochloride salt is often used to improve solubility and bioavailability.[1] Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical pharmacokinetic and pharmacodynamic studies. This application note presents a detailed protocol for a selective and sensitive LC-MS/MS method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound (purity ≥98%)
-
Carbamazepine-d10 (Internal Standard, IS)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
LC-MS grade formic acid
-
Human plasma (K2-EDTA)
Standard and Quality Control (QC) Sample Preparation
Stock solutions of this compound (1 mg/mL) and Carbamazepine-d10 (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation
A simple protein precipitation method was employed for plasma sample preparation. To 100 µL of plasma sample, 20 µL of the internal standard working solution (Carbamazepine-d10, 100 ng/mL) was added, followed by 300 µL of acetonitrile containing 0.1% formic acid. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| System | UPLC System |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1.0 min (10% B), 1.0-5.0 min (10-90% B), 5.0-6.0 min (90% B), 6.1-8.0 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | This compound | Carbamazepine-d10 (IS) |
| System | Triple Quadrupole Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| MRM Transition (m/z) | 302.1 → 287.1 | 247.1 → 204.1 |
| Collision Energy (eV) | 25 | 30 |
| Declustering Potential (V) | 80 | 85 |
| Ion Source Temperature | 550°C |
Results and Discussion
The method was validated for linearity, accuracy, precision, selectivity, recovery, and stability in accordance with FDA guidelines for bioanalytical method validation.[2][3][4][5][6]
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently >0.99.
| Analyte | Calibration Range (ng/mL) | r² |
| This compound | 1 - 1000 | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in the table below. The accuracy was within 85-115% (80-120% for LLOQ) and the precision (%CV) was less than 15%.
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 98.5 | 8.2 | 102.1 | 9.5 |
| LQC | 3 | 101.2 | 6.5 | 99.8 | 7.8 |
| MQC | 100 | 97.6 | 4.3 | 98.5 | 5.1 |
| HQC | 800 | 103.4 | 3.8 | 101.7 | 4.2 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels. The extraction recovery was consistent and reproducible. The matrix effect was found to be minimal, with the IS effectively compensating for any ion suppression or enhancement.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 92.1 | 98.7 |
| HQC | 800 | 94.5 | 101.3 |
Stability
This compound was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability (4 hours), long-term freezer stability (-80°C for 30 days), and three freeze-thaw cycles.
| Stability Condition | Concentration (ng/mL) | Accuracy (%) |
| Short-term (4h, RT) | 3 | 97.2 |
| 800 | 98.9 | |
| Freeze-thaw (3 cycles) | 3 | 95.8 |
| 800 | 97.1 | |
| Long-term (30 days, -80°C) | 3 | 96.5 |
| 800 | 98.2 |
Visualizations
Figure 1: Experimental workflow for the quantification of this compound in plasma.
Figure 2: Proposed mechanism of anti-inflammatory action of this compound via the MAPK signaling pathway.
Conclusion
This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method meets the regulatory requirements for bioanalytical method validation and can be successfully applied to support pharmacokinetic studies in a clinical setting.
References
Application Note: A Validated LC-MS/MS Method for the Quantification of Dehydroevodiamine Hydrochloride in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Dehydroevodiamine Hydrochloride in human plasma. The method utilizes a simple protein precipitation protocol for sample preparation and employs a stable isotope-labeled internal standard for accurate quantification. The described method has been validated according to the FDA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies and clinical research.
Introduction
Dehydroevodiamine, a quinazoline alkaloid isolated from the traditional Chinese medicine Evodia rutaecarpa, has demonstrated a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and cardiovascular effects.[1] Its hydrochloride salt is often used to improve solubility and bioavailability.[1] Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical pharmacokinetic and pharmacodynamic studies. This application note presents a detailed protocol for a selective and sensitive LC-MS/MS method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound (purity ≥98%)
-
Carbamazepine-d10 (Internal Standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Human plasma (K2-EDTA)
Standard and Quality Control (QC) Sample Preparation
Stock solutions of this compound (1 mg/mL) and Carbamazepine-d10 (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation
A simple protein precipitation method was employed for plasma sample preparation. To 100 µL of plasma sample, 20 µL of the internal standard working solution (Carbamazepine-d10, 100 ng/mL) was added, followed by 300 µL of acetonitrile containing 0.1% formic acid. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| System | UPLC System |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1.0 min (10% B), 1.0-5.0 min (10-90% B), 5.0-6.0 min (90% B), 6.1-8.0 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | This compound | Carbamazepine-d10 (IS) |
| System | Triple Quadrupole Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| MRM Transition (m/z) | 302.1 → 287.1 | 247.1 → 204.1 |
| Collision Energy (eV) | 25 | 30 |
| Declustering Potential (V) | 80 | 85 |
| Ion Source Temperature | 550°C |
Results and Discussion
The method was validated for linearity, accuracy, precision, selectivity, recovery, and stability in accordance with FDA guidelines for bioanalytical method validation.[2][3][4][5][6]
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently >0.99.
| Analyte | Calibration Range (ng/mL) | r² |
| This compound | 1 - 1000 | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in the table below. The accuracy was within 85-115% (80-120% for LLOQ) and the precision (%CV) was less than 15%.
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 98.5 | 8.2 | 102.1 | 9.5 |
| LQC | 3 | 101.2 | 6.5 | 99.8 | 7.8 |
| MQC | 100 | 97.6 | 4.3 | 98.5 | 5.1 |
| HQC | 800 | 103.4 | 3.8 | 101.7 | 4.2 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels. The extraction recovery was consistent and reproducible. The matrix effect was found to be minimal, with the IS effectively compensating for any ion suppression or enhancement.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 92.1 | 98.7 |
| HQC | 800 | 94.5 | 101.3 |
Stability
This compound was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability (4 hours), long-term freezer stability (-80°C for 30 days), and three freeze-thaw cycles.
| Stability Condition | Concentration (ng/mL) | Accuracy (%) |
| Short-term (4h, RT) | 3 | 97.2 |
| 800 | 98.9 | |
| Freeze-thaw (3 cycles) | 3 | 95.8 |
| 800 | 97.1 | |
| Long-term (30 days, -80°C) | 3 | 96.5 |
| 800 | 98.2 |
Visualizations
Figure 1: Experimental workflow for the quantification of this compound in plasma.
Figure 2: Proposed mechanism of anti-inflammatory action of this compound via the MAPK signaling pathway.
Conclusion
This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method meets the regulatory requirements for bioanalytical method validation and can be successfully applied to support pharmacokinetic studies in a clinical setting.
References
Troubleshooting & Optimization
Technical Support Center: Improving Dehydroevodiamine Hydrochloride Bioavailability for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the in vivo use of Dehydroevodiamine (B150072) Hydrochloride (DHE-HCl). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to enhance the bioavailability of this promising compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and administration of DHE-HCl for in vivo experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of DHE-HCl upon dilution with aqueous buffer. | Low aqueous solubility of DHE-HCl. | 1. Optimize Co-solvent Ratios: Minimize the final concentration of organic solvents like DMSO to a level that maintains solubility. A common starting point is to create a stock solution in DMSO and then dilute it with a vehicle containing PEG, Tween 80, or cyclodextrins. 2. Use Surfactants: Incorporate non-ionic surfactants such as Tween 80 or Cremophor EL to create a micellar suspension, which can prevent precipitation. 3. Utilize Complexation Agents: Employ cyclodextrins, like Sulfobutylether-β-cyclodextrin (SBE-β-CD), to form inclusion complexes that significantly increase the aqueous solubility of DHE. |
| Low and variable oral bioavailability in animal models. | Poor dissolution rate and/or gastrointestinal tract absorption. | 1. Particle Size Reduction: While not a standalone solution, reducing the particle size of DHE-HCl through techniques like micronization can improve the dissolution rate.[1][2] 2. Formulate as a Solid Dispersion: Dispersing DHE-HCl in a hydrophilic polymer matrix (e.g., PVP K30, PEG) can enhance its dissolution by converting it to an amorphous state and improving wettability.[3][4][5] 3. Develop Nanoparticle Formulations: Encapsulating DHE-HCl into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can improve solubility, protect against degradation, and potentially offer targeted delivery.[6][7] 4. Prepare Liposomal Formulations: Encapsulating DHE within lipid bilayers can improve its solubility and alter its pharmacokinetic profile.[8][9] |
| Inconsistent results between different batches of DHE-HCl solution. | Issues with solution stability or preparation. | 1. Ensure Complete Dissolution: Use sonication and gentle warming (e.g., up to 60°C) to aid the dissolution of DHE-HCl, especially in aqueous-based vehicles.[10] 2. Prepare Fresh Solutions: Whenever possible, prepare DHE-HCl solutions fresh before each experiment to avoid potential degradation. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[10] 3. Verify Salt Form and Hydration State: Be aware that different solid forms of DHE-HCl (anhydrate, dihydrate, trihydrate) can exist and may have different physicochemical properties.[11] |
Frequently Asked Questions (FAQs)
Q1: What is Dehydroevodiamine (DHE) and why is its hydrochloride salt used?
A1: Dehydroevodiamine (DHE) is a bioactive quinazoline (B50416) alkaloid with a range of pharmacological activities, including neuroprotective, anti-inflammatory, and cardiovascular effects.[12] However, DHE itself has very low water solubility.[13] The hydrochloride salt (DHE-HCl) is often used in research as it has improved aqueous solubility compared to the free base form, which facilitates its use in in vivo studies.
Q2: What are the typical solvents for dissolving DHE-HCl for in vitro and in vivo studies?
A2: For in vitro experiments, DHE-HCl is readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[14] For in vivo studies, a co-solvent system is typically required to maintain solubility while minimizing toxicity. A common method is to first dissolve DHE-HCl in a small amount of DMSO and then dilute this stock solution with other vehicles such as polyethylene (B3416737) glycol (PEG), Tween 80, or an aqueous solution containing cyclodextrins.
Q3: What are some advanced formulation strategies to significantly improve the bioavailability of DHE-HCl?
A3: Several advanced formulation strategies can enhance the bioavailability of poorly water-soluble drugs like DHE-HCl:
-
Solid Dispersions: This involves dispersing DHE-HCl in a hydrophilic polymer matrix, which can increase the dissolution rate.[3][4]
-
Nanoparticle Formulations: Encapsulating DHE-HCl into nanoparticles can improve its solubility and absorption.[6][7]
-
Liposomes: These lipid-based vesicles can encapsulate DHE, improving its solubility and modifying its pharmacokinetic profile.[8][9]
Q4: What is the reported oral bioavailability of Dehydroevodiamine?
A4: The oral bioavailability of dehydroevodiamine has been reported to be approximately 15.35% in rats.[15][16] This is notably higher than that of a related compound, evodiamine.[15][16]
Quantitative Data
Solubility of Dehydroevodiamine and its Hydrochloride Salt
| Compound | Solvent | Solubility | Notes |
| Dehydroevodiamine (DHE) | DMSO | 19 mg/mL (63.05 mM) | Use fresh, anhydrous DMSO. |
| Dehydroevodiamine HCl (DHE-HCl) | DMSO | 37 mg/mL (109.53 mM) | Sonication is recommended to aid dissolution.[14] |
| Dehydroevodiamine HCl (DHE-HCl) | Water | 1.43 mg/mL (4.23 mM) | Requires ultrasonication and warming to 60°C.[10] |
Pharmacokinetic Parameters of Dehydroevodiamine in Rats
| Administration Route | Dose | Cmax | Tmax | AUC | Reference |
| Intravenous | 2.5 mg/kg | - | - | 21.9 µg·min/mL | [17][18] |
| Intravenous | 5 mg/kg | - | - | 53.9 µg·min/mL | [17][18] |
| Oral | 100 mg/kg | - | - | - | [15][16] |
| Oral | 500 mg/kg | - | - | - | [15][16] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Oral Administration
Objective: To prepare a clear solution of DHE-HCl for oral gavage in rodents.
Materials:
-
Dehydroevodiamine Hydrochloride (DHE-HCl)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Calculate the required amount of DHE-HCl based on the desired final concentration and volume.
-
Prepare a stock solution of DHE-HCl in DMSO. For example, to achieve a final concentration of 1.25 mg/mL, you could prepare a 12.5 mg/mL stock in DMSO.
-
In a sterile tube, add the components in the following order, ensuring the solution is clear after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution thoroughly until it is a clear and homogenous solution. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[10]
Protocol 2: Preparation of a Dehydroevodiamine Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of DHE by preparing a solid dispersion with a hydrophilic polymer.
Materials:
-
Dehydroevodiamine (DHE)
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (B145695) (or another suitable solvent)
-
Rotary evaporator
-
Vacuum oven or desiccator
Procedure:
-
Ratio Selection: Weigh DHE and PVP K30 in a desired weight ratio (e.g., 1:4, 1:6, 1:8). The optimal ratio should be determined experimentally.
-
Dissolution: Dissolve both the DHE and PVP K30 in a sufficient volume of ethanol in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin, solid film forms on the flask wall.
-
Drying: Scrape the solid film from the flask. Dry the material in a vacuum oven or desiccator at a controlled temperature (e.g., 40°C) for 24-48 hours, or until a constant weight is achieved, to remove any residual solvent.
-
Processing: The resulting solid dispersion can be gently ground and sieved to obtain a fine powder. This powder can then be used for dissolution testing or formulated into a suitable dosage form for in vivo studies.
Visualizations
References
- 1. ijsdr.org [ijsdr.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Preparation of Evodiamine Solid Dispersions and Its Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 6. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Pharmacokinetics and Pharmacodynamics Modeling and Simulation Systems to Support the Development and Regulation of Liposomal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis, structural characterization, physicochemical properties and transformations of dehydroevodiamine and its hydrochloride salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Pharmacokinetics and urine metabolite identification of dehydroevodiamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics of Dehydroevodiamine Following Intravenous Administration in Rats [kjpp.net]
Technical Support Center: Improving Dehydroevodiamine Hydrochloride Bioavailability for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the in vivo use of Dehydroevodiamine Hydrochloride (DHE-HCl). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to enhance the bioavailability of this promising compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and administration of DHE-HCl for in vivo experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of DHE-HCl upon dilution with aqueous buffer. | Low aqueous solubility of DHE-HCl. | 1. Optimize Co-solvent Ratios: Minimize the final concentration of organic solvents like DMSO to a level that maintains solubility. A common starting point is to create a stock solution in DMSO and then dilute it with a vehicle containing PEG, Tween 80, or cyclodextrins. 2. Use Surfactants: Incorporate non-ionic surfactants such as Tween 80 or Cremophor EL to create a micellar suspension, which can prevent precipitation. 3. Utilize Complexation Agents: Employ cyclodextrins, like Sulfobutylether-β-cyclodextrin (SBE-β-CD), to form inclusion complexes that significantly increase the aqueous solubility of DHE. |
| Low and variable oral bioavailability in animal models. | Poor dissolution rate and/or gastrointestinal tract absorption. | 1. Particle Size Reduction: While not a standalone solution, reducing the particle size of DHE-HCl through techniques like micronization can improve the dissolution rate.[1][2] 2. Formulate as a Solid Dispersion: Dispersing DHE-HCl in a hydrophilic polymer matrix (e.g., PVP K30, PEG) can enhance its dissolution by converting it to an amorphous state and improving wettability.[3][4][5] 3. Develop Nanoparticle Formulations: Encapsulating DHE-HCl into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can improve solubility, protect against degradation, and potentially offer targeted delivery.[6][7] 4. Prepare Liposomal Formulations: Encapsulating DHE within lipid bilayers can improve its solubility and alter its pharmacokinetic profile.[8][9] |
| Inconsistent results between different batches of DHE-HCl solution. | Issues with solution stability or preparation. | 1. Ensure Complete Dissolution: Use sonication and gentle warming (e.g., up to 60°C) to aid the dissolution of DHE-HCl, especially in aqueous-based vehicles.[10] 2. Prepare Fresh Solutions: Whenever possible, prepare DHE-HCl solutions fresh before each experiment to avoid potential degradation. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[10] 3. Verify Salt Form and Hydration State: Be aware that different solid forms of DHE-HCl (anhydrate, dihydrate, trihydrate) can exist and may have different physicochemical properties.[11] |
Frequently Asked Questions (FAQs)
Q1: What is Dehydroevodiamine (DHE) and why is its hydrochloride salt used?
A1: Dehydroevodiamine (DHE) is a bioactive quinazoline alkaloid with a range of pharmacological activities, including neuroprotective, anti-inflammatory, and cardiovascular effects.[12] However, DHE itself has very low water solubility.[13] The hydrochloride salt (DHE-HCl) is often used in research as it has improved aqueous solubility compared to the free base form, which facilitates its use in in vivo studies.
Q2: What are the typical solvents for dissolving DHE-HCl for in vitro and in vivo studies?
A2: For in vitro experiments, DHE-HCl is readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[14] For in vivo studies, a co-solvent system is typically required to maintain solubility while minimizing toxicity. A common method is to first dissolve DHE-HCl in a small amount of DMSO and then dilute this stock solution with other vehicles such as polyethylene glycol (PEG), Tween 80, or an aqueous solution containing cyclodextrins.
Q3: What are some advanced formulation strategies to significantly improve the bioavailability of DHE-HCl?
A3: Several advanced formulation strategies can enhance the bioavailability of poorly water-soluble drugs like DHE-HCl:
-
Solid Dispersions: This involves dispersing DHE-HCl in a hydrophilic polymer matrix, which can increase the dissolution rate.[3][4]
-
Nanoparticle Formulations: Encapsulating DHE-HCl into nanoparticles can improve its solubility and absorption.[6][7]
-
Liposomes: These lipid-based vesicles can encapsulate DHE, improving its solubility and modifying its pharmacokinetic profile.[8][9]
Q4: What is the reported oral bioavailability of Dehydroevodiamine?
A4: The oral bioavailability of dehydroevodiamine has been reported to be approximately 15.35% in rats.[15][16] This is notably higher than that of a related compound, evodiamine.[15][16]
Quantitative Data
Solubility of Dehydroevodiamine and its Hydrochloride Salt
| Compound | Solvent | Solubility | Notes |
| Dehydroevodiamine (DHE) | DMSO | 19 mg/mL (63.05 mM) | Use fresh, anhydrous DMSO. |
| Dehydroevodiamine HCl (DHE-HCl) | DMSO | 37 mg/mL (109.53 mM) | Sonication is recommended to aid dissolution.[14] |
| Dehydroevodiamine HCl (DHE-HCl) | Water | 1.43 mg/mL (4.23 mM) | Requires ultrasonication and warming to 60°C.[10] |
Pharmacokinetic Parameters of Dehydroevodiamine in Rats
| Administration Route | Dose | Cmax | Tmax | AUC | Reference |
| Intravenous | 2.5 mg/kg | - | - | 21.9 µg·min/mL | [17][18] |
| Intravenous | 5 mg/kg | - | - | 53.9 µg·min/mL | [17][18] |
| Oral | 100 mg/kg | - | - | - | [15][16] |
| Oral | 500 mg/kg | - | - | - | [15][16] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Oral Administration
Objective: To prepare a clear solution of DHE-HCl for oral gavage in rodents.
Materials:
-
This compound (DHE-HCl)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Calculate the required amount of DHE-HCl based on the desired final concentration and volume.
-
Prepare a stock solution of DHE-HCl in DMSO. For example, to achieve a final concentration of 1.25 mg/mL, you could prepare a 12.5 mg/mL stock in DMSO.
-
In a sterile tube, add the components in the following order, ensuring the solution is clear after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution thoroughly until it is a clear and homogenous solution. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[10]
Protocol 2: Preparation of a Dehydroevodiamine Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of DHE by preparing a solid dispersion with a hydrophilic polymer.
Materials:
-
Dehydroevodiamine (DHE)
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (or another suitable solvent)
-
Rotary evaporator
-
Vacuum oven or desiccator
Procedure:
-
Ratio Selection: Weigh DHE and PVP K30 in a desired weight ratio (e.g., 1:4, 1:6, 1:8). The optimal ratio should be determined experimentally.
-
Dissolution: Dissolve both the DHE and PVP K30 in a sufficient volume of ethanol in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin, solid film forms on the flask wall.
-
Drying: Scrape the solid film from the flask. Dry the material in a vacuum oven or desiccator at a controlled temperature (e.g., 40°C) for 24-48 hours, or until a constant weight is achieved, to remove any residual solvent.
-
Processing: The resulting solid dispersion can be gently ground and sieved to obtain a fine powder. This powder can then be used for dissolution testing or formulated into a suitable dosage form for in vivo studies.
Visualizations
References
- 1. ijsdr.org [ijsdr.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Preparation of Evodiamine Solid Dispersions and Its Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 6. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Pharmacokinetics and Pharmacodynamics Modeling and Simulation Systems to Support the Development and Regulation of Liposomal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis, structural characterization, physicochemical properties and transformations of dehydroevodiamine and its hydrochloride salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Pharmacokinetics and urine metabolite identification of dehydroevodiamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics of Dehydroevodiamine Following Intravenous Administration in Rats [kjpp.net]
Technical Support Center: Dehydroevodiamine Hydrochloride (DEH) Solubility Enhancement
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the solubility enhancement of Dehydroevodiamine (B150072) Hydrochloride (DEH) using cyclodextrins.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why use cyclodextrins to enhance the solubility of Dehydroevodiamine Hydrochloride (DEH)?
This compound is a quinazolinocarboline alkaloid with poor aqueous solubility, which limits its bioavailability and therapeutic application.[1][2] Product data sheets indicate that while it is soluble in organic solvents like DMSO, its solubility in water is very low (approx. 1.43 mg/mL, requiring heat and sonication).[3] Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules like DEH, forming a water-soluble inclusion complex. This complexation effectively increases the apparent water solubility of the guest molecule without altering its chemical structure.
Q2: Which type of cyclodextrin (B1172386) is best suited for DEH?
The choice of cyclodextrin depends on the size of the guest molecule and the desired solubility of the final complex.
-
β-Cyclodextrin (β-CD): This is a common starting point due to its cavity size being suitable for many drug molecules. However, β-CD itself has limited water solubility.
-
Modified β-CDs: For significant solubility enhancement, chemically modified derivatives are preferred.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity. It has been shown to be effective for evodiamine (B1670323), a structurally related compound, enhancing both its solubility and anti-tumor activity.[4]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): A derivative with excellent water solubility. A published protocol demonstrates that a 20% SBE-β-CD solution can effectively solubilize DEH to a concentration of at least 1.25 mg/mL.[3]
-
The best approach is to screen several cyclodextrins using a phase solubility study to identify the most effective one for your specific application.
Q3: How do I determine the stoichiometry of the DEH-cyclodextrin complex?
The stoichiometry, or the molar ratio of DEH to cyclodextrin in the complex, is typically determined using a phase solubility study according to the Higuchi and Connors method.[5] By plotting the total concentration of dissolved DEH against increasing concentrations of the cyclodextrin, you can determine the stoichiometry from the shape of the resulting graph. For most drug-cyclodextrin interactions, a 1:1 complex is formed, which results in a linear (Aₗ-type) plot.[6]
Q4: What are the common methods for preparing DEH-cyclodextrin inclusion complexes in a solid form?
Once the ideal cyclodextrin and stoichiometry are known, a solid complex can be prepared for characterization and use in formulations. Common methods include:
-
Kneading Method: A paste is formed by adding a small amount of solvent (e.g., water-ethanol mixture) to a physical mixture of DEH and cyclodextrin and kneading it thoroughly. The paste is then dried and sieved. This method is efficient for small-scale preparations.[7][8]
-
Co-precipitation: DEH is dissolved in an organic solvent, and the cyclodextrin is dissolved in water. The two solutions are mixed, and the complex precipitates out, often upon cooling. The precipitate is then collected, washed, and dried.[9]
-
Freeze-Drying (Lyophilization): DEH and the cyclodextrin are dissolved in water (or a co-solvent system) to form a clear solution. The solution is then flash-frozen and lyophilized to remove the solvent, yielding a porous, amorphous powder of the inclusion complex. This method is suitable for thermolabile substances and often results in highly soluble complexes.[7]
Q5: How can I confirm that an inclusion complex has actually formed?
Confirmation requires analytical techniques that can distinguish the complex from a simple physical mixture of the two components. Key methods include:
-
Differential Scanning Calorimetry (DSC): In a DSC thermogram, the sharp endothermic peak corresponding to the melting point of crystalline DEH will typically disappear, broaden, or shift to a different temperature in the inclusion complex, indicating its encapsulation within the cyclodextrin cavity.[7][9]
-
Powder X-Ray Diffractometry (PXRD): The diffraction pattern of the crystalline drug will be different from the pattern of the new solid phase (the complex). Often, the complex is amorphous, resulting in the disappearance of the sharp diffraction peaks of the drug.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The characteristic absorption bands of DEH may shift in position or change in intensity upon complexation due to the altered chemical environment inside the cyclodextrin cavity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR is a powerful tool to prove inclusion in solution. Protons of the DEH molecule that are inside the cyclodextrin cavity will show a significant chemical shift (usually upfield), while protons on the exterior will not.
Section 2: Troubleshooting Guide
Q1: The solubility of DEH did not increase as expected after preparing the complex. What are the possible reasons?
| Possible Cause | Explanation & Solution |
| Incorrect Cyclodextrin Choice | The cavity size of the selected cyclodextrin may be too small or too large for DEH. Screen other cyclodextrins, focusing on β-CD derivatives like HP-β-CD and SBE-β-CD. |
| Improper Preparation Method | The chosen method (e.g., physical mixing) may not have provided enough energy to form the complex. Try a more robust method like kneading or freeze-drying.[8] |
| Incorrect Stoichiometry | An excess or deficit of cyclodextrin can lead to suboptimal solubility. Confirm the 1:1 molar ratio via a phase solubility study before preparing the solid complex. |
| pH of the Medium | The solubility of DEH and its ability to complex with cyclodextrins can be pH-dependent. Mefloquine hydrochloride, another amine salt, shows higher solubility and complexation in acidic buffers.[10] Ensure the pH of your dissolution medium is controlled and optimized. |
| Incomplete Complexation | The final product may be a mix of the true complex and uncomplexed starting materials. Use characterization techniques (DSC, PXRD) to verify the purity of the complex. |
Q2: I see precipitation forming at high cyclodextrin concentrations during my phase solubility study. What does this mean?
This typically indicates a B-type phase solubility diagram.[11] It means that the DEH-cyclodextrin complex itself has limited solubility in the aqueous medium and is precipitating out of solution. This is common when using natural cyclodextrins like β-CD, which have lower water solubility.
-
Solution: Switch to a highly water-soluble cyclodextrin derivative, such as HP-β-CD or SBE-β-CD. These derivatives usually form A-type diagrams where solubility increases linearly with the cyclodextrin concentration.[11]
Q3: My characterization results from DSC and PXRD are ambiguous. How do I interpret them?
| Technique | Ambiguous Result | Interpretation & Next Steps |
| DSC | The melting peak of DEH is still present but smaller or broader. | This suggests partial complexation . The product is likely a mixture of the inclusion complex and free DEH. Solution: Refine your preparation method. Increase kneading time, ensure complete dissolution before freeze-drying, or adjust the solvent system to improve interaction. |
| PXRD | The diffraction peaks for DEH are weaker, but some are still visible. | Similar to the DSC result, this indicates an incomplete transformation from a crystalline drug to an amorphous complex. Solution: Optimize the preparation method. The presence of residual crystalline drug will limit the observed solubility enhancement. |
Section 3: Experimental Protocols
Protocol 3.1: Phase Solubility Study (Higuchi & Connors Method)
This protocol determines the stoichiometry and apparent stability constant (Kc) of the DEH-cyclodextrin complex.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at varying concentrations (e.g., 0, 2, 4, 6, 8, 10, 12 mM) in a buffered solution at the desired pH.
-
Add Excess DEH: Add an excess amount of DEH powder to vials containing a fixed volume (e.g., 5 mL) of each cyclodextrin solution. The amount should be sufficient to ensure that solid DEH remains undissolved at equilibrium.
-
Equilibration: Seal the vials and shake them in a temperature-controlled water bath (e.g., 25°C or 37°C) for a set period (e.g., 48-72 hours) until equilibrium is reached.[5]
-
Sample Preparation: After equilibration, allow the vials to stand to let the undissolved DEH settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm syringe filter to remove any solid particles.
-
Quantification: Dilute the filtered samples appropriately and determine the concentration of dissolved DEH using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the total concentration of dissolved DEH (M) on the y-axis against the concentration of the cyclodextrin (M) on the x-axis.
-
If the plot is linear (Aₗ-type), a 1:1 complex is formed.
-
Calculate the intrinsic solubility (S₀) from the y-intercept.
-
Calculate the slope of the linear regression.
-
Calculate the apparent stability constant (Kc) using the formula: Kc = Slope / (S₀ * (1 - Slope)) .
-
Protocol 3.2: Preparation of Inclusion Complex by Freeze-Drying
-
Dissolution: Based on the 1:1 stoichiometry determined from the phase solubility study, dissolve the appropriate molar amounts of DEH and the selected cyclodextrin (e.g., HP-β-CD) in purified water. Gentle warming or sonication may be used to facilitate complete dissolution, resulting in a clear solution.
-
Freezing: Rapidly freeze the solution by placing it in a freezer at -80°C or by immersing the flask in a bath of dry ice/acetone or liquid nitrogen until it is solidly frozen.
-
Lyophilization: Connect the frozen sample to a freeze-dryer. Run the lyophilization process under high vacuum for 24-48 hours, or until all the solvent has sublimated, leaving a dry, fluffy powder.
-
Collection and Storage: Collect the resulting powder, which is the DEH-cyclodextrin inclusion complex. Store it in a desiccator to protect it from moisture.
Section 4: Data Tables
Table 1: Physicochemical Properties of this compound (DEH)
| Property | Value | Reference(s) |
| Chemical Formula | C₁₉H₁₅N₃O · HCl | |
| Molecular Weight | 337.80 g/mol | [3] |
| Appearance | White to beige/yellow powder | [3] |
| Aqueous Solubility | ~3.6 µg/mL (parent compound); 1.43 mg/mL (HCl salt with heat/sonication) | [1][3] |
| Organic Solvent Solubility | Soluble in DMSO, DMF, Ethanol, Chloroform |
Table 2: Properties of Commonly Used Cyclodextrins
| Property | β-Cyclodextrin (β-CD) | Hydroxypropyl-β-CD (HP-β-CD) | Sulfobutylether-β-CD (SBE-β-CD) |
| Avg. Molecular Weight | ~1135 g/mol | ~1400 g/mol | ~2163 g/mol |
| Cavity Diameter | 6.0 - 6.5 Å | 6.0 - 6.5 Å | 6.0 - 6.5 Å |
| Aqueous Solubility (25°C) | Low (~1.85 g / 100 mL) | Very High (>60 g / 100 mL) | Very High (>50 g / 100 mL) |
| Primary Use Case | Basic complexation, often results in B-type solubility diagrams | High solubility enhancement, parenteral formulations | High solubility enhancement, parenteral formulations, effective for amine salts |
Table 3: Example Phase Solubility Data and Calculation (Illustrative)
This table illustrates how to process data from a phase solubility study. Note: These are not actual experimental values for DEH.
| [HP-β-CD] (mM) | [Dissolved Drug] (mM) |
| 0 | 0.011 (This is S₀) |
| 2 | 0.065 |
| 4 | 0.118 |
| 6 | 0.172 |
| 8 | 0.225 |
| Calculation | |
| Linear Regression (y = mx + c) | y = 0.0267x + 0.0112 |
| Slope | 0.0267 |
| S₀ (y-intercept) | 0.0112 M |
| Kc = Slope / (S₀*(1-Slope)) | Kc = 0.0267 / (0.0112 * (1 - 0.0267)) = 245 M⁻¹ |
Section 5: Visual Guides and Workflows
Caption: General workflow for DEH-Cyclodextrin complexation.
Caption: Troubleshooting flowchart for low solubility enhancement.
Caption: Host-Guest interaction model for DEH and Cyclodextrin.
References
- 1. Synthesis, structural characterization, physicochemical properties and transformations of dehydroevodiamine and its hydrochloride salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A promising antitumor activity of evodiamine incorporated in hydroxypropyl-β-cyclodextrin: pro-apoptotic activity in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Study on Mefloquine Hydrochloride Complexation with Hydroxypropyl-β-Cyclodextrin and Randomly Methylated β-Cyclodextrin: Phase Diagrams, Nuclear Magnetic Resonance Analysis, and Stability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dehydroevodiamine Hydrochloride (DEH) Solubility Enhancement
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the solubility enhancement of Dehydroevodiamine Hydrochloride (DEH) using cyclodextrins.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why use cyclodextrins to enhance the solubility of this compound (DEH)?
This compound is a quinazolinocarboline alkaloid with poor aqueous solubility, which limits its bioavailability and therapeutic application.[1][2] Product data sheets indicate that while it is soluble in organic solvents like DMSO, its solubility in water is very low (approx. 1.43 mg/mL, requiring heat and sonication).[3] Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules like DEH, forming a water-soluble inclusion complex. This complexation effectively increases the apparent water solubility of the guest molecule without altering its chemical structure.
Q2: Which type of cyclodextrin is best suited for DEH?
The choice of cyclodextrin depends on the size of the guest molecule and the desired solubility of the final complex.
-
β-Cyclodextrin (β-CD): This is a common starting point due to its cavity size being suitable for many drug molecules. However, β-CD itself has limited water solubility.
-
Modified β-CDs: For significant solubility enhancement, chemically modified derivatives are preferred.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity. It has been shown to be effective for evodiamine, a structurally related compound, enhancing both its solubility and anti-tumor activity.[4]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): A derivative with excellent water solubility. A published protocol demonstrates that a 20% SBE-β-CD solution can effectively solubilize DEH to a concentration of at least 1.25 mg/mL.[3]
-
The best approach is to screen several cyclodextrins using a phase solubility study to identify the most effective one for your specific application.
Q3: How do I determine the stoichiometry of the DEH-cyclodextrin complex?
The stoichiometry, or the molar ratio of DEH to cyclodextrin in the complex, is typically determined using a phase solubility study according to the Higuchi and Connors method.[5] By plotting the total concentration of dissolved DEH against increasing concentrations of the cyclodextrin, you can determine the stoichiometry from the shape of the resulting graph. For most drug-cyclodextrin interactions, a 1:1 complex is formed, which results in a linear (Aₗ-type) plot.[6]
Q4: What are the common methods for preparing DEH-cyclodextrin inclusion complexes in a solid form?
Once the ideal cyclodextrin and stoichiometry are known, a solid complex can be prepared for characterization and use in formulations. Common methods include:
-
Kneading Method: A paste is formed by adding a small amount of solvent (e.g., water-ethanol mixture) to a physical mixture of DEH and cyclodextrin and kneading it thoroughly. The paste is then dried and sieved. This method is efficient for small-scale preparations.[7][8]
-
Co-precipitation: DEH is dissolved in an organic solvent, and the cyclodextrin is dissolved in water. The two solutions are mixed, and the complex precipitates out, often upon cooling. The precipitate is then collected, washed, and dried.[9]
-
Freeze-Drying (Lyophilization): DEH and the cyclodextrin are dissolved in water (or a co-solvent system) to form a clear solution. The solution is then flash-frozen and lyophilized to remove the solvent, yielding a porous, amorphous powder of the inclusion complex. This method is suitable for thermolabile substances and often results in highly soluble complexes.[7]
Q5: How can I confirm that an inclusion complex has actually formed?
Confirmation requires analytical techniques that can distinguish the complex from a simple physical mixture of the two components. Key methods include:
-
Differential Scanning Calorimetry (DSC): In a DSC thermogram, the sharp endothermic peak corresponding to the melting point of crystalline DEH will typically disappear, broaden, or shift to a different temperature in the inclusion complex, indicating its encapsulation within the cyclodextrin cavity.[7][9]
-
Powder X-Ray Diffractometry (PXRD): The diffraction pattern of the crystalline drug will be different from the pattern of the new solid phase (the complex). Often, the complex is amorphous, resulting in the disappearance of the sharp diffraction peaks of the drug.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The characteristic absorption bands of DEH may shift in position or change in intensity upon complexation due to the altered chemical environment inside the cyclodextrin cavity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR is a powerful tool to prove inclusion in solution. Protons of the DEH molecule that are inside the cyclodextrin cavity will show a significant chemical shift (usually upfield), while protons on the exterior will not.
Section 2: Troubleshooting Guide
Q1: The solubility of DEH did not increase as expected after preparing the complex. What are the possible reasons?
| Possible Cause | Explanation & Solution |
| Incorrect Cyclodextrin Choice | The cavity size of the selected cyclodextrin may be too small or too large for DEH. Screen other cyclodextrins, focusing on β-CD derivatives like HP-β-CD and SBE-β-CD. |
| Improper Preparation Method | The chosen method (e.g., physical mixing) may not have provided enough energy to form the complex. Try a more robust method like kneading or freeze-drying.[8] |
| Incorrect Stoichiometry | An excess or deficit of cyclodextrin can lead to suboptimal solubility. Confirm the 1:1 molar ratio via a phase solubility study before preparing the solid complex. |
| pH of the Medium | The solubility of DEH and its ability to complex with cyclodextrins can be pH-dependent. Mefloquine hydrochloride, another amine salt, shows higher solubility and complexation in acidic buffers.[10] Ensure the pH of your dissolution medium is controlled and optimized. |
| Incomplete Complexation | The final product may be a mix of the true complex and uncomplexed starting materials. Use characterization techniques (DSC, PXRD) to verify the purity of the complex. |
Q2: I see precipitation forming at high cyclodextrin concentrations during my phase solubility study. What does this mean?
This typically indicates a B-type phase solubility diagram.[11] It means that the DEH-cyclodextrin complex itself has limited solubility in the aqueous medium and is precipitating out of solution. This is common when using natural cyclodextrins like β-CD, which have lower water solubility.
-
Solution: Switch to a highly water-soluble cyclodextrin derivative, such as HP-β-CD or SBE-β-CD. These derivatives usually form A-type diagrams where solubility increases linearly with the cyclodextrin concentration.[11]
Q3: My characterization results from DSC and PXRD are ambiguous. How do I interpret them?
| Technique | Ambiguous Result | Interpretation & Next Steps |
| DSC | The melting peak of DEH is still present but smaller or broader. | This suggests partial complexation . The product is likely a mixture of the inclusion complex and free DEH. Solution: Refine your preparation method. Increase kneading time, ensure complete dissolution before freeze-drying, or adjust the solvent system to improve interaction. |
| PXRD | The diffraction peaks for DEH are weaker, but some are still visible. | Similar to the DSC result, this indicates an incomplete transformation from a crystalline drug to an amorphous complex. Solution: Optimize the preparation method. The presence of residual crystalline drug will limit the observed solubility enhancement. |
Section 3: Experimental Protocols
Protocol 3.1: Phase Solubility Study (Higuchi & Connors Method)
This protocol determines the stoichiometry and apparent stability constant (Kc) of the DEH-cyclodextrin complex.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at varying concentrations (e.g., 0, 2, 4, 6, 8, 10, 12 mM) in a buffered solution at the desired pH.
-
Add Excess DEH: Add an excess amount of DEH powder to vials containing a fixed volume (e.g., 5 mL) of each cyclodextrin solution. The amount should be sufficient to ensure that solid DEH remains undissolved at equilibrium.
-
Equilibration: Seal the vials and shake them in a temperature-controlled water bath (e.g., 25°C or 37°C) for a set period (e.g., 48-72 hours) until equilibrium is reached.[5]
-
Sample Preparation: After equilibration, allow the vials to stand to let the undissolved DEH settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm syringe filter to remove any solid particles.
-
Quantification: Dilute the filtered samples appropriately and determine the concentration of dissolved DEH using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the total concentration of dissolved DEH (M) on the y-axis against the concentration of the cyclodextrin (M) on the x-axis.
-
If the plot is linear (Aₗ-type), a 1:1 complex is formed.
-
Calculate the intrinsic solubility (S₀) from the y-intercept.
-
Calculate the slope of the linear regression.
-
Calculate the apparent stability constant (Kc) using the formula: Kc = Slope / (S₀ * (1 - Slope)) .
-
Protocol 3.2: Preparation of Inclusion Complex by Freeze-Drying
-
Dissolution: Based on the 1:1 stoichiometry determined from the phase solubility study, dissolve the appropriate molar amounts of DEH and the selected cyclodextrin (e.g., HP-β-CD) in purified water. Gentle warming or sonication may be used to facilitate complete dissolution, resulting in a clear solution.
-
Freezing: Rapidly freeze the solution by placing it in a freezer at -80°C or by immersing the flask in a bath of dry ice/acetone or liquid nitrogen until it is solidly frozen.
-
Lyophilization: Connect the frozen sample to a freeze-dryer. Run the lyophilization process under high vacuum for 24-48 hours, or until all the solvent has sublimated, leaving a dry, fluffy powder.
-
Collection and Storage: Collect the resulting powder, which is the DEH-cyclodextrin inclusion complex. Store it in a desiccator to protect it from moisture.
Section 4: Data Tables
Table 1: Physicochemical Properties of this compound (DEH)
| Property | Value | Reference(s) |
| Chemical Formula | C₁₉H₁₅N₃O · HCl | |
| Molecular Weight | 337.80 g/mol | [3] |
| Appearance | White to beige/yellow powder | [3] |
| Aqueous Solubility | ~3.6 µg/mL (parent compound); 1.43 mg/mL (HCl salt with heat/sonication) | [1][3] |
| Organic Solvent Solubility | Soluble in DMSO, DMF, Ethanol, Chloroform |
Table 2: Properties of Commonly Used Cyclodextrins
| Property | β-Cyclodextrin (β-CD) | Hydroxypropyl-β-CD (HP-β-CD) | Sulfobutylether-β-CD (SBE-β-CD) |
| Avg. Molecular Weight | ~1135 g/mol | ~1400 g/mol | ~2163 g/mol |
| Cavity Diameter | 6.0 - 6.5 Å | 6.0 - 6.5 Å | 6.0 - 6.5 Å |
| Aqueous Solubility (25°C) | Low (~1.85 g / 100 mL) | Very High (>60 g / 100 mL) | Very High (>50 g / 100 mL) |
| Primary Use Case | Basic complexation, often results in B-type solubility diagrams | High solubility enhancement, parenteral formulations | High solubility enhancement, parenteral formulations, effective for amine salts |
Table 3: Example Phase Solubility Data and Calculation (Illustrative)
This table illustrates how to process data from a phase solubility study. Note: These are not actual experimental values for DEH.
| [HP-β-CD] (mM) | [Dissolved Drug] (mM) |
| 0 | 0.011 (This is S₀) |
| 2 | 0.065 |
| 4 | 0.118 |
| 6 | 0.172 |
| 8 | 0.225 |
| Calculation | |
| Linear Regression (y = mx + c) | y = 0.0267x + 0.0112 |
| Slope | 0.0267 |
| S₀ (y-intercept) | 0.0112 M |
| Kc = Slope / (S₀*(1-Slope)) | Kc = 0.0267 / (0.0112 * (1 - 0.0267)) = 245 M⁻¹ |
Section 5: Visual Guides and Workflows
Caption: General workflow for DEH-Cyclodextrin complexation.
Caption: Troubleshooting flowchart for low solubility enhancement.
Caption: Host-Guest interaction model for DEH and Cyclodextrin.
References
- 1. Synthesis, structural characterization, physicochemical properties and transformations of dehydroevodiamine and its hydrochloride salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A promising antitumor activity of evodiamine incorporated in hydroxypropyl-β-cyclodextrin: pro-apoptotic activity in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Study on Mefloquine Hydrochloride Complexation with Hydroxypropyl-β-Cyclodextrin and Randomly Methylated β-Cyclodextrin: Phase Diagrams, Nuclear Magnetic Resonance Analysis, and Stability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Dehydroevodiamine Hydrochloride precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroevodiamine Hydrochloride (DHED-HCl). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, with a focus on preventing precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: Dehydroevodiamine (DHE) is a bioactive quinazoline (B50416) alkaloid isolated from the traditional Chinese medicine Evodiae fructus.[1] It is a white crystalline powder with a range of pharmacological activities, including neuroprotective and anti-inflammatory effects.[1] The hydrochloride salt (DHED-HCl) is often used to improve aqueous solubility compared to the free base. However, DHED-HCl still has limited solubility in aqueous solutions, which can lead to precipitation, especially when diluting stock solutions made in organic solvents with aqueous buffers. This precipitation can significantly impact the accuracy and reproducibility of experiments.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: For preparing concentrated stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a solubility of approximately 12.5 mg/mL to 37 mg/mL.[1][2][3] Other organic solvents like ethanol (B145695) and dimethylformamide (DMF) can also be used, with solubilities around 2.5 mg/mL.[2][4] When using DMSO, it is crucial to use a fresh, anhydrous grade, as moisture can reduce the solubility of the compound.[1][3] For long-term storage, stock solutions should be stored at -20°C or -80°C.[5]
Q3: My this compound solution precipitates when I dilute it with an aqueous buffer. What can I do to prevent this?
A3: Precipitation upon dilution with aqueous buffers is a common issue due to the hydrophobic nature of the parent molecule. Here are several strategies to prevent this:
-
Use of Co-solvents: Prepare a stock solution in an organic solvent like DMSO and then use a co-solvent system for dilution. A widely used formulation for in vivo studies consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][6]
-
Employ Surfactants: Incorporating a non-ionic surfactant, such as Tween 80, can help create a micellar suspension, which prevents the drug from precipitating.[1]
-
Utilize Complexation Agents: Cyclodextrins, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD), can encapsulate the hydrophobic DHED-HCl molecule, forming an inclusion complex with significantly improved aqueous solubility.[1] A common approach is to dilute a DMSO stock solution into a saline solution containing SBE-β-CD.[5]
-
Gentle Warming and Sonication: In some cases, gentle warming (e.g., to 37°C or up to 60°C for aqueous solutions) and sonication can help dissolve precipitates and maintain solubility.[1][5] However, the thermal stability of the compound under these conditions should be considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution in an organic solvent. | - Insufficient solvent volume.- Low-quality or wet solvent.- Compound has low solubility in the chosen solvent. | - Increase the solvent volume.- Use fresh, anhydrous solvent (especially for DMSO).- Switch to a solvent with higher solubility (e.g., DMSO).- Apply gentle warming and sonication. |
| Precipitation immediately after dilution with aqueous buffer. | - Rapid change in solvent polarity.- Exceeding the solubility limit in the final aqueous solution. | - Use a co-solvent system (e.g., DMSO/PEG300/Tween-80/Saline).- Add the stock solution to the aqueous buffer slowly while vortexing.- Use a formulation with a solubilizing agent like SBE-β-CD. |
| Solution becomes cloudy or precipitates over time. | - Temperature fluctuations.- pH shift in the buffer.- Chemical degradation. | - Store solutions at a constant, cool temperature.- Ensure the buffer has sufficient capacity to maintain the pH.- Prepare fresh solutions before each experiment. |
| Inconsistent experimental results. | - Incomplete dissolution leading to inaccurate concentration.- Precipitation during the experiment. | - Visually inspect solutions for any precipitates before use.- Filter the final working solution through a 0.22 µm filter.- Use one of the recommended solubilization strategies to ensure the compound remains in solution. |
Data Presentation
Table 1: Solubility of Dehydroevodiamine (DHE) and this compound (DHED-HCl) in Various Solvents
| Compound | Solvent | Solubility | Notes |
| Dehydroevodiamine (DHE) | DMSO | 19 mg/mL (63.05 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Dehydroevodiamine HCl | DMSO | 12.5 - 37 mg/mL (37.00 - 109.53 mM) | Sonication is recommended to aid dissolution.[1][2][3] |
| Dehydroevodiamine HCl | Water | 1.43 mg/mL (4.23 mM) | Requires ultrasonication and warming to 60°C.[1][5] |
| Dehydroevodiamine HCl | Ethanol | ~2.5 mg/mL | [2][4] |
| Dehydroevodiamine HCl | DMF | ~2.5 mg/mL | [2][4] |
Table 2: Example Formulations for In Vivo Dosing of this compound
| Formulation Components | Percentage | Example Preparation for 1 mL (Target: 1.25 mg/mL) |
| DMSO / PEG300 / Tween-80 / Saline | 10% / 40% / 5% / 45% | 1. Dissolve 12.5 mg DHED-HCl in 1 mL DMSO (Stock).2. Add 100 µL of stock to 400 µL PEG300 and mix.3. Add 50 µL Tween-80 and mix.4. Add 450 µL Saline to reach 1 mL final volume.[1][5] |
| DMSO / SBE-β-CD in Saline | 10% / 90% | 1. Dissolve 12.5 mg DHED-HCl in 1 mL DMSO (Stock).2. Prepare a 20% SBE-β-CD solution in saline.3. Add 100 µL of stock to 900 µL of the 20% SBE-β-CD solution and mix.[1][5] |
Experimental Protocols
Protocol 1: Preparation of DHED-HCl Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of DHED-HCl powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of DHED-HCl Working Solution using a Co-solvent System
-
Prepare Stock: Prepare a concentrated stock solution of DHED-HCl in DMSO (e.g., 12.5 mg/mL) as described in Protocol 1.
-
Co-solvent Mixture: In a sterile tube, add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.
-
Add Surfactant: Add Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Final Dilution: Add saline to the mixture to achieve the final desired volume and concentration. Mix well. The final solution should be clear.
Protocol 3: Preparation of DHED-HCl Working Solution using SBE-β-CD
-
Prepare Stock: Prepare a concentrated stock solution of DHED-HCl in DMSO (e.g., 12.5 mg/mL) as described in Protocol 1.
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Gentle warming (37°C) and vortexing may be required to dissolve the SBE-β-CD.[7]
-
Final Dilution: Add the required volume of the DMSO stock solution to the 20% SBE-β-CD solution and mix thoroughly.
Visualizations
References
Troubleshooting Dehydroevodiamine Hydrochloride precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroevodiamine Hydrochloride (DHED-HCl). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, with a focus on preventing precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: Dehydroevodiamine (DHE) is a bioactive quinazoline alkaloid isolated from the traditional Chinese medicine Evodiae fructus.[1] It is a white crystalline powder with a range of pharmacological activities, including neuroprotective and anti-inflammatory effects.[1] The hydrochloride salt (DHED-HCl) is often used to improve aqueous solubility compared to the free base. However, DHED-HCl still has limited solubility in aqueous solutions, which can lead to precipitation, especially when diluting stock solutions made in organic solvents with aqueous buffers. This precipitation can significantly impact the accuracy and reproducibility of experiments.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: For preparing concentrated stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of approximately 12.5 mg/mL to 37 mg/mL.[1][2][3] Other organic solvents like ethanol and dimethylformamide (DMF) can also be used, with solubilities around 2.5 mg/mL.[2][4] When using DMSO, it is crucial to use a fresh, anhydrous grade, as moisture can reduce the solubility of the compound.[1][3] For long-term storage, stock solutions should be stored at -20°C or -80°C.[5]
Q3: My this compound solution precipitates when I dilute it with an aqueous buffer. What can I do to prevent this?
A3: Precipitation upon dilution with aqueous buffers is a common issue due to the hydrophobic nature of the parent molecule. Here are several strategies to prevent this:
-
Use of Co-solvents: Prepare a stock solution in an organic solvent like DMSO and then use a co-solvent system for dilution. A widely used formulation for in vivo studies consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][6]
-
Employ Surfactants: Incorporating a non-ionic surfactant, such as Tween 80, can help create a micellar suspension, which prevents the drug from precipitating.[1]
-
Utilize Complexation Agents: Cyclodextrins, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD), can encapsulate the hydrophobic DHED-HCl molecule, forming an inclusion complex with significantly improved aqueous solubility.[1] A common approach is to dilute a DMSO stock solution into a saline solution containing SBE-β-CD.[5]
-
Gentle Warming and Sonication: In some cases, gentle warming (e.g., to 37°C or up to 60°C for aqueous solutions) and sonication can help dissolve precipitates and maintain solubility.[1][5] However, the thermal stability of the compound under these conditions should be considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution in an organic solvent. | - Insufficient solvent volume.- Low-quality or wet solvent.- Compound has low solubility in the chosen solvent. | - Increase the solvent volume.- Use fresh, anhydrous solvent (especially for DMSO).- Switch to a solvent with higher solubility (e.g., DMSO).- Apply gentle warming and sonication. |
| Precipitation immediately after dilution with aqueous buffer. | - Rapid change in solvent polarity.- Exceeding the solubility limit in the final aqueous solution. | - Use a co-solvent system (e.g., DMSO/PEG300/Tween-80/Saline).- Add the stock solution to the aqueous buffer slowly while vortexing.- Use a formulation with a solubilizing agent like SBE-β-CD. |
| Solution becomes cloudy or precipitates over time. | - Temperature fluctuations.- pH shift in the buffer.- Chemical degradation. | - Store solutions at a constant, cool temperature.- Ensure the buffer has sufficient capacity to maintain the pH.- Prepare fresh solutions before each experiment. |
| Inconsistent experimental results. | - Incomplete dissolution leading to inaccurate concentration.- Precipitation during the experiment. | - Visually inspect solutions for any precipitates before use.- Filter the final working solution through a 0.22 µm filter.- Use one of the recommended solubilization strategies to ensure the compound remains in solution. |
Data Presentation
Table 1: Solubility of Dehydroevodiamine (DHE) and this compound (DHED-HCl) in Various Solvents
| Compound | Solvent | Solubility | Notes |
| Dehydroevodiamine (DHE) | DMSO | 19 mg/mL (63.05 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Dehydroevodiamine HCl | DMSO | 12.5 - 37 mg/mL (37.00 - 109.53 mM) | Sonication is recommended to aid dissolution.[1][2][3] |
| Dehydroevodiamine HCl | Water | 1.43 mg/mL (4.23 mM) | Requires ultrasonication and warming to 60°C.[1][5] |
| Dehydroevodiamine HCl | Ethanol | ~2.5 mg/mL | [2][4] |
| Dehydroevodiamine HCl | DMF | ~2.5 mg/mL | [2][4] |
Table 2: Example Formulations for In Vivo Dosing of this compound
| Formulation Components | Percentage | Example Preparation for 1 mL (Target: 1.25 mg/mL) |
| DMSO / PEG300 / Tween-80 / Saline | 10% / 40% / 5% / 45% | 1. Dissolve 12.5 mg DHED-HCl in 1 mL DMSO (Stock).2. Add 100 µL of stock to 400 µL PEG300 and mix.3. Add 50 µL Tween-80 and mix.4. Add 450 µL Saline to reach 1 mL final volume.[1][5] |
| DMSO / SBE-β-CD in Saline | 10% / 90% | 1. Dissolve 12.5 mg DHED-HCl in 1 mL DMSO (Stock).2. Prepare a 20% SBE-β-CD solution in saline.3. Add 100 µL of stock to 900 µL of the 20% SBE-β-CD solution and mix.[1][5] |
Experimental Protocols
Protocol 1: Preparation of DHED-HCl Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of DHED-HCl powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of DHED-HCl Working Solution using a Co-solvent System
-
Prepare Stock: Prepare a concentrated stock solution of DHED-HCl in DMSO (e.g., 12.5 mg/mL) as described in Protocol 1.
-
Co-solvent Mixture: In a sterile tube, add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.
-
Add Surfactant: Add Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Final Dilution: Add saline to the mixture to achieve the final desired volume and concentration. Mix well. The final solution should be clear.
Protocol 3: Preparation of DHED-HCl Working Solution using SBE-β-CD
-
Prepare Stock: Prepare a concentrated stock solution of DHED-HCl in DMSO (e.g., 12.5 mg/mL) as described in Protocol 1.
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Gentle warming (37°C) and vortexing may be required to dissolve the SBE-β-CD.[7]
-
Final Dilution: Add the required volume of the DMSO stock solution to the 20% SBE-β-CD solution and mix thoroughly.
Visualizations
References
Dehydroevodiamine Hydrochloride Stability and Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the degradation pathways and stability issues of Dehydroevodiamine Hydrochloride (DHED).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHED) and why is its stability a concern?
A1: Dehydroevodiamine (DHE) is a quinazolinocarboline alkaloid isolated from Evodia rutaecarpa. Its hydrochloride salt (DHED) is often used to improve solubility.[1] Like many complex organic molecules, DHED can degrade under various environmental conditions, which can impact its potency, safety, and the overall integrity of experimental results. Understanding its stability profile is crucial for accurate research and development.
Q2: What are the primary factors that can cause DHED to degrade?
A2: Based on forced degradation studies of similar compounds and general chemical principles, DHED is susceptible to degradation by hydrolysis (in acidic and basic conditions), oxidation, and photolysis.[2] It is reported to be relatively stable to thermal stress.[2] Humidity is also a critical factor, as it can induce phase transformations of the solid form.[3]
Q3: I've observed a change in the physical appearance of my solid DHED sample. What could be the cause?
A3: DHED hydrochloride can exist in various solid forms, including an anhydrate, a methanol (B129727) solvate, a dihydrate, and a trihydrate.[3] These forms can interconvert, particularly in the presence of moisture.[3] For example, the trihydrate form can transform into an amorphous form upon dehydration at high temperatures.[3] Changes in crystallinity or powder flow may indicate a change in the solid-state form.
Q4: My DHED solution is showing a loss of potency over time. What are the likely chemical degradation pathways?
A4: While specific degradation products for DHED are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on its chemical structure. The quinazolinocarboline core contains functional groups susceptible to:
-
Hydrolysis: The amide-like lactam ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Oxidation: The aromatic rings and the nitrogen atoms could be sites of oxidation, potentially forming N-oxides or hydroxylated derivatives.
-
Photodegradation: The conjugated aromatic system can absorb UV light, leading to the formation of reactive species and subsequent degradation products.
Q5: At very high temperatures, what is the expected degradation product of DHED?
A5: Studies have shown that at high temperatures (523 K or 250 °C), all solid forms of DHED hydrochloride convert to rutaecarpine (B1680285).[3]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Precipitation of DHED in aqueous solution | Low aqueous solubility of DHED, especially when diluting a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer. | 1. Optimize Co-Solvent Ratio: Minimize the final concentration of the organic solvent. 2. Use Formulation Aids: Incorporate solubilizing agents such as cyclodextrins or surfactants (e.g., Tween 80). 3. Salt Form: Ensure you are using the hydrochloride salt for better aqueous solubility compared to the free base.[4] 4. pH Adjustment: Check the pH of your final solution, as the solubility of DHED may be pH-dependent. |
| Appearance of new peaks in HPLC chromatogram during a stability study | Chemical degradation of DHED. | 1. Characterize Degradants: Use HPLC-MS to obtain the mass of the new peaks to hypothesize their structures. Further characterization may require isolation and NMR analysis. 2. Review Storage Conditions: Ensure the material is stored protected from light, moisture, and excessive heat. For long-term storage, -20°C is recommended. 3. Inert Atmosphere: For solutions prone to oxidation, consider purging with an inert gas like nitrogen or argon. |
| Inconsistent experimental results | Degradation of DHED stock solutions. | 1. Prepare Fresh Solutions: Prepare stock solutions fresh for each experiment, especially for sensitive assays. 2. Stability of Stock Solutions: If stock solutions must be stored, perform a short-term stability study under the intended storage conditions (e.g., -20°C or -80°C) to determine their viability over time. 3. Use of Antioxidants: For solutions susceptible to oxidation, the addition of a small amount of an antioxidant may be considered, but its compatibility with the experimental system must be verified. |
| Change in solid DHED form (e.g., caking, color change) | Moisture uptake leading to phase transformation or degradation. | 1. Proper Storage: Store solid DHED in a tightly sealed container in a desiccator or a controlled low-humidity environment. 2. Characterize the Solid Form: Techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) can be used to identify the solid form. |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5][6]
1. Preparation of Stock Solution: Prepare a stock solution of DHED in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.[5]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[5]
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at 60°C for a specified period.[5]
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period, protected from light.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to UV and visible light (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time intervals.
-
-
Thermal Degradation (Solid State):
-
Place solid DHED in a controlled temperature oven (e.g., 80°C).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.
-
3. Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is useful for assessing peak purity. LC-MS can be used to identify the mass of the degradation products.
Stability-Indicating HPLC Method (General Example)
A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.[7]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate polar and non-polar degradants. A common mobile phase system would be:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of DHED and also at other wavelengths to ensure detection of all degradation products.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Visualizations
Hypothetical Degradation Pathways of Dehydroevodiamine
The following diagram illustrates potential degradation pathways for DHED based on its chemical structure. The exact products would need to be confirmed experimentally.
Caption: Potential degradation pathways of Dehydroevodiamine under various stress conditions.
Experimental Workflow for Forced Degradation Study
This workflow outlines the key steps in performing a forced degradation study and developing a stability-indicating method.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Progress in the Studies on Rutaecarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the in vitro metabolism of evodiamine: characterization of metabolites and involved cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative metabolism of the alkaloid rutaecarpine by human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Dehydroevodiamine Hydrochloride Stability and Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the degradation pathways and stability issues of Dehydroevodiamine Hydrochloride (DHED).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHED) and why is its stability a concern?
A1: Dehydroevodiamine (DHE) is a quinazolinocarboline alkaloid isolated from Evodia rutaecarpa. Its hydrochloride salt (DHED) is often used to improve solubility.[1] Like many complex organic molecules, DHED can degrade under various environmental conditions, which can impact its potency, safety, and the overall integrity of experimental results. Understanding its stability profile is crucial for accurate research and development.
Q2: What are the primary factors that can cause DHED to degrade?
A2: Based on forced degradation studies of similar compounds and general chemical principles, DHED is susceptible to degradation by hydrolysis (in acidic and basic conditions), oxidation, and photolysis.[2] It is reported to be relatively stable to thermal stress.[2] Humidity is also a critical factor, as it can induce phase transformations of the solid form.[3]
Q3: I've observed a change in the physical appearance of my solid DHED sample. What could be the cause?
A3: DHED hydrochloride can exist in various solid forms, including an anhydrate, a methanol solvate, a dihydrate, and a trihydrate.[3] These forms can interconvert, particularly in the presence of moisture.[3] For example, the trihydrate form can transform into an amorphous form upon dehydration at high temperatures.[3] Changes in crystallinity or powder flow may indicate a change in the solid-state form.
Q4: My DHED solution is showing a loss of potency over time. What are the likely chemical degradation pathways?
A4: While specific degradation products for DHED are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on its chemical structure. The quinazolinocarboline core contains functional groups susceptible to:
-
Hydrolysis: The amide-like lactam ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Oxidation: The aromatic rings and the nitrogen atoms could be sites of oxidation, potentially forming N-oxides or hydroxylated derivatives.
-
Photodegradation: The conjugated aromatic system can absorb UV light, leading to the formation of reactive species and subsequent degradation products.
Q5: At very high temperatures, what is the expected degradation product of DHED?
A5: Studies have shown that at high temperatures (523 K or 250 °C), all solid forms of DHED hydrochloride convert to rutaecarpine.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Precipitation of DHED in aqueous solution | Low aqueous solubility of DHED, especially when diluting a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer. | 1. Optimize Co-Solvent Ratio: Minimize the final concentration of the organic solvent. 2. Use Formulation Aids: Incorporate solubilizing agents such as cyclodextrins or surfactants (e.g., Tween 80). 3. Salt Form: Ensure you are using the hydrochloride salt for better aqueous solubility compared to the free base.[4] 4. pH Adjustment: Check the pH of your final solution, as the solubility of DHED may be pH-dependent. |
| Appearance of new peaks in HPLC chromatogram during a stability study | Chemical degradation of DHED. | 1. Characterize Degradants: Use HPLC-MS to obtain the mass of the new peaks to hypothesize their structures. Further characterization may require isolation and NMR analysis. 2. Review Storage Conditions: Ensure the material is stored protected from light, moisture, and excessive heat. For long-term storage, -20°C is recommended. 3. Inert Atmosphere: For solutions prone to oxidation, consider purging with an inert gas like nitrogen or argon. |
| Inconsistent experimental results | Degradation of DHED stock solutions. | 1. Prepare Fresh Solutions: Prepare stock solutions fresh for each experiment, especially for sensitive assays. 2. Stability of Stock Solutions: If stock solutions must be stored, perform a short-term stability study under the intended storage conditions (e.g., -20°C or -80°C) to determine their viability over time. 3. Use of Antioxidants: For solutions susceptible to oxidation, the addition of a small amount of an antioxidant may be considered, but its compatibility with the experimental system must be verified. |
| Change in solid DHED form (e.g., caking, color change) | Moisture uptake leading to phase transformation or degradation. | 1. Proper Storage: Store solid DHED in a tightly sealed container in a desiccator or a controlled low-humidity environment. 2. Characterize the Solid Form: Techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) can be used to identify the solid form. |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5][6]
1. Preparation of Stock Solution: Prepare a stock solution of DHED in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.[5]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[5]
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at 60°C for a specified period.[5]
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period, protected from light.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to UV and visible light (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time intervals.
-
-
Thermal Degradation (Solid State):
-
Place solid DHED in a controlled temperature oven (e.g., 80°C).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.
-
3. Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is useful for assessing peak purity. LC-MS can be used to identify the mass of the degradation products.
Stability-Indicating HPLC Method (General Example)
A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.[7]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate polar and non-polar degradants. A common mobile phase system would be:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of DHED and also at other wavelengths to ensure detection of all degradation products.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Visualizations
Hypothetical Degradation Pathways of Dehydroevodiamine
The following diagram illustrates potential degradation pathways for DHED based on its chemical structure. The exact products would need to be confirmed experimentally.
Caption: Potential degradation pathways of Dehydroevodiamine under various stress conditions.
Experimental Workflow for Forced Degradation Study
This workflow outlines the key steps in performing a forced degradation study and developing a stability-indicating method.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Progress in the Studies on Rutaecarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the in vitro metabolism of evodiamine: characterization of metabolites and involved cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative metabolism of the alkaloid rutaecarpine by human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Formulation Strategies for Oral Administration of Dehydroevodiamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the oral formulation of Dehydroevodiamine Hydrochloride (DHE).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHE) and what are the primary challenges for its oral administration?
A1: Dehydroevodiamine (DHE) is a quinazoline (B50416) alkaloid with a range of pharmacological activities. The primary challenge for its oral administration is its poor aqueous solubility, which limits its dissolution and subsequent absorption in the gastrointestinal tract, leading to low and variable bioavailability. The hydrochloride salt of DHE shows improved aqueous solubility compared to the free base.
Q2: What are the initial steps to improve the solubility of DHE for in vivo oral studies?
A2: For preliminary in vivo studies, co-solvent systems are often employed. A common approach involves dissolving DHE in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting this stock solution with aqueous-based vehicles containing solubilizing agents such as polyethylene (B3416737) glycol (PEG), Tween 80, or cyclodextrins. It is crucial to minimize the final concentration of organic solvents to avoid toxicity.
Q3: My DHE solution precipitates when I dilute it with an aqueous buffer for my experiment. What can I do?
A3: Precipitation upon dilution is a common issue due to the low aqueous solubility of DHE. Here are some troubleshooting steps:
-
Optimize Co-solvent Ratios: Systematically vary the ratio of the organic solvent to the aqueous vehicle to find a balance that maintains DHE in solution at the desired concentration.
-
Incorporate Surfactants: Adding a non-ionic surfactant, such as Tween 80 or Cremophor EL, can help form micelles that encapsulate the drug, preventing precipitation.
-
Utilize Complexation Agents: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with DHE, significantly increasing its aqueous solubility.
Q4: What are the more advanced formulation strategies to significantly enhance the oral bioavailability of DHE?
A4: To achieve a substantial improvement in oral bioavailability, several advanced formulation strategies can be employed:
-
Solid Dispersions: Dispersing DHE in an amorphous state within a hydrophilic polymer matrix can enhance its dissolution rate.
-
Nanoparticle Formulations: Encapsulating DHE into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can improve its solubility, protect it from degradation, and enhance its absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
Troubleshooting Guides
Solid Dispersions
| Problem | Possible Cause | Suggested Solution |
| Low drug loading in the solid dispersion. | Poor solubility of DHE in the chosen solvent or polymer. | - Select a solvent in which both DHE and the polymer are highly soluble.- Increase the polymer-to-drug ratio. |
| Recrystallization of amorphous DHE during storage. [1] | The formulation is thermodynamically unstable. The chosen polymer may not be effectively inhibiting crystallization. Moisture absorption can act as a plasticizer, increasing molecular mobility. | - Select a polymer with a high glass transition temperature (Tg).- Ensure the drug and polymer are miscible.- Store the solid dispersion in a desiccator or with a desiccant to protect from humidity.- Consider adding a secondary polymer to further inhibit crystallization. |
| Incomplete solvent removal after preparation. | Insufficient drying time or temperature. | - Increase the drying time in the vacuum oven.- Ensure the drying temperature is appropriate for the solvent used, without causing degradation of DHE or the polymer. |
| Poor dissolution enhancement. | The drug is not fully amorphous or is not molecularly dispersed. | - Confirm the amorphous state using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).- Optimize the drug-to-polymer ratio to ensure molecular dispersion. |
Nanoparticle Formulations
| Problem | Possible Cause | Suggested Solution |
| Large particle size or high polydispersity index (PDI). | Inefficient homogenization or sonication. Inappropriate surfactant concentration. | - Optimize the homogenization speed and time or the sonication amplitude and duration.- Adjust the concentration of the surfactant to ensure adequate stabilization of the nanoparticles. |
| Low entrapment efficiency. [2][3][4] | Drug leakage into the external aqueous phase during preparation, especially if the drug has some water solubility. Poor affinity of the drug for the nanoparticle core material. | - For emulsion-based methods, saturate the external aqueous phase with the drug prior to emulsification.- Adjust the pH of the aqueous phase to decrease the solubility of DHE.- Select a polymer or lipid with higher affinity for DHE. |
| Nanoparticle aggregation upon storage. [2] | Insufficient surface charge or steric stabilization. | - Ensure the zeta potential is sufficiently high (typically > ±30 mV for electrostatic stabilization).- Incorporate a steric stabilizer, such as a PEGylated surfactant or polymer. |
| Drug precipitation from SEDDS upon dilution in gastrointestinal fluids. [5][6][7][8] | The drug concentration in the formulation exceeds its solubility in the dispersed emulsion droplets. The formulation is not robust to the pH and enzymatic conditions of the gut. | - Reduce the drug loading in the SEDDS formulation.- Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), into the formulation.- Screen different combinations of oils, surfactants, and co-surfactants to find a more stable system. |
Quantitative Data Summary
Table 1: Solubility of Dehydroevodiamine (DHE) and its Hydrochloride Salt
| Compound | Solvent | Solubility | Notes |
| Dehydroevodiamine (DHE) | DMSO | 19 mg/mL (63.05 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| This compound (DHE·HCl) | DMSO | 37 mg/mL (109.53 mM) | Sonication is recommended to aid dissolution.[9] |
| This compound (DHE·HCl) | Water | 1.43 mg/mL (4.23 mM) | Requires ultrasonication and warming to 60°C.[10] |
Table 2: Pharmacokinetic Parameters of DHE in Rats
| Formulation | Administration Route | Dose | Cmax | Tmax | AUC (0-t) | Oral Bioavailability (%) | Reference |
| DHE Solution | Intravenous | 2.5 mg/kg | - | - | 21.9 µg·min/mL | - | |
| DHE Solution | Intravenous | 5 mg/kg | - | - | 53.9 µg·min/mL | - | |
| DHE Suspension | Oral | 100 mg/kg | - | - | - | ~15.35 | [11] |
| DHE Suspension | Oral | 500 mg/kg | - | - | - | ~15.35 | [11] |
| Carvedilol Solid Dispersion (Example of improved bioavailability) | Oral | - | - | - | - | 169% higher than pure drug | [12] |
Experimental Protocols
Protocol 1: Preparation of DHE Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of DHE by preparing an amorphous solid dispersion with a hydrophilic polymer.
Materials:
-
This compound (DHE·HCl)
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (B145695) (analytical grade)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Ratio Selection: Weigh DHE·HCl and PVP K30 in a desired weight ratio (e.g., 1:4, 1:6, 1:8). The optimal ratio should be determined experimentally.[13]
-
Dissolution: Dissolve the accurately weighed DHE·HCl and PVP K30 in a sufficient volume of ethanol in a round-bottom flask. Ensure complete dissolution of both components with the aid of sonication if necessary.[13]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue until a thin, solid film is formed on the flask wall.[13]
-
Drying: Scrape the solid film from the flask. To ensure complete removal of residual solvent, dry the material in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours, or until a constant weight is achieved.[13]
-
Processing: The resulting solid dispersion can be gently ground and sieved to obtain a fine powder.
Characterization (Recommended):
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of DHE in the dispersion.
-
Powder X-ray Diffraction (PXRD): To verify the absence of crystalline drug.[14]
-
In vitro Dissolution Studies: To assess the enhancement in dissolution rate compared to the pure drug.
Protocol 2: Preparation of DHE-Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation
Objective: To formulate DHE into polymeric nanoparticles to improve its solubility and oral absorption.
Materials:
-
This compound (DHE·HCl)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of DHE·HCl and PLGA (e.g., 1:10 drug-to-polymer ratio) in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication for a defined period (e.g., 5 minutes) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion on a magnetic stirrer at room temperature for several hours (e.g., 3-4 hours) to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for long-term storage and characterization.
Characterization (Recommended):
-
Particle Size and Zeta Potential: To determine the size distribution and surface charge of the nanoparticles.
-
Entrapment Efficiency: To quantify the amount of DHE successfully encapsulated within the nanoparticles.
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
Visualizations
Caption: DHE's inhibitory effect on inflammatory signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a nanoprecipitation method for the entrapment of a very water soluble drug into Eudragit RL nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved entrapment efficiency of hydrophilic drug substance during nanoprecipitation of poly(I)lactide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved entrapment efficiency of hydrophilic drug substance during nanoprecipitation of poly(l)lactide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Status of Supersaturable Self-Emulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. The Precipitation Behavior of Poorly Water-Soluble Drugs with an Emphasis on the Digestion of Lipid Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of gastrointestinal drug supersaturation and precipitation: strategies and issues. | Semantic Scholar [semanticscholar.org]
- 9. Spray Dried Dispersion (SDD)-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. medwinpublisher.org [medwinpublisher.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. japsonline.com [japsonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Preparation of Evodiamine Solid Dispersions and Its Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formulation Strategies for Oral Administration of Dehydroevodiamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the oral formulation of Dehydroevodiamine Hydrochloride (DHE).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHE) and what are the primary challenges for its oral administration?
A1: Dehydroevodiamine (DHE) is a quinazoline alkaloid with a range of pharmacological activities. The primary challenge for its oral administration is its poor aqueous solubility, which limits its dissolution and subsequent absorption in the gastrointestinal tract, leading to low and variable bioavailability. The hydrochloride salt of DHE shows improved aqueous solubility compared to the free base.
Q2: What are the initial steps to improve the solubility of DHE for in vivo oral studies?
A2: For preliminary in vivo studies, co-solvent systems are often employed. A common approach involves dissolving DHE in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting this stock solution with aqueous-based vehicles containing solubilizing agents such as polyethylene glycol (PEG), Tween 80, or cyclodextrins. It is crucial to minimize the final concentration of organic solvents to avoid toxicity.
Q3: My DHE solution precipitates when I dilute it with an aqueous buffer for my experiment. What can I do?
A3: Precipitation upon dilution is a common issue due to the low aqueous solubility of DHE. Here are some troubleshooting steps:
-
Optimize Co-solvent Ratios: Systematically vary the ratio of the organic solvent to the aqueous vehicle to find a balance that maintains DHE in solution at the desired concentration.
-
Incorporate Surfactants: Adding a non-ionic surfactant, such as Tween 80 or Cremophor EL, can help form micelles that encapsulate the drug, preventing precipitation.
-
Utilize Complexation Agents: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with DHE, significantly increasing its aqueous solubility.
Q4: What are the more advanced formulation strategies to significantly enhance the oral bioavailability of DHE?
A4: To achieve a substantial improvement in oral bioavailability, several advanced formulation strategies can be employed:
-
Solid Dispersions: Dispersing DHE in an amorphous state within a hydrophilic polymer matrix can enhance its dissolution rate.
-
Nanoparticle Formulations: Encapsulating DHE into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can improve its solubility, protect it from degradation, and enhance its absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
Troubleshooting Guides
Solid Dispersions
| Problem | Possible Cause | Suggested Solution |
| Low drug loading in the solid dispersion. | Poor solubility of DHE in the chosen solvent or polymer. | - Select a solvent in which both DHE and the polymer are highly soluble.- Increase the polymer-to-drug ratio. |
| Recrystallization of amorphous DHE during storage. [1] | The formulation is thermodynamically unstable. The chosen polymer may not be effectively inhibiting crystallization. Moisture absorption can act as a plasticizer, increasing molecular mobility. | - Select a polymer with a high glass transition temperature (Tg).- Ensure the drug and polymer are miscible.- Store the solid dispersion in a desiccator or with a desiccant to protect from humidity.- Consider adding a secondary polymer to further inhibit crystallization. |
| Incomplete solvent removal after preparation. | Insufficient drying time or temperature. | - Increase the drying time in the vacuum oven.- Ensure the drying temperature is appropriate for the solvent used, without causing degradation of DHE or the polymer. |
| Poor dissolution enhancement. | The drug is not fully amorphous or is not molecularly dispersed. | - Confirm the amorphous state using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).- Optimize the drug-to-polymer ratio to ensure molecular dispersion. |
Nanoparticle Formulations
| Problem | Possible Cause | Suggested Solution |
| Large particle size or high polydispersity index (PDI). | Inefficient homogenization or sonication. Inappropriate surfactant concentration. | - Optimize the homogenization speed and time or the sonication amplitude and duration.- Adjust the concentration of the surfactant to ensure adequate stabilization of the nanoparticles. |
| Low entrapment efficiency. [2][3][4] | Drug leakage into the external aqueous phase during preparation, especially if the drug has some water solubility. Poor affinity of the drug for the nanoparticle core material. | - For emulsion-based methods, saturate the external aqueous phase with the drug prior to emulsification.- Adjust the pH of the aqueous phase to decrease the solubility of DHE.- Select a polymer or lipid with higher affinity for DHE. |
| Nanoparticle aggregation upon storage. [2] | Insufficient surface charge or steric stabilization. | - Ensure the zeta potential is sufficiently high (typically > ±30 mV for electrostatic stabilization).- Incorporate a steric stabilizer, such as a PEGylated surfactant or polymer. |
| Drug precipitation from SEDDS upon dilution in gastrointestinal fluids. [5][6][7][8] | The drug concentration in the formulation exceeds its solubility in the dispersed emulsion droplets. The formulation is not robust to the pH and enzymatic conditions of the gut. | - Reduce the drug loading in the SEDDS formulation.- Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), into the formulation.- Screen different combinations of oils, surfactants, and co-surfactants to find a more stable system. |
Quantitative Data Summary
Table 1: Solubility of Dehydroevodiamine (DHE) and its Hydrochloride Salt
| Compound | Solvent | Solubility | Notes |
| Dehydroevodiamine (DHE) | DMSO | 19 mg/mL (63.05 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| This compound (DHE·HCl) | DMSO | 37 mg/mL (109.53 mM) | Sonication is recommended to aid dissolution.[9] |
| This compound (DHE·HCl) | Water | 1.43 mg/mL (4.23 mM) | Requires ultrasonication and warming to 60°C.[10] |
Table 2: Pharmacokinetic Parameters of DHE in Rats
| Formulation | Administration Route | Dose | Cmax | Tmax | AUC (0-t) | Oral Bioavailability (%) | Reference |
| DHE Solution | Intravenous | 2.5 mg/kg | - | - | 21.9 µg·min/mL | - | |
| DHE Solution | Intravenous | 5 mg/kg | - | - | 53.9 µg·min/mL | - | |
| DHE Suspension | Oral | 100 mg/kg | - | - | - | ~15.35 | [11] |
| DHE Suspension | Oral | 500 mg/kg | - | - | - | ~15.35 | [11] |
| Carvedilol Solid Dispersion (Example of improved bioavailability) | Oral | - | - | - | - | 169% higher than pure drug | [12] |
Experimental Protocols
Protocol 1: Preparation of DHE Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of DHE by preparing an amorphous solid dispersion with a hydrophilic polymer.
Materials:
-
This compound (DHE·HCl)
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (analytical grade)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Ratio Selection: Weigh DHE·HCl and PVP K30 in a desired weight ratio (e.g., 1:4, 1:6, 1:8). The optimal ratio should be determined experimentally.[13]
-
Dissolution: Dissolve the accurately weighed DHE·HCl and PVP K30 in a sufficient volume of ethanol in a round-bottom flask. Ensure complete dissolution of both components with the aid of sonication if necessary.[13]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue until a thin, solid film is formed on the flask wall.[13]
-
Drying: Scrape the solid film from the flask. To ensure complete removal of residual solvent, dry the material in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours, or until a constant weight is achieved.[13]
-
Processing: The resulting solid dispersion can be gently ground and sieved to obtain a fine powder.
Characterization (Recommended):
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of DHE in the dispersion.
-
Powder X-ray Diffraction (PXRD): To verify the absence of crystalline drug.[14]
-
In vitro Dissolution Studies: To assess the enhancement in dissolution rate compared to the pure drug.
Protocol 2: Preparation of DHE-Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation
Objective: To formulate DHE into polymeric nanoparticles to improve its solubility and oral absorption.
Materials:
-
This compound (DHE·HCl)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of DHE·HCl and PLGA (e.g., 1:10 drug-to-polymer ratio) in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication for a defined period (e.g., 5 minutes) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion on a magnetic stirrer at room temperature for several hours (e.g., 3-4 hours) to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for long-term storage and characterization.
Characterization (Recommended):
-
Particle Size and Zeta Potential: To determine the size distribution and surface charge of the nanoparticles.
-
Entrapment Efficiency: To quantify the amount of DHE successfully encapsulated within the nanoparticles.
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
Visualizations
Caption: DHE's inhibitory effect on inflammatory signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a nanoprecipitation method for the entrapment of a very water soluble drug into Eudragit RL nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved entrapment efficiency of hydrophilic drug substance during nanoprecipitation of poly(I)lactide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved entrapment efficiency of hydrophilic drug substance during nanoprecipitation of poly(l)lactide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Status of Supersaturable Self-Emulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. The Precipitation Behavior of Poorly Water-Soluble Drugs with an Emphasis on the Digestion of Lipid Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of gastrointestinal drug supersaturation and precipitation: strategies and issues. | Semantic Scholar [semanticscholar.org]
- 9. Spray Dried Dispersion (SDD)-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. medwinpublisher.org [medwinpublisher.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. japsonline.com [japsonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Preparation of Evodiamine Solid Dispersions and Its Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Dehydroevodiamine Hydrochloride concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Dehydroevodiamine (B150072) Hydrochloride (DHE) in cell culture experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is Dehydroevodiamine Hydrochloride (DHE)?
A1: Dehydroevodiamine (DHE) is a bioactive quinazoline (B50416) alkaloid isolated from the traditional Chinese medicine Evodiae fructus. It is known for a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. The hydrochloride salt form (DHE-HCl) is often used to improve aqueous solubility.
Q2: How should I dissolve DHE-HCl for cell culture experiments?
A2: DHE-HCl has limited solubility in water but is readily soluble in organic solvents. For in vitro experiments, it is common practice to first prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). This stock solution is then diluted to the final working concentration in the cell culture medium. It is critical to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.1%.
Q3: What is the mechanism of action of DHE?
A3: DHE exerts its effects through multiple signaling pathways. It has been shown to inhibit the PI3K/AKT/NF-κB signaling pathway, which is crucial for cell survival and inflammation. Additionally, DHE can modulate the MAPK signaling pathway (including ERK and p38) and has been identified as an inhibitor of Acetylcholinesterase (AChE). In cancer cells, DHE can induce apoptosis (programmed cell death) and inhibit cell proliferation.[1][2][3]
Q4: What are typical working concentrations for DHE-HCl in cell culture?
A4: The optimal concentration of DHE-HCl is highly dependent on the cell line and the specific biological question being investigated. For cytotoxicity and anti-cancer studies, concentrations can range from the low micromolar (e.g., 1-10 µM) to higher levels (up to 200 µM).[4] For neuroprotective or anti-inflammatory assays, lower concentrations in the range of 0.5 to 50 µM are often used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: How stable is DHE-HCl in solution?
A5: Stock solutions of DHE-HCl in DMSO should be stored at -20°C or -80°C to maintain stability. When stored properly, these solutions can be stable for months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation. Once diluted in aqueous cell culture medium, it is best to use the working solution immediately.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution after dilution in my cell culture medium.
-
Cause: DHE-HCl has poor aqueous solubility. The addition of a concentrated DMSO stock to an aqueous medium can cause the compound to crash out of solution.
-
Solution:
-
Optimize Final DMSO Concentration: Ensure your final DMSO concentration is as low as possible while maintaining solubility, typically not exceeding 0.1%.
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the DHE-HCl stock can sometimes help with solubility.
-
Increase Final Volume: Dilute the stock solution in a larger volume of medium to lower the final concentration of DHE-HCl, which may prevent precipitation.
-
Use a Surfactant (for specific applications): In some cases, a small amount of a non-ionic surfactant like Tween 80 can help maintain solubility, but this must be tested for compatibility with your cell line and assay.
-
Issue 2: I'm observing much higher cytotoxicity than expected, even at low concentrations.
-
Cause: Different cell lines have varying sensitivities to DHE-HCl. Additionally, solvent toxicity or errors in dilution calculations can lead to excessive cell death.
-
Solution:
-
Perform a Dose-Response Curve: Always start by determining the IC50 value for your specific cell line. Test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to find the optimal window for your experiment.
-
Check Solvent Concentration: Prepare a "vehicle control" with the same final concentration of DMSO that is used in your highest DHE-HCl treatment group. This will help you distinguish between compound-induced cytotoxicity and solvent-induced cytotoxicity.
-
Verify Calculations: Double-check all calculations for stock solution preparation and serial dilutions to ensure accuracy.
-
Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or overly confluent cells can be more sensitive to treatment.
-
Issue 3: My results are inconsistent between experiments.
-
Cause: Inconsistency can arise from variability in cell passage number, cell density at the time of treatment, or instability of the compound in the working solution.
-
Solution:
-
Standardize Cell Culture Conditions: Use cells within a consistent range of passage numbers and ensure the seeding density is the same for every experiment.
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of DHE-HCl from your frozen DMSO stock for each experiment. Do not store or reuse diluted working solutions in aqueous media.
-
Control for Incubation Time: Use a precise and consistent incubation time for all experiments.
-
Monitor Stock Solution Quality: If you suspect your DMSO stock has degraded, prepare a fresh stock from the powdered compound.
-
Data Presentation
Table 1: Solubility of Dehydroevodiamine (DHE) and its Hydrochloride Salt
| Compound | Solvent | Solubility | Notes |
| Dehydroevodiamine (DHE) | DMSO | ~19 mg/mL (63.05 mM) | Use fresh, anhydrous DMSO. |
| Dehydroevodiamine HCl | DMSO | ~37 mg/mL (109.53 mM) | Sonication may aid dissolution. |
| Dehydroevodiamine HCl | Water | ~1.43 mg/mL (4.23 mM) | Requires ultrasonication and warming to 60°C. |
Table 2: Reported IC50 Values for Dehydroevodiamine and Related Compounds
| Compound/Derivative | Cell Line | Cancer Type | IC50 Value | Incubation Time |
| Dehydroevodiamine HCl | - | Acetylcholinesterase Inhibition | 37.8 µM | Not Applicable |
| Evodiamine (B1670323) Derivative (2-16) | DU-145 | Prostate Cancer | 1-2 µM | Not Specified |
| Evodiamine Derivative (2-16) | PC-3 | Prostate Cancer | 1-2 µM | Not Specified |
| Evodiamine Derivative (2-16) | H460 | Lung Cancer | 1-2 µM | Not Specified |
| Evodiamine Derivative (2-16) | MCF-7 | Breast Cancer | 1-2 µM | Not Specified |
| Evodiamine | MDA-MB-231 | Breast Cancer | 3.44 µg/mL | 48 hours |
| Evodiamine | MCF-7 | Breast Cancer | 11.48 µg/mL | 48 hours |
Note: IC50 values can vary significantly between different cell lines and experimental conditions.[3][5] It is crucial to determine the IC50 for your specific model.
Table 3: Recommended Starting Concentrations for DHE-HCl in Various Assays
| Experimental Goal | Cell Type | Recommended Starting Range | Reference |
| Cytotoxicity Screening | Caco-2 | 0.4 - 200 µM | [4] |
| Neuroprotection | Primary Cortical Neurons | 0.5 - 1 µM | [6] |
| Anti-inflammatory (NO inhibition) | Macrophages | 10 - 100 µM | [3] |
| Anti-cancer (Apoptosis Induction) | Various Cancer Lines | 1 - 20 µM |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the effect of DHE-HCl on cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of DHE-HCl in culture medium from a DMSO stock. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of DHE-HCl.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Mix gently on an orbital shaker for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the no-treatment control after subtracting the background absorbance.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of DHE-HCl for the chosen duration. Include positive and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin. Centrifuge the cell suspension at 500 x g for 5 minutes.[7]
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[7]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[1]
-
Analysis: Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
Protocol 3: Western Blot for PI3K/AKT Pathway Analysis
This protocol assesses changes in protein expression and phosphorylation in the PI3K/AKT pathway following DHE-HCl treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well or 10 cm plates until they reach 70-80% confluency. Treat with DHE-HCl for the desired time.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[8]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-PI3K) overnight at 4°C.[8][9]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
Visualizations
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in tissue distribution ability of evodiamine and dehydroevodiamine are due to the dihedral angle of the molecule stereo-structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing apoptosis-mediated anticancer activity of evodiamine through protein-based nanoparticles in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmatonline.com [jmatonline.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Discovery of an evodiamine derivative for PI3K/AKT/GSK3β pathway activation and AD pathology improvement in mouse models [frontiersin.org]
Optimizing Dehydroevodiamine Hydrochloride concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Dehydroevodiamine Hydrochloride (DHE) in cell culture experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHE)?
A1: Dehydroevodiamine (DHE) is a bioactive quinazoline alkaloid isolated from the traditional Chinese medicine Evodiae fructus. It is known for a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. The hydrochloride salt form (DHE-HCl) is often used to improve aqueous solubility.
Q2: How should I dissolve DHE-HCl for cell culture experiments?
A2: DHE-HCl has limited solubility in water but is readily soluble in organic solvents. For in vitro experiments, it is common practice to first prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). This stock solution is then diluted to the final working concentration in the cell culture medium. It is critical to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.1%.
Q3: What is the mechanism of action of DHE?
A3: DHE exerts its effects through multiple signaling pathways. It has been shown to inhibit the PI3K/AKT/NF-κB signaling pathway, which is crucial for cell survival and inflammation. Additionally, DHE can modulate the MAPK signaling pathway (including ERK and p38) and has been identified as an inhibitor of Acetylcholinesterase (AChE). In cancer cells, DHE can induce apoptosis (programmed cell death) and inhibit cell proliferation.[1][2][3]
Q4: What are typical working concentrations for DHE-HCl in cell culture?
A4: The optimal concentration of DHE-HCl is highly dependent on the cell line and the specific biological question being investigated. For cytotoxicity and anti-cancer studies, concentrations can range from the low micromolar (e.g., 1-10 µM) to higher levels (up to 200 µM).[4] For neuroprotective or anti-inflammatory assays, lower concentrations in the range of 0.5 to 50 µM are often used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: How stable is DHE-HCl in solution?
A5: Stock solutions of DHE-HCl in DMSO should be stored at -20°C or -80°C to maintain stability. When stored properly, these solutions can be stable for months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation. Once diluted in aqueous cell culture medium, it is best to use the working solution immediately.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution after dilution in my cell culture medium.
-
Cause: DHE-HCl has poor aqueous solubility. The addition of a concentrated DMSO stock to an aqueous medium can cause the compound to crash out of solution.
-
Solution:
-
Optimize Final DMSO Concentration: Ensure your final DMSO concentration is as low as possible while maintaining solubility, typically not exceeding 0.1%.
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the DHE-HCl stock can sometimes help with solubility.
-
Increase Final Volume: Dilute the stock solution in a larger volume of medium to lower the final concentration of DHE-HCl, which may prevent precipitation.
-
Use a Surfactant (for specific applications): In some cases, a small amount of a non-ionic surfactant like Tween 80 can help maintain solubility, but this must be tested for compatibility with your cell line and assay.
-
Issue 2: I'm observing much higher cytotoxicity than expected, even at low concentrations.
-
Cause: Different cell lines have varying sensitivities to DHE-HCl. Additionally, solvent toxicity or errors in dilution calculations can lead to excessive cell death.
-
Solution:
-
Perform a Dose-Response Curve: Always start by determining the IC50 value for your specific cell line. Test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to find the optimal window for your experiment.
-
Check Solvent Concentration: Prepare a "vehicle control" with the same final concentration of DMSO that is used in your highest DHE-HCl treatment group. This will help you distinguish between compound-induced cytotoxicity and solvent-induced cytotoxicity.
-
Verify Calculations: Double-check all calculations for stock solution preparation and serial dilutions to ensure accuracy.
-
Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or overly confluent cells can be more sensitive to treatment.
-
Issue 3: My results are inconsistent between experiments.
-
Cause: Inconsistency can arise from variability in cell passage number, cell density at the time of treatment, or instability of the compound in the working solution.
-
Solution:
-
Standardize Cell Culture Conditions: Use cells within a consistent range of passage numbers and ensure the seeding density is the same for every experiment.
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of DHE-HCl from your frozen DMSO stock for each experiment. Do not store or reuse diluted working solutions in aqueous media.
-
Control for Incubation Time: Use a precise and consistent incubation time for all experiments.
-
Monitor Stock Solution Quality: If you suspect your DMSO stock has degraded, prepare a fresh stock from the powdered compound.
-
Data Presentation
Table 1: Solubility of Dehydroevodiamine (DHE) and its Hydrochloride Salt
| Compound | Solvent | Solubility | Notes |
| Dehydroevodiamine (DHE) | DMSO | ~19 mg/mL (63.05 mM) | Use fresh, anhydrous DMSO. |
| Dehydroevodiamine HCl | DMSO | ~37 mg/mL (109.53 mM) | Sonication may aid dissolution. |
| Dehydroevodiamine HCl | Water | ~1.43 mg/mL (4.23 mM) | Requires ultrasonication and warming to 60°C. |
Table 2: Reported IC50 Values for Dehydroevodiamine and Related Compounds
| Compound/Derivative | Cell Line | Cancer Type | IC50 Value | Incubation Time |
| Dehydroevodiamine HCl | - | Acetylcholinesterase Inhibition | 37.8 µM | Not Applicable |
| Evodiamine Derivative (2-16) | DU-145 | Prostate Cancer | 1-2 µM | Not Specified |
| Evodiamine Derivative (2-16) | PC-3 | Prostate Cancer | 1-2 µM | Not Specified |
| Evodiamine Derivative (2-16) | H460 | Lung Cancer | 1-2 µM | Not Specified |
| Evodiamine Derivative (2-16) | MCF-7 | Breast Cancer | 1-2 µM | Not Specified |
| Evodiamine | MDA-MB-231 | Breast Cancer | 3.44 µg/mL | 48 hours |
| Evodiamine | MCF-7 | Breast Cancer | 11.48 µg/mL | 48 hours |
Note: IC50 values can vary significantly between different cell lines and experimental conditions.[3][5] It is crucial to determine the IC50 for your specific model.
Table 3: Recommended Starting Concentrations for DHE-HCl in Various Assays
| Experimental Goal | Cell Type | Recommended Starting Range | Reference |
| Cytotoxicity Screening | Caco-2 | 0.4 - 200 µM | [4] |
| Neuroprotection | Primary Cortical Neurons | 0.5 - 1 µM | [6] |
| Anti-inflammatory (NO inhibition) | Macrophages | 10 - 100 µM | [3] |
| Anti-cancer (Apoptosis Induction) | Various Cancer Lines | 1 - 20 µM |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the effect of DHE-HCl on cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of DHE-HCl in culture medium from a DMSO stock. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of DHE-HCl.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Mix gently on an orbital shaker for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the no-treatment control after subtracting the background absorbance.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of DHE-HCl for the chosen duration. Include positive and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin. Centrifuge the cell suspension at 500 x g for 5 minutes.[7]
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[7]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[1]
-
Analysis: Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
Protocol 3: Western Blot for PI3K/AKT Pathway Analysis
This protocol assesses changes in protein expression and phosphorylation in the PI3K/AKT pathway following DHE-HCl treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well or 10 cm plates until they reach 70-80% confluency. Treat with DHE-HCl for the desired time.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[8]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-PI3K) overnight at 4°C.[8][9]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
Visualizations
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in tissue distribution ability of evodiamine and dehydroevodiamine are due to the dihedral angle of the molecule stereo-structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing apoptosis-mediated anticancer activity of evodiamine through protein-based nanoparticles in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmatonline.com [jmatonline.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Discovery of an evodiamine derivative for PI3K/AKT/GSK3β pathway activation and AD pathology improvement in mouse models [frontiersin.org]
Impact of pH on Dehydroevodiamine Hydrochloride stability and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Dehydroevodiamine Hydrochloride (DHED).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHED) and why is its salt form used?
A1: Dehydroevodiamine is a quinazoline (B50416) alkaloid with a range of pharmacological activities, including neuroprotective and anti-inflammatory effects.[1][2] It is poorly soluble in water.[1] The hydrochloride salt form (DHED) is commonly used to improve its aqueous solubility and bioavailability for research purposes.[1][2]
Q2: How does pH generally affect the stability of pharmaceutical compounds like DHED?
A2: The pH of a solution is a critical factor that can significantly influence the stability of pharmaceutical compounds.[3] Extreme pH values, both acidic and basic, can catalyze degradation reactions such as hydrolysis and oxidation, leading to a loss of potency or the formation of undesirable byproducts.[3] The ionization state of a molecule can change with pH, potentially opening different degradation pathways.[3]
Q3: My DHED solution prepared in an aqueous buffer is showing precipitation. What could be the cause and how can I resolve this?
A3: Precipitation of DHED upon dilution with an aqueous buffer is a common issue stemming from its low aqueous solubility, even as a hydrochloride salt.[1] While DHED has better aqueous solubility than its free base, it can still precipitate when the concentration exceeds its solubility limit in the final buffer composition. The pH of your buffer can also influence solubility. To resolve this, consider the following:
-
Optimize Co-Solvent Ratios: If you are using a co-solvent like DMSO to prepare a stock solution, minimize the final concentration of the organic solvent in your aqueous buffer.
-
Adjust pH: Investigate the pH-solubility profile of DHED to determine the optimal pH for your experiments that ensures maximum solubility.
-
Use of Solubilizing Agents: For in vivo formulations, incorporating surfactants (e.g., Tween 80) or complexation agents (e.g., cyclodextrins) can help maintain DHED in solution.[1]
Q4: What are the visual indicators of DHED degradation, and are they reliable?
A4: Visual cues such as a change in the color of a solution or the formation of precipitates can indicate potential degradation of DHED. However, the absence of these signs does not guarantee stability. The most reliable method to assess the stability of a DHED solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC) to detect and quantify any degradation products.
Q5: How does the activity of DHED as an acetylcholinesterase (AChE) inhibitor potentially vary with pH?
A5: The inhibitory activity of a compound on an enzyme can be pH-dependent. The pH of the assay buffer can affect the ionization state of both the inhibitor (DHED) and the enzyme (AChE), which can influence their binding affinity and the enzyme's catalytic activity.[4][5] The optimal pH for AChE activity is typically in the range of 7.5 to 9.0.[5] Deviations from this optimal pH can alter the enzyme's conformation and activity, which in turn could affect the apparent inhibitory potency of DHED.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Degradation of DHED in the cell culture medium due to pH shifts. The pH of cell culture medium can change over time due to cellular metabolism.
-
Troubleshooting Steps:
-
Monitor pH of the medium: Regularly check the pH of your cell culture medium during the experiment.
-
Prepare fresh solutions: Prepare fresh DHED stock solutions and dilute them in the medium immediately before use.
-
Conduct a stability check: Perform a preliminary experiment to assess the stability of DHED in your specific cell culture medium over the duration of your assay using HPLC analysis.
-
Issue 2: Poor reproducibility in acetylcholinesterase (AChE) inhibition assays.
-
Possible Cause: Fluctuations in the pH of the assay buffer.
-
Troubleshooting Steps:
-
Use a reliable buffer system: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the assay. The recommended pH for AChE assays is typically around 8.0.[6]
-
Verify buffer pH: Always verify the pH of the buffer with a calibrated pH meter before each experiment.
-
Assess pH effect on DHED activity: If possible, determine the IC50 of DHED at slightly different pH values to understand its sensitivity to pH changes in this assay.
-
Quantitative Data Summary
Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffers at 37°C
| pH | Buffer System | Incubation Time (hours) | Remaining DHED (%) |
| 3.0 | Citrate Buffer | 24 | 95 |
| 5.0 | Acetate Buffer | 24 | 98 |
| 7.4 | Phosphate (B84403) Buffer | 24 | 92 |
| 9.0 | Borate Buffer | 24 | 75 |
Table 2: Hypothetical Impact of pH on the Acetylcholinesterase (AChE) Inhibitory Activity of this compound
| pH | Buffer System | IC50 (µM) |
| 6.5 | Phosphate Buffer | 45.2 |
| 7.4 | Phosphate Buffer | 38.5 |
| 8.0 | Tris-HCl Buffer | 37.8 |
| 8.5 | Tris-HCl Buffer | 42.1 |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a stability-indicating HPLC method to quantify DHED and monitor its degradation over time in solutions of varying pH.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).
-
-
Sample Preparation:
-
Prepare a stock solution of DHED in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with each buffer to a final concentration of 50 µg/mL.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 37°C).
-
Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, and 24 hours).
-
-
HPLC Analysis:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer (e.g., pH 4.0).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.[7]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Calculate the peak area of DHED at each time point.
-
Determine the percentage of DHED remaining relative to the initial time point (t=0).
-
Plot the percentage of remaining DHED against time to determine the degradation kinetics.
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method to determine the IC50 of DHED at different pH values.[8]
-
Reagent Preparation:
-
Prepare assay buffers at different pH values (e.g., pH 6.5, 7.4, 8.0, 8.5).
-
Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the respective assay buffers.
-
Prepare a solution of AChE enzyme in the corresponding buffer.
-
Prepare serial dilutions of DHED in the appropriate buffer.
-
-
Assay Procedure (in a 96-well plate):
-
Add 25 µL of each DHED dilution to the wells.
-
Add 50 µL of the AChE solution to each well.
-
Incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of DHED.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the DHED concentration to calculate the IC50 value.
-
Visualizations
Caption: Experimental workflow for assessing the pH-dependent stability of DHED.
Caption: Signaling pathway of acetylcholinesterase inhibition by DHED.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibition by Flavonoids from Agrimonia pilosa | MDPI [mdpi.com]
- 7. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Impact of pH on Dehydroevodiamine Hydrochloride stability and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Dehydroevodiamine Hydrochloride (DHED).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHED) and why is its salt form used?
A1: Dehydroevodiamine is a quinazoline alkaloid with a range of pharmacological activities, including neuroprotective and anti-inflammatory effects.[1][2] It is poorly soluble in water.[1] The hydrochloride salt form (DHED) is commonly used to improve its aqueous solubility and bioavailability for research purposes.[1][2]
Q2: How does pH generally affect the stability of pharmaceutical compounds like DHED?
A2: The pH of a solution is a critical factor that can significantly influence the stability of pharmaceutical compounds.[3] Extreme pH values, both acidic and basic, can catalyze degradation reactions such as hydrolysis and oxidation, leading to a loss of potency or the formation of undesirable byproducts.[3] The ionization state of a molecule can change with pH, potentially opening different degradation pathways.[3]
Q3: My DHED solution prepared in an aqueous buffer is showing precipitation. What could be the cause and how can I resolve this?
A3: Precipitation of DHED upon dilution with an aqueous buffer is a common issue stemming from its low aqueous solubility, even as a hydrochloride salt.[1] While DHED has better aqueous solubility than its free base, it can still precipitate when the concentration exceeds its solubility limit in the final buffer composition. The pH of your buffer can also influence solubility. To resolve this, consider the following:
-
Optimize Co-Solvent Ratios: If you are using a co-solvent like DMSO to prepare a stock solution, minimize the final concentration of the organic solvent in your aqueous buffer.
-
Adjust pH: Investigate the pH-solubility profile of DHED to determine the optimal pH for your experiments that ensures maximum solubility.
-
Use of Solubilizing Agents: For in vivo formulations, incorporating surfactants (e.g., Tween 80) or complexation agents (e.g., cyclodextrins) can help maintain DHED in solution.[1]
Q4: What are the visual indicators of DHED degradation, and are they reliable?
A4: Visual cues such as a change in the color of a solution or the formation of precipitates can indicate potential degradation of DHED. However, the absence of these signs does not guarantee stability. The most reliable method to assess the stability of a DHED solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC) to detect and quantify any degradation products.
Q5: How does the activity of DHED as an acetylcholinesterase (AChE) inhibitor potentially vary with pH?
A5: The inhibitory activity of a compound on an enzyme can be pH-dependent. The pH of the assay buffer can affect the ionization state of both the inhibitor (DHED) and the enzyme (AChE), which can influence their binding affinity and the enzyme's catalytic activity.[4][5] The optimal pH for AChE activity is typically in the range of 7.5 to 9.0.[5] Deviations from this optimal pH can alter the enzyme's conformation and activity, which in turn could affect the apparent inhibitory potency of DHED.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Degradation of DHED in the cell culture medium due to pH shifts. The pH of cell culture medium can change over time due to cellular metabolism.
-
Troubleshooting Steps:
-
Monitor pH of the medium: Regularly check the pH of your cell culture medium during the experiment.
-
Prepare fresh solutions: Prepare fresh DHED stock solutions and dilute them in the medium immediately before use.
-
Conduct a stability check: Perform a preliminary experiment to assess the stability of DHED in your specific cell culture medium over the duration of your assay using HPLC analysis.
-
Issue 2: Poor reproducibility in acetylcholinesterase (AChE) inhibition assays.
-
Possible Cause: Fluctuations in the pH of the assay buffer.
-
Troubleshooting Steps:
-
Use a reliable buffer system: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the assay. The recommended pH for AChE assays is typically around 8.0.[6]
-
Verify buffer pH: Always verify the pH of the buffer with a calibrated pH meter before each experiment.
-
Assess pH effect on DHED activity: If possible, determine the IC50 of DHED at slightly different pH values to understand its sensitivity to pH changes in this assay.
-
Quantitative Data Summary
Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffers at 37°C
| pH | Buffer System | Incubation Time (hours) | Remaining DHED (%) |
| 3.0 | Citrate Buffer | 24 | 95 |
| 5.0 | Acetate Buffer | 24 | 98 |
| 7.4 | Phosphate Buffer | 24 | 92 |
| 9.0 | Borate Buffer | 24 | 75 |
Table 2: Hypothetical Impact of pH on the Acetylcholinesterase (AChE) Inhibitory Activity of this compound
| pH | Buffer System | IC50 (µM) |
| 6.5 | Phosphate Buffer | 45.2 |
| 7.4 | Phosphate Buffer | 38.5 |
| 8.0 | Tris-HCl Buffer | 37.8 |
| 8.5 | Tris-HCl Buffer | 42.1 |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a stability-indicating HPLC method to quantify DHED and monitor its degradation over time in solutions of varying pH.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).
-
-
Sample Preparation:
-
Prepare a stock solution of DHED in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with each buffer to a final concentration of 50 µg/mL.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 37°C).
-
Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, and 24 hours).
-
-
HPLC Analysis:
-
Data Analysis:
-
Calculate the peak area of DHED at each time point.
-
Determine the percentage of DHED remaining relative to the initial time point (t=0).
-
Plot the percentage of remaining DHED against time to determine the degradation kinetics.
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method to determine the IC50 of DHED at different pH values.[8]
-
Reagent Preparation:
-
Prepare assay buffers at different pH values (e.g., pH 6.5, 7.4, 8.0, 8.5).
-
Prepare solutions of acetylthiocholine iodide (ATCI) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the respective assay buffers.
-
Prepare a solution of AChE enzyme in the corresponding buffer.
-
Prepare serial dilutions of DHED in the appropriate buffer.
-
-
Assay Procedure (in a 96-well plate):
-
Add 25 µL of each DHED dilution to the wells.
-
Add 50 µL of the AChE solution to each well.
-
Incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of DHED.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the DHED concentration to calculate the IC50 value.
-
Visualizations
Caption: Experimental workflow for assessing the pH-dependent stability of DHED.
Caption: Signaling pathway of acetylcholinesterase inhibition by DHED.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibition by Flavonoids from Agrimonia pilosa | MDPI [mdpi.com]
- 7. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Dehydroevodiamine Hydrochloride (DHE-HCl) In Vivo Formulations
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for dissolving Dehydroevodiamine Hydrochloride (DHE-HCl) for in vivo use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound (DHE-HCl) solution precipitating when I dilute it with an aqueous buffer?
A1: Precipitation upon dilution with aqueous solutions is a common challenge due to the poor water solubility of Dehydroevodiamine.[1] The hydrochloride salt form (DHE-HCl) has better aqueous solubility than the free base, but it can still precipitate when the concentration of the organic co-solvent is significantly reduced.[1]
Troubleshooting Steps:
-
Optimize Co-Solvent Ratios: The balance between the organic solvent (like DMSO) and the aqueous component is crucial. Aim to use the minimum amount of DMSO required to dissolve the compound while maximizing the proportion of other, less toxic vehicles.[1]
-
Incorporate Surfactants: Non-ionic surfactants such as Tween 80 or Cremophor EL can help maintain the compound in a micellar suspension, which can prevent it from precipitating out of solution.[1]
-
Use Complexation Agents: Cyclodextrins, like Sulfobutylether-β-cyclodextrin (SBE-β-CD), can encapsulate the hydrophobic DHE molecule, forming an inclusion complex with significantly improved aqueous solubility.[1][2]
Q2: What is a reliable starting co-solvent system for in vivo administration of DHE-HCl?
A2: A widely used and effective co-solvent system for poorly soluble compounds involves a combination of DMSO, a polymer like Polyethylene Glycol (PEG), a surfactant like Tween 80, and a final dilution in saline. A recommended starting formulation is a 4-component system.[1] For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a robust starting point for many preclinical studies.[1]
Q3: What is the maximum recommended concentration of DMSO for in vivo studies?
A3: While DHE-HCl shows good solubility in DMSO, high concentrations of DMSO can be toxic to animals.[1] It is recommended to keep the final concentration of DMSO in the injected solution to a minimum, ideally below 10% (v/v), and if possible, as low as <1% (v/v).[3] Always include a vehicle-only control group in your experiments to account for any potential effects of the co-solvent system itself.[3]
Q4: Can I use only water to dissolve DHE-HCl for my experiments?
A4: While DHE-HCl is more water-soluble than its free base, its solubility is still limited. Reports indicate a solubility of approximately 1.43 mg/mL in water, but this often requires significant physical assistance, such as ultrasonication and heating to 60°C.[1][4] For achieving higher, more consistent concentrations for in vivo dosing, a co-solvent system is generally necessary.
Q5: How stable is DHE-HCl in a DMSO stock solution?
A5: When prepared with anhydrous DMSO, a stock solution of DHE-HCl is generally considered stable for up to one month when stored at -20°C.[5] For longer-term storage (up to six months), it is advisable to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.[4][5] The presence of moisture can reduce the solubility and stability of the compound.[1][5]
Data Presentation: Solubility & Formulation Tables
The following tables summarize key quantitative data for dissolving DHE-HCl.
Table 1: Solubility of Dehydroevodiamine and its Hydrochloride Salt in Common Solvents
| Compound | Solvent | Solubility | Notes |
| Dehydroevodiamine (DHE) | DMSO | 19 mg/mL (63.05 mM) | Use fresh, anhydrous DMSO.[1] |
| Dehydroevodiamine·HCl | DMSO | 37 mg/mL (109.53 mM) | Sonication is recommended to aid dissolution.[1] |
| Dehydroevodiamine·HCl | Water | 1.43 mg/mL (4.23 mM) | Requires ultrasonication and warming to 60°C.[1][4] |
| Dehydroevodiamine·HCl | Ethanol | ~2.5 mg/mL | Purge with inert gas.[6] |
| Dehydroevodiamine·HCl | DMF | ~2.5 mg/mL | Purge with inert gas.[6] |
Table 2: Example Co-Solvent Formulation for In Vivo Dosing
| Formulation Components | Percentage (v/v) | Example Preparation for 1 mL (Target: 1.25 mg/mL) |
| DMSO | 10% | 1. Dissolve 12.5 mg DHE·HCl in 1 mL DMSO (Stock Solution). 2. Take 100 µL of the stock solution. |
| PEG300 | 40% | Add 400 µL of PEG300 to the DMSO stock and mix thoroughly. |
| Tween-80 | 5% | Add 50 µL of Tween-80 and mix thoroughly. |
| Saline (0.9% NaCl) | 45% | Add 450 µL of sterile saline to reach the final volume of 1 mL and mix. |
This formulation is based on a common vehicle system for poorly soluble compounds.[1] Researchers should validate the stability and suitability for their specific animal model and administration route.
Experimental Protocols
Protocol 1: Preparation of DHE-HCl in a Co-Solvent System for In Vivo Injection
Objective: To prepare a 1.25 mg/mL solution of DHE-HCl in a DMSO/PEG300/Tween-80/Saline vehicle.
Materials:
-
This compound (DHE-HCl) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Accurately weigh 12.5 mg of DHE-HCl powder and place it in a sterile vial. Add 1 mL of anhydrous DMSO to create a 12.5 mg/mL stock solution. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required.[1]
-
Add Co-solvent: In a new sterile tube, pipette 100 µL of the DHE-HCl stock solution. To this, add 400 µL of PEG300. Vortex the mixture until it is homogeneous.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and uniform.
-
Final Dilution: Add 450 µL of sterile saline to the tube. This brings the total volume to 1 mL. Invert the tube several times and vortex gently to ensure final mixing.
-
Final Concentration Check: The final concentration of DHE-HCl will be 1.25 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Pre-dosing: Before administration, visually inspect the solution for any signs of precipitation. Prepare the formulation fresh on the day of the experiment if possible.
Visualizations: Workflow and Signaling Pathway
Caption: Workflow for preparing DHE-HCl co-solvent formulation.
Caption: DHE-HCl inhibits the pro-inflammatory PI3K/AKT/NF-κB pathway.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Dehydroevodiamine Alleviates Ulcerative Colitis by Inhibiting the PI3K/AKT/NF-κB Signaling Pathway via Targeting AKT1 and Regulating Gut Microbes and Serum Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dehydroevodiamine Hydrochloride (DHE-HCl) In Vivo Formulations
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for dissolving Dehydroevodiamine Hydrochloride (DHE-HCl) for in vivo use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound (DHE-HCl) solution precipitating when I dilute it with an aqueous buffer?
A1: Precipitation upon dilution with aqueous solutions is a common challenge due to the poor water solubility of Dehydroevodiamine.[1] The hydrochloride salt form (DHE-HCl) has better aqueous solubility than the free base, but it can still precipitate when the concentration of the organic co-solvent is significantly reduced.[1]
Troubleshooting Steps:
-
Optimize Co-Solvent Ratios: The balance between the organic solvent (like DMSO) and the aqueous component is crucial. Aim to use the minimum amount of DMSO required to dissolve the compound while maximizing the proportion of other, less toxic vehicles.[1]
-
Incorporate Surfactants: Non-ionic surfactants such as Tween 80 or Cremophor EL can help maintain the compound in a micellar suspension, which can prevent it from precipitating out of solution.[1]
-
Use Complexation Agents: Cyclodextrins, like Sulfobutylether-β-cyclodextrin (SBE-β-CD), can encapsulate the hydrophobic DHE molecule, forming an inclusion complex with significantly improved aqueous solubility.[1][2]
Q2: What is a reliable starting co-solvent system for in vivo administration of DHE-HCl?
A2: A widely used and effective co-solvent system for poorly soluble compounds involves a combination of DMSO, a polymer like Polyethylene Glycol (PEG), a surfactant like Tween 80, and a final dilution in saline. A recommended starting formulation is a 4-component system.[1] For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a robust starting point for many preclinical studies.[1]
Q3: What is the maximum recommended concentration of DMSO for in vivo studies?
A3: While DHE-HCl shows good solubility in DMSO, high concentrations of DMSO can be toxic to animals.[1] It is recommended to keep the final concentration of DMSO in the injected solution to a minimum, ideally below 10% (v/v), and if possible, as low as <1% (v/v).[3] Always include a vehicle-only control group in your experiments to account for any potential effects of the co-solvent system itself.[3]
Q4: Can I use only water to dissolve DHE-HCl for my experiments?
A4: While DHE-HCl is more water-soluble than its free base, its solubility is still limited. Reports indicate a solubility of approximately 1.43 mg/mL in water, but this often requires significant physical assistance, such as ultrasonication and heating to 60°C.[1][4] For achieving higher, more consistent concentrations for in vivo dosing, a co-solvent system is generally necessary.
Q5: How stable is DHE-HCl in a DMSO stock solution?
A5: When prepared with anhydrous DMSO, a stock solution of DHE-HCl is generally considered stable for up to one month when stored at -20°C.[5] For longer-term storage (up to six months), it is advisable to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.[4][5] The presence of moisture can reduce the solubility and stability of the compound.[1][5]
Data Presentation: Solubility & Formulation Tables
The following tables summarize key quantitative data for dissolving DHE-HCl.
Table 1: Solubility of Dehydroevodiamine and its Hydrochloride Salt in Common Solvents
| Compound | Solvent | Solubility | Notes |
| Dehydroevodiamine (DHE) | DMSO | 19 mg/mL (63.05 mM) | Use fresh, anhydrous DMSO.[1] |
| Dehydroevodiamine·HCl | DMSO | 37 mg/mL (109.53 mM) | Sonication is recommended to aid dissolution.[1] |
| Dehydroevodiamine·HCl | Water | 1.43 mg/mL (4.23 mM) | Requires ultrasonication and warming to 60°C.[1][4] |
| Dehydroevodiamine·HCl | Ethanol | ~2.5 mg/mL | Purge with inert gas.[6] |
| Dehydroevodiamine·HCl | DMF | ~2.5 mg/mL | Purge with inert gas.[6] |
Table 2: Example Co-Solvent Formulation for In Vivo Dosing
| Formulation Components | Percentage (v/v) | Example Preparation for 1 mL (Target: 1.25 mg/mL) |
| DMSO | 10% | 1. Dissolve 12.5 mg DHE·HCl in 1 mL DMSO (Stock Solution). 2. Take 100 µL of the stock solution. |
| PEG300 | 40% | Add 400 µL of PEG300 to the DMSO stock and mix thoroughly. |
| Tween-80 | 5% | Add 50 µL of Tween-80 and mix thoroughly. |
| Saline (0.9% NaCl) | 45% | Add 450 µL of sterile saline to reach the final volume of 1 mL and mix. |
This formulation is based on a common vehicle system for poorly soluble compounds.[1] Researchers should validate the stability and suitability for their specific animal model and administration route.
Experimental Protocols
Protocol 1: Preparation of DHE-HCl in a Co-Solvent System for In Vivo Injection
Objective: To prepare a 1.25 mg/mL solution of DHE-HCl in a DMSO/PEG300/Tween-80/Saline vehicle.
Materials:
-
This compound (DHE-HCl) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Accurately weigh 12.5 mg of DHE-HCl powder and place it in a sterile vial. Add 1 mL of anhydrous DMSO to create a 12.5 mg/mL stock solution. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required.[1]
-
Add Co-solvent: In a new sterile tube, pipette 100 µL of the DHE-HCl stock solution. To this, add 400 µL of PEG300. Vortex the mixture until it is homogeneous.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and uniform.
-
Final Dilution: Add 450 µL of sterile saline to the tube. This brings the total volume to 1 mL. Invert the tube several times and vortex gently to ensure final mixing.
-
Final Concentration Check: The final concentration of DHE-HCl will be 1.25 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Pre-dosing: Before administration, visually inspect the solution for any signs of precipitation. Prepare the formulation fresh on the day of the experiment if possible.
Visualizations: Workflow and Signaling Pathway
Caption: Workflow for preparing DHE-HCl co-solvent formulation.
Caption: DHE-HCl inhibits the pro-inflammatory PI3K/AKT/NF-κB pathway.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Dehydroevodiamine Alleviates Ulcerative Colitis by Inhibiting the PI3K/AKT/NF-κB Signaling Pathway via Targeting AKT1 and Regulating Gut Microbes and Serum Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dehydroevodiamine Hydrochloride vs. Donepezil: A Comparative Guide to Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dehydroevodiamine (B150072) Hydrochloride and Donepezil (B133215), focusing on their efficacy and mechanisms as acetylcholinesterase (AChE) inhibitors. The information presented is supported by experimental data to assist researchers in evaluating these compounds for further investigation and drug development.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. Donepezil is a well-established, FDA-approved drug for the treatment of Alzheimer's disease, acting as a selective and reversible AChE inhibitor.[1] Dehydroevodiamine hydrochloride, a natural alkaloid derived from Evodia rutaecarpa, has also demonstrated notable AChE inhibitory activity, presenting it as a compound of interest for neurodegenerative disease research.[2][3][4]
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency.
| Compound | IC50 Value | Type of Inhibition |
| This compound | 37.8 µM[2][3][5] | Non-competitive[2][6] |
| Donepezil | 6.7 nM (0.0067 µM)[7][8] | Reversible, Selective[9] |
| 53.6 ng/mL (~0.128 µM) |
Note: IC50 values for Donepezil can vary based on experimental conditions. The provided values are from different studies and are converted to µM for comparison.
Based on the available data, Donepezil is a significantly more potent inhibitor of acetylcholinesterase than this compound, as evidenced by its substantially lower IC50 value.
Mechanism of Action
Donepezil acts as a selective and reversible inhibitor of acetylcholinesterase.[9] By binding to the enzyme, it prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.[1] This is the primary mechanism underlying its therapeutic effects in improving cognitive function in Alzheimer's patients.
This compound inhibits acetylcholinesterase in a dose-dependent and non-competitive manner.[2][3] A non-competitive inhibitor binds to an allosteric site on the enzyme, rather than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[6] In addition to its AChE inhibitory activity, the anti-amnesic effects of dehydroevodiamine are also attributed to its ability to enhance cerebral blood flow.[2][3]
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Acetylcholinesterase Inhibition Pathway.
Experimental Protocols
The following is a generalized protocol for an in vitro acetylcholinesterase inhibition assay based on the widely used Ellman's method.[10][11]
Objective: To determine the IC50 value of a test compound for acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine (ATCh) iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (this compound, Donepezil) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the AChE enzyme in phosphate buffer.
-
Prepare stock solutions of ATCh and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds to achieve a range of concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Phosphate buffer and DTNB.
-
Control (100% enzyme activity): Phosphate buffer, DTNB, and AChE solution.
-
Test Wells: Phosphate buffer, DTNB, AChE solution, and the test compound at various concentrations.
-
-
Pre-incubation:
-
Add the buffer, DTNB, and AChE solution (and test compound for test wells) to the respective wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the substrate (ATCh) to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings at regular intervals (e.g., every minute) for a specified duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of control - Rate of test) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting curve.
-
Experimental Workflow Diagram
Caption: In Vitro AChE Inhibition Assay Workflow.
Conclusion
Both this compound and Donepezil demonstrate inhibitory activity against acetylcholinesterase. However, the experimental data clearly indicates that Donepezil is a substantially more potent inhibitor. The differing mechanisms of inhibition—non-competitive for this compound and reversible, selective for Donepezil—may have implications for their respective pharmacological profiles and potential therapeutic applications. While Donepezil is an established therapeutic agent, the multi-faceted pharmacological properties of this compound, including its effects on cerebral blood flow, warrant further investigation into its potential as a lead compound for the development of novel neuroprotective agents. This guide provides a foundational comparison to aid researchers in their ongoing exploration of acetylcholinesterase inhibitors.
References
- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 2. Novel anticholinesterase and antiamnesic activities of dehydroevodiamine, a constituent of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehydroevodiamine Chloride | CAS:75853-60-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Dehydroevodiamine Hydrochloride vs. Donepezil: A Comparative Guide to Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dehydroevodiamine Hydrochloride and Donepezil, focusing on their efficacy and mechanisms as acetylcholinesterase (AChE) inhibitors. The information presented is supported by experimental data to assist researchers in evaluating these compounds for further investigation and drug development.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. Donepezil is a well-established, FDA-approved drug for the treatment of Alzheimer's disease, acting as a selective and reversible AChE inhibitor.[1] this compound, a natural alkaloid derived from Evodia rutaecarpa, has also demonstrated notable AChE inhibitory activity, presenting it as a compound of interest for neurodegenerative disease research.[2][3][4]
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency.
| Compound | IC50 Value | Type of Inhibition |
| This compound | 37.8 µM[2][3][5] | Non-competitive[2][6] |
| Donepezil | 6.7 nM (0.0067 µM)[7][8] | Reversible, Selective[9] |
| 53.6 ng/mL (~0.128 µM) |
Note: IC50 values for Donepezil can vary based on experimental conditions. The provided values are from different studies and are converted to µM for comparison.
Based on the available data, Donepezil is a significantly more potent inhibitor of acetylcholinesterase than this compound, as evidenced by its substantially lower IC50 value.
Mechanism of Action
Donepezil acts as a selective and reversible inhibitor of acetylcholinesterase.[9] By binding to the enzyme, it prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.[1] This is the primary mechanism underlying its therapeutic effects in improving cognitive function in Alzheimer's patients.
This compound inhibits acetylcholinesterase in a dose-dependent and non-competitive manner.[2][3] A non-competitive inhibitor binds to an allosteric site on the enzyme, rather than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[6] In addition to its AChE inhibitory activity, the anti-amnesic effects of dehydroevodiamine are also attributed to its ability to enhance cerebral blood flow.[2][3]
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Acetylcholinesterase Inhibition Pathway.
Experimental Protocols
The following is a generalized protocol for an in vitro acetylcholinesterase inhibition assay based on the widely used Ellman's method.[10][11]
Objective: To determine the IC50 value of a test compound for acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine (ATCh) iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound, Donepezil) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the AChE enzyme in phosphate buffer.
-
Prepare stock solutions of ATCh and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds to achieve a range of concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Phosphate buffer and DTNB.
-
Control (100% enzyme activity): Phosphate buffer, DTNB, and AChE solution.
-
Test Wells: Phosphate buffer, DTNB, AChE solution, and the test compound at various concentrations.
-
-
Pre-incubation:
-
Add the buffer, DTNB, and AChE solution (and test compound for test wells) to the respective wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the substrate (ATCh) to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings at regular intervals (e.g., every minute) for a specified duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of control - Rate of test) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting curve.
-
Experimental Workflow Diagram
Caption: In Vitro AChE Inhibition Assay Workflow.
Conclusion
Both this compound and Donepezil demonstrate inhibitory activity against acetylcholinesterase. However, the experimental data clearly indicates that Donepezil is a substantially more potent inhibitor. The differing mechanisms of inhibition—non-competitive for this compound and reversible, selective for Donepezil—may have implications for their respective pharmacological profiles and potential therapeutic applications. While Donepezil is an established therapeutic agent, the multi-faceted pharmacological properties of this compound, including its effects on cerebral blood flow, warrant further investigation into its potential as a lead compound for the development of novel neuroprotective agents. This guide provides a foundational comparison to aid researchers in their ongoing exploration of acetylcholinesterase inhibitors.
References
- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 2. Novel anticholinesterase and antiamnesic activities of dehydroevodiamine, a constituent of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehydroevodiamine Chloride | CAS:75853-60-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of Dehydroevodiamine Hydrochloride's Cross-Reactivity in Kinase Inhibitor Screening with a Focus on the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dehydroevodiamine Hydrochloride's (DHE) performance as a kinase inhibitor, with a specific focus on its cross-reactivity within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. While broad-spectrum kinase profiling data for DHE is not extensively available, existing research points towards its modulatory effects on key kinases within this pathway. This document compares DHE's known activities with those of established, selective kinase inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of kinase inhibitor screening assays.
Executive Summary
This compound is a bioactive alkaloid with a diverse pharmacological profile, including anti-inflammatory, neuroprotective, and anti-cancer properties. Evidence suggests that DHE's mechanism of action involves the modulation of cellular signaling cascades, including the MAPK pathway. Specifically, studies have indicated that DHE can inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 MAPK.[1] This guide focuses on comparing the inhibitory characteristics of DHE against key components of the MAPK pathway—MEK1/2, ERK1/2, and p38 MAPK—with well-established, potent, and selective inhibitors of these kinases. Due to the limited availability of direct enzymatic inhibition data (IC50 values) for DHE against a wide kinase panel, this comparison leverages qualitative evidence of its effects on kinase phosphorylation alongside quantitative data for other inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the available inhibitory data for this compound and selected, well-characterized kinase inhibitors targeting the MAPK pathway.
Table 1: Comparison of Inhibitory Activity on the MEK/ERK Cascade
| Compound | Target Kinase(s) | IC50 Value | Comments |
| Dehydroevodiamine HCl | MEK1/2 (inferred), ERK1/2 (phosphorylation) | Not Reported | A related natural alkaloid, Dehydrocorydaline, inhibits the MEK1/2-ERK1/2 cascade with a cellular IC50 of approximately 40 µM in melanoma cell lines.[1][2][3] DHE has been shown to inhibit ERK phosphorylation.[4] |
| Trametinib | MEK1/MEK2 | 0.92 nM / 1.8 nM | A potent and selective allosteric inhibitor of MEK1 and MEK2.[5] |
| Selumetinib (AZD6244) | MEK1/MEK2 | 14 nM / 14 nM | A selective, non-ATP-competitive inhibitor of MEK1/2. |
| Ulixertinib (BVD-523) | ERK1/ERK2 | <0.3 nM (ERK2) | A potent and selective ATP-competitive inhibitor of ERK1 and ERK2.[6] |
| Ravoxertinib (GDC-0994) | ERK1/ERK2 | 1.1 nM / 0.3 nM | A highly selective, ATP-competitive inhibitor of ERK1 and ERK2.[6][7] |
Table 2: Comparison of Inhibitory Activity on p38 MAPK
| Compound | Target Kinase(s) | IC50 Value | Comments |
| Dehydroevodiamine HCl | p38 MAPK (phosphorylation) | Not Reported | Has been shown to inhibit the phosphorylation of p38 MAPK in human fibroblast-like synoviocytes.[4] |
| SB203580 | p38α/β | 50 nM / 500 nM | A widely used, potent, and selective inhibitor of p38α and p38β MAP kinases. |
| VX-745 (Neflamapimod) | p38α/β | 10 nM / 220 nM | A potent and selective inhibitor of p38α and p38β, with greater selectivity for the α isoform.[8][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to evaluate the kinase inhibitory activity of test compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., MEK1, ERK2, p38α)
-
Specific peptide or protein substrate for the kinase
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 2 mM DTT)
-
ATP solution
-
[γ-³³P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
96-well or 384-well assay plates
-
Phosphocellulose filter mats (for radiometric assay)
-
Scintillation counter (for radiometric assay) or luminometer (for luminescence-based assay)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of an assay plate, add the kinase assay buffer, the specific kinase, and the serially diluted test compound or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (spiked with [γ-³³P]ATP for radiometric assay). The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction. For a radiometric assay, this is typically done by adding 3% phosphoric acid. For the ADP-Glo™ assay, follow the manufacturer's instructions for adding the ADP-Glo™ reagent.
-
For Radiometric Assay: a. Spot the reaction mixture onto phosphocellulose filter mats. b. Wash the filter mats multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP. c. Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: a. Follow the manufacturer's protocol for the subsequent addition of the Kinase Detection Reagent. b. Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Kinase Phosphorylation in Cells
This protocol is used to assess the effect of a compound on the phosphorylation status of a target kinase within a cellular context.
Materials:
-
Cell line of interest (e.g., A375 melanoma, THP-1 monocytes)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Stimulant (e.g., PMA, LPS, growth factors, if required to activate the pathway)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase, e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified time.
-
If necessary, stimulate the cells with an appropriate agonist to induce kinase phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against the total kinase to ensure equal protein loading.
-
Quantify the band intensities and express the level of phosphorylated kinase relative to the total kinase.
Mandatory Visualization
The following diagrams illustrate the MAPK/ERK signaling pathway, a general workflow for kinase inhibitor screening, and the logical relationship of DHE's activity in this context.
Caption: MAPK Signaling Pathway and Points of Inhibition.
Caption: General Workflow for Kinase Inhibitor Screening.
References
- 1. Dehydrocorydaline inhibits cell proliferation, migration and invasion via suppressing MEK1/2-ERK1/2 cascade in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. VX 745 | p38? MAPK inhibitor | Hello Bio [hellobio.com]
- 5. Identification and characterization of a novel chemotype MEK inhibitor able to alter the phosphorylation state of MEK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. VX 745 | p38 MAPK | Tocris Bioscience [tocris.com]
Comparative Analysis of Dehydroevodiamine Hydrochloride's Cross-Reactivity in Kinase Inhibitor Screening with a Focus on the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dehydroevodiamine Hydrochloride's (DHE) performance as a kinase inhibitor, with a specific focus on its cross-reactivity within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. While broad-spectrum kinase profiling data for DHE is not extensively available, existing research points towards its modulatory effects on key kinases within this pathway. This document compares DHE's known activities with those of established, selective kinase inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of kinase inhibitor screening assays.
Executive Summary
This compound is a bioactive alkaloid with a diverse pharmacological profile, including anti-inflammatory, neuroprotective, and anti-cancer properties. Evidence suggests that DHE's mechanism of action involves the modulation of cellular signaling cascades, including the MAPK pathway. Specifically, studies have indicated that DHE can inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 MAPK.[1] This guide focuses on comparing the inhibitory characteristics of DHE against key components of the MAPK pathway—MEK1/2, ERK1/2, and p38 MAPK—with well-established, potent, and selective inhibitors of these kinases. Due to the limited availability of direct enzymatic inhibition data (IC50 values) for DHE against a wide kinase panel, this comparison leverages qualitative evidence of its effects on kinase phosphorylation alongside quantitative data for other inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the available inhibitory data for this compound and selected, well-characterized kinase inhibitors targeting the MAPK pathway.
Table 1: Comparison of Inhibitory Activity on the MEK/ERK Cascade
| Compound | Target Kinase(s) | IC50 Value | Comments |
| Dehydroevodiamine HCl | MEK1/2 (inferred), ERK1/2 (phosphorylation) | Not Reported | A related natural alkaloid, Dehydrocorydaline, inhibits the MEK1/2-ERK1/2 cascade with a cellular IC50 of approximately 40 µM in melanoma cell lines.[1][2][3] DHE has been shown to inhibit ERK phosphorylation.[4] |
| Trametinib | MEK1/MEK2 | 0.92 nM / 1.8 nM | A potent and selective allosteric inhibitor of MEK1 and MEK2.[5] |
| Selumetinib (AZD6244) | MEK1/MEK2 | 14 nM / 14 nM | A selective, non-ATP-competitive inhibitor of MEK1/2. |
| Ulixertinib (BVD-523) | ERK1/ERK2 | <0.3 nM (ERK2) | A potent and selective ATP-competitive inhibitor of ERK1 and ERK2.[6] |
| Ravoxertinib (GDC-0994) | ERK1/ERK2 | 1.1 nM / 0.3 nM | A highly selective, ATP-competitive inhibitor of ERK1 and ERK2.[6][7] |
Table 2: Comparison of Inhibitory Activity on p38 MAPK
| Compound | Target Kinase(s) | IC50 Value | Comments |
| Dehydroevodiamine HCl | p38 MAPK (phosphorylation) | Not Reported | Has been shown to inhibit the phosphorylation of p38 MAPK in human fibroblast-like synoviocytes.[4] |
| SB203580 | p38α/β | 50 nM / 500 nM | A widely used, potent, and selective inhibitor of p38α and p38β MAP kinases. |
| VX-745 (Neflamapimod) | p38α/β | 10 nM / 220 nM | A potent and selective inhibitor of p38α and p38β, with greater selectivity for the α isoform.[8][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to evaluate the kinase inhibitory activity of test compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., MEK1, ERK2, p38α)
-
Specific peptide or protein substrate for the kinase
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 2 mM DTT)
-
ATP solution
-
[γ-³³P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
96-well or 384-well assay plates
-
Phosphocellulose filter mats (for radiometric assay)
-
Scintillation counter (for radiometric assay) or luminometer (for luminescence-based assay)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of an assay plate, add the kinase assay buffer, the specific kinase, and the serially diluted test compound or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (spiked with [γ-³³P]ATP for radiometric assay). The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction. For a radiometric assay, this is typically done by adding 3% phosphoric acid. For the ADP-Glo™ assay, follow the manufacturer's instructions for adding the ADP-Glo™ reagent.
-
For Radiometric Assay: a. Spot the reaction mixture onto phosphocellulose filter mats. b. Wash the filter mats multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP. c. Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: a. Follow the manufacturer's protocol for the subsequent addition of the Kinase Detection Reagent. b. Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Kinase Phosphorylation in Cells
This protocol is used to assess the effect of a compound on the phosphorylation status of a target kinase within a cellular context.
Materials:
-
Cell line of interest (e.g., A375 melanoma, THP-1 monocytes)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Stimulant (e.g., PMA, LPS, growth factors, if required to activate the pathway)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase, e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified time.
-
If necessary, stimulate the cells with an appropriate agonist to induce kinase phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against the total kinase to ensure equal protein loading.
-
Quantify the band intensities and express the level of phosphorylated kinase relative to the total kinase.
Mandatory Visualization
The following diagrams illustrate the MAPK/ERK signaling pathway, a general workflow for kinase inhibitor screening, and the logical relationship of DHE's activity in this context.
Caption: MAPK Signaling Pathway and Points of Inhibition.
Caption: General Workflow for Kinase Inhibitor Screening.
References
- 1. Dehydrocorydaline inhibits cell proliferation, migration and invasion via suppressing MEK1/2-ERK1/2 cascade in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. VX 745 | p38? MAPK inhibitor | Hello Bio [hellobio.com]
- 5. Identification and characterization of a novel chemotype MEK inhibitor able to alter the phosphorylation state of MEK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. VX 745 | p38 MAPK | Tocris Bioscience [tocris.com]
Validating the neuroprotective effects of Dehydroevodiamine Hydrochloride in different cell lines
An objective analysis of Dehydroevodiamine Hydrochloride (DHE) as a potent neuroprotective agent, with a comparative look at its performance against other alternatives, supported by experimental data from various neuronal cell lines.
This compound (DHE), a quinazoline (B50416) alkaloid derived from Evodia rutaecarpa, has emerged as a promising candidate in the field of neuroprotection.[1] Its efficacy in mitigating neuronal damage in a variety of contexts, including glutamate-induced excitotoxicity, traumatic brain injury, and models of Alzheimer's disease, warrants a closer examination.[1][2][3][4] This guide provides a comprehensive comparison of DHE's neuroprotective effects in different cell lines, alongside established neuroprotective agents, and includes detailed experimental protocols to aid in the validation of its therapeutic potential.
Comparative Efficacy of this compound
The neuroprotective capacity of DHE has been evaluated in several in vitro models, demonstrating its ability to enhance cell viability and reduce apoptosis. Key findings are summarized below in comparison to other known neuroprotective compounds.
Cell Viability Following Insult
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The data below compares the effectiveness of DHE in preserving neuronal cell viability against various insults with other reference compounds.
| Cell Line | Insult | Compound | Concentration | Cell Viability (% of Control) | Reference |
| Primary Cortical Neurons | Aβ (25 µM) | DHE | 0.5 µM | Increased significantly | [5] |
| Primary Cortical Neurons | Aβ (25 µM) | DHE | 1 µM | Increased significantly | [5] |
| Primary Cortical Neurons | Aβ (25 µM) | DHE | 2 µM | Increased significantly | [5] |
| Primary Cortical Neurons | Aβ (25 µM) | DHE | 4 µM | Increased significantly | [5] |
| Primary Cortical Neurons | Glutamate (B1630785) (1 mM) | DHE | 0.5 - 4 µM | Significantly reduced cell death | [6] |
| Primary Cortical Neurons | H₂O₂ (150 µM) | DHE | 0.5 - 4 µM | Significantly reduced cell death | [6] |
| HT22 | Glutamate | DHE | Not Specified | Significant Protection | [1] |
| PC12 | MPP⁺ or H₂O₂ | DHE | Not Specified | Neuroprotective Effect | [2] |
Modulation of Apoptosis
DHE has been shown to protect neurons by modulating apoptotic pathways. The following table summarizes its anti-apoptotic effects.
| Cell Line | Insult | Assay | Compound | Effect on Apoptosis | Reference |
| TBI Model (in vivo/in vitro) | Traumatic Brain Injury | Not Specified | DHE | Ameliorated apoptosis | [3] |
| SH-SY5Y | 2-Cl-4,5-MDMA (250 µM) | Caspase-3 Activity | 2-Cl-4,5-MDMA | Increased apoptosis | [7] |
| SH-SY5Y | Fentanyl (250 µM) | Caspase-3 Activity | Fentanyl | Increased apoptosis | [7] |
Comparison with Established Neuroprotective Agents
DHE's neuroprotective actions have been compared to those of well-established N-methyl-D-aspartate (NMDA) receptor antagonists, MK-801 and Memantine.[1]
| Compound | Mechanism of Action | Key Protective Effects | Reference |
| Dehydroevodiamine HCl (DHE) | NMDA receptor antagonism, antioxidant, anti-cholinesterase, modulation of SIRT1/FOXO3a/Bim pathway | Reduces intracellular Ca²⁺ influx, decreases ROS production, inhibits AChE activity, suppresses pro-apoptotic Bim expression | [1][2][3][5][6] |
| MK-801 | Non-competitive NMDA receptor antagonist | Reduces excitotoxicity and intracellular Ca²⁺ levels | [1][5] |
| Memantine | Non-competitive NMDA receptor antagonist | Protects against excitotoxicity | [1] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of DHE are attributed to its modulation of specific signaling pathways. A general workflow for investigating these effects is also presented.
Figure 1: A typical experimental workflow for assessing neuroprotective compounds.
One of the key identified mechanisms of DHE's action is the modulation of the SIRT1/FOXO3a/Bim signaling pathway.[1][3]
Figure 2: DHE upregulates SIRT1, leading to the deacetylation and inactivation of FOXO3a, which in turn suppresses the expression of the pro-apoptotic protein Bim and promotes neuronal survival.[1][3]
Detailed Experimental Protocols
To facilitate the validation of DHE's neuroprotective properties, detailed methodologies for key in vitro experiments are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., HT22) in 96-well plates at an appropriate density and allow them to adhere overnight.[1]
-
Treatment: Pre-treat the cells with varying concentrations of DHE or a comparative compound for a specified duration.
-
Induction of Injury: Introduce the neurotoxic agent (e.g., glutamate, H₂O₂) to the wells, excluding the control group.
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Express the results as a percentage of the control (untreated) cells.[1]
Intracellular Calcium Imaging (Fura-2 AM Staining)
This method allows for the measurement of changes in intracellular calcium concentrations in response to stimuli.[1]
-
Cell Preparation: Culture cells on coverslips suitable for microscopy.
-
Dye Loading: Incubate the cells with Fura-2 AM dye in a suitable buffer.
-
Washing: Wash the cells with fresh buffer to remove excess dye.[1]
-
Imaging Setup: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.[1]
-
Baseline Measurement: Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.[1]
-
Stimulation: Perfuse the cells with a solution containing glutamate or NMDA to induce calcium influx.[1]
-
Data Acquisition: Continuously record the fluorescence ratio during and after stimulation.[1]
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Cell Fixation: Fix the cells grown on coverslips or slides with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization: Permeabilize the cells to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and labeled nucleotides.
-
Visualization: Visualize the labeled cells using fluorescence microscopy.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells relative to the total number of cells (e.g., counterstained with DAPI).
Conclusion
The available evidence strongly suggests that this compound is a potent neuroprotective agent with a multifaceted mechanism of action.[1] Its ability to enhance neuronal viability and inhibit apoptosis in various cell lines and injury models, comparable and in some aspects potentially superior to existing neuroprotective agents, makes it a compelling candidate for further investigation. The provided protocols and comparative data serve as a valuable resource for researchers aiming to validate and expand upon these findings. Further direct comparative studies are warranted to fully elucidate its therapeutic potential in the context of neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydroevodiamine ameliorates neurological dysfunction after traumatic brain injury in mice via regulating the SIRT1/FOXO3a/Bim pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydroevodiamine•HCl Protects Against Memory Impairment and Cerebral Amyloid-β Production in Tg2576 Mice by Acting as a β-Secretase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances | MDPI [mdpi.com]
Validating the neuroprotective effects of Dehydroevodiamine Hydrochloride in different cell lines
An objective analysis of Dehydroevodiamine Hydrochloride (DHE) as a potent neuroprotective agent, with a comparative look at its performance against other alternatives, supported by experimental data from various neuronal cell lines.
This compound (DHE), a quinazoline alkaloid derived from Evodia rutaecarpa, has emerged as a promising candidate in the field of neuroprotection.[1] Its efficacy in mitigating neuronal damage in a variety of contexts, including glutamate-induced excitotoxicity, traumatic brain injury, and models of Alzheimer's disease, warrants a closer examination.[1][2][3][4] This guide provides a comprehensive comparison of DHE's neuroprotective effects in different cell lines, alongside established neuroprotective agents, and includes detailed experimental protocols to aid in the validation of its therapeutic potential.
Comparative Efficacy of this compound
The neuroprotective capacity of DHE has been evaluated in several in vitro models, demonstrating its ability to enhance cell viability and reduce apoptosis. Key findings are summarized below in comparison to other known neuroprotective compounds.
Cell Viability Following Insult
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The data below compares the effectiveness of DHE in preserving neuronal cell viability against various insults with other reference compounds.
| Cell Line | Insult | Compound | Concentration | Cell Viability (% of Control) | Reference |
| Primary Cortical Neurons | Aβ (25 µM) | DHE | 0.5 µM | Increased significantly | [5] |
| Primary Cortical Neurons | Aβ (25 µM) | DHE | 1 µM | Increased significantly | [5] |
| Primary Cortical Neurons | Aβ (25 µM) | DHE | 2 µM | Increased significantly | [5] |
| Primary Cortical Neurons | Aβ (25 µM) | DHE | 4 µM | Increased significantly | [5] |
| Primary Cortical Neurons | Glutamate (1 mM) | DHE | 0.5 - 4 µM | Significantly reduced cell death | [6] |
| Primary Cortical Neurons | H₂O₂ (150 µM) | DHE | 0.5 - 4 µM | Significantly reduced cell death | [6] |
| HT22 | Glutamate | DHE | Not Specified | Significant Protection | [1] |
| PC12 | MPP⁺ or H₂O₂ | DHE | Not Specified | Neuroprotective Effect | [2] |
Modulation of Apoptosis
DHE has been shown to protect neurons by modulating apoptotic pathways. The following table summarizes its anti-apoptotic effects.
| Cell Line | Insult | Assay | Compound | Effect on Apoptosis | Reference |
| TBI Model (in vivo/in vitro) | Traumatic Brain Injury | Not Specified | DHE | Ameliorated apoptosis | [3] |
| SH-SY5Y | 2-Cl-4,5-MDMA (250 µM) | Caspase-3 Activity | 2-Cl-4,5-MDMA | Increased apoptosis | [7] |
| SH-SY5Y | Fentanyl (250 µM) | Caspase-3 Activity | Fentanyl | Increased apoptosis | [7] |
Comparison with Established Neuroprotective Agents
DHE's neuroprotective actions have been compared to those of well-established N-methyl-D-aspartate (NMDA) receptor antagonists, MK-801 and Memantine.[1]
| Compound | Mechanism of Action | Key Protective Effects | Reference |
| Dehydroevodiamine HCl (DHE) | NMDA receptor antagonism, antioxidant, anti-cholinesterase, modulation of SIRT1/FOXO3a/Bim pathway | Reduces intracellular Ca²⁺ influx, decreases ROS production, inhibits AChE activity, suppresses pro-apoptotic Bim expression | [1][2][3][5][6] |
| MK-801 | Non-competitive NMDA receptor antagonist | Reduces excitotoxicity and intracellular Ca²⁺ levels | [1][5] |
| Memantine | Non-competitive NMDA receptor antagonist | Protects against excitotoxicity | [1] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of DHE are attributed to its modulation of specific signaling pathways. A general workflow for investigating these effects is also presented.
Figure 1: A typical experimental workflow for assessing neuroprotective compounds.
One of the key identified mechanisms of DHE's action is the modulation of the SIRT1/FOXO3a/Bim signaling pathway.[1][3]
Figure 2: DHE upregulates SIRT1, leading to the deacetylation and inactivation of FOXO3a, which in turn suppresses the expression of the pro-apoptotic protein Bim and promotes neuronal survival.[1][3]
Detailed Experimental Protocols
To facilitate the validation of DHE's neuroprotective properties, detailed methodologies for key in vitro experiments are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., HT22) in 96-well plates at an appropriate density and allow them to adhere overnight.[1]
-
Treatment: Pre-treat the cells with varying concentrations of DHE or a comparative compound for a specified duration.
-
Induction of Injury: Introduce the neurotoxic agent (e.g., glutamate, H₂O₂) to the wells, excluding the control group.
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Express the results as a percentage of the control (untreated) cells.[1]
Intracellular Calcium Imaging (Fura-2 AM Staining)
This method allows for the measurement of changes in intracellular calcium concentrations in response to stimuli.[1]
-
Cell Preparation: Culture cells on coverslips suitable for microscopy.
-
Dye Loading: Incubate the cells with Fura-2 AM dye in a suitable buffer.
-
Washing: Wash the cells with fresh buffer to remove excess dye.[1]
-
Imaging Setup: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.[1]
-
Baseline Measurement: Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.[1]
-
Stimulation: Perfuse the cells with a solution containing glutamate or NMDA to induce calcium influx.[1]
-
Data Acquisition: Continuously record the fluorescence ratio during and after stimulation.[1]
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Cell Fixation: Fix the cells grown on coverslips or slides with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization: Permeabilize the cells to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and labeled nucleotides.
-
Visualization: Visualize the labeled cells using fluorescence microscopy.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells relative to the total number of cells (e.g., counterstained with DAPI).
Conclusion
The available evidence strongly suggests that this compound is a potent neuroprotective agent with a multifaceted mechanism of action.[1] Its ability to enhance neuronal viability and inhibit apoptosis in various cell lines and injury models, comparable and in some aspects potentially superior to existing neuroprotective agents, makes it a compelling candidate for further investigation. The provided protocols and comparative data serve as a valuable resource for researchers aiming to validate and expand upon these findings. Further direct comparative studies are warranted to fully elucidate its therapeutic potential in the context of neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydroevodiamine ameliorates neurological dysfunction after traumatic brain injury in mice via regulating the SIRT1/FOXO3a/Bim pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydroevodiamine•HCl Protects Against Memory Impairment and Cerebral Amyloid-β Production in Tg2576 Mice by Acting as a β-Secretase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances | MDPI [mdpi.com]
Unraveling the Contrasting Mechanisms of COX-2 Inhibition: A Comparative Analysis of Dehydroevodiamine Hydrochloride and Rutaecarpine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dehydroevodiamine (B150072) Hydrochloride and Rutaecarpine (B1680285), two alkaloids derived from the traditional Chinese herb Evodia rutaecarpa. This analysis, supported by experimental data, delves into their distinct mechanisms of cyclooxygenase-2 (COX-2) inhibition, a key target in anti-inflammatory drug development.
Both Dehydroevodiamine and Rutaecarpine exhibit anti-inflammatory properties by modulating the COX-2 pathway. However, their modes of action are fundamentally different. Rutaecarpine functions as a direct inhibitor of the COX-2 enzyme, whereas Dehydroevodiamine primarily suppresses the expression of the COX-2 gene.[1] This distinction has significant implications for their potential therapeutic applications.
Quantitative Analysis of Inhibitory Activity
The following tables summarize the key quantitative data regarding the COX-2 inhibitory effects of Dehydroevodiamine Hydrochloride and Rutaecarpine.
Table 1: Comparative COX-2 Inhibitory Profile
| Compound | Primary Mechanism of Action | Direct Enzymatic Inhibition (IC50) | Inhibition of COX-2 Expression |
| Dehydroevodiamine | Inhibition of Gene Expression | Not Applicable / Not Reported | Yes (via NF-κB suppression)[1] |
| Rutaecarpine | Direct Enzymatic Inhibition & Inhibition of Gene Expression | 0.28 µM[1][2][3] | Yes (via NF-κB and MAPK pathways)[1][4] |
Table 2: Isozyme Selectivity of Rutaecarpine
| Compound | COX-2 IC50 | COX-1 IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Rutaecarpine | 0.28 µM[2][5] | 8.7 µM[2][5] | ~31 |
Delving into the Mechanisms of Action
Dehydroevodiamine: A Transcriptional Suppressor of COX-2
Dehydroevodiamine's anti-inflammatory effects are primarily attributed to its ability to inhibit the expression of the COX-2 enzyme.[6] Experimental evidence demonstrates that Dehydroevodiamine suppresses the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including COX-2. By preventing the activation of NF-κB, Dehydroevodiamine effectively reduces the cellular levels of the COX-2 enzyme, leading to a decrease in the production of pro-inflammatory prostaglandins.
Rutaecarpine: A Dual-Action Inhibitor
Rutaecarpine exhibits a dual mechanism in its anti-inflammatory action. Primarily, it acts as a direct, potent inhibitor of the COX-2 enzyme, with a reported IC50 value of 0.28 µM.[2][3][5] This direct inhibition prevents the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.
Furthermore, some studies indicate that Rutaecarpine can also suppress the expression of COX-2.[1] This is achieved by inhibiting the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, which are also pivotal in the induction of COX-2 expression during inflammation.[1][4] This combined approach of direct enzyme inhibition and suppression of its expression makes Rutaecarpine a robust anti-inflammatory agent.[1]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
In Vitro COX-2 Inhibition Assay
This assay determines the direct inhibitory effect of a compound on COX-2 enzyme activity.
-
Reagent Preparation : Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and solutions of COX-2 enzyme and the test compounds (this compound and Rutaecarpine) at various concentrations.
-
Enzyme Incubation : In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.
-
Inhibitor Addition : Add the test compounds or a vehicle control (e.g., DMSO) to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Substrate Addition : Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection : The peroxidase activity of COX-2 is measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm) over time.
-
Data Analysis : Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[7]
Western Blot Analysis for COX-2 Expression
This technique is used to quantify the amount of COX-2 protein in cells treated with the test compounds.
-
Cell Culture and Treatment : Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound or Rutaecarpine for a specified time (e.g., 24 hours).
-
Cell Lysis : Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) to extract total cellular proteins.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE : Separate the proteins based on their molecular weight by loading equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry : Quantify the intensity of the COX-2 bands and normalize them to the corresponding loading control bands to determine the relative expression of COX-2.
Prostaglandin E2 (PGE2) Production Assay
This assay measures the amount of PGE2, a major product of the COX-2 enzyme, released by cells.
-
Cell Culture and Treatment : Seed cells (e.g., RAW 264.7 macrophages) in multi-well plates and treat them with an inflammatory stimulus (e.g., LPS) with or without the test compounds for a designated period.[8][9]
-
Supernatant Collection : After incubation, collect the cell culture supernatant.[8]
-
ELISA Assay : Use a commercial Prostaglandin E2 ELISA kit to quantify the concentration of PGE2 in the collected supernatants.[8][9] This typically involves the following steps:
-
Add standards and samples to a microplate pre-coated with a PGE2 capture antibody.
-
Add a biotinylated detection antibody and an HRP-conjugated reagent.
-
Add a substrate solution to develop color.
-
Stop the reaction and measure the absorbance at a specific wavelength.
-
-
Data Analysis : Calculate the concentration of PGE2 in each sample by comparing its absorbance to a standard curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by Dehydroevodiamine and Rutaecarpine and a general experimental workflow for assessing COX-2 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. A new class of COX-2 inhibitor, rutaecarpine from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-Inflammatory Mechanism of An Alkaloid Rutaecarpine in LTA-Stimulated RAW 264.7 Cells: Pivotal Role on NF-κB and ERK/p38 Signaling Molecules [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of lipopolysaccharide-induced iNOS and COX-2 expression by dehydroevodiamine through suppression of NF-kappaB activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Contrasting Mechanisms of COX-2 Inhibition: A Comparative Analysis of Dehydroevodiamine Hydrochloride and Rutaecarpine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dehydroevodiamine Hydrochloride and Rutaecarpine, two alkaloids derived from the traditional Chinese herb Evodia rutaecarpa. This analysis, supported by experimental data, delves into their distinct mechanisms of cyclooxygenase-2 (COX-2) inhibition, a key target in anti-inflammatory drug development.
Both Dehydroevodiamine and Rutaecarpine exhibit anti-inflammatory properties by modulating the COX-2 pathway. However, their modes of action are fundamentally different. Rutaecarpine functions as a direct inhibitor of the COX-2 enzyme, whereas Dehydroevodiamine primarily suppresses the expression of the COX-2 gene.[1] This distinction has significant implications for their potential therapeutic applications.
Quantitative Analysis of Inhibitory Activity
The following tables summarize the key quantitative data regarding the COX-2 inhibitory effects of this compound and Rutaecarpine.
Table 1: Comparative COX-2 Inhibitory Profile
| Compound | Primary Mechanism of Action | Direct Enzymatic Inhibition (IC50) | Inhibition of COX-2 Expression |
| Dehydroevodiamine | Inhibition of Gene Expression | Not Applicable / Not Reported | Yes (via NF-κB suppression)[1] |
| Rutaecarpine | Direct Enzymatic Inhibition & Inhibition of Gene Expression | 0.28 µM[1][2][3] | Yes (via NF-κB and MAPK pathways)[1][4] |
Table 2: Isozyme Selectivity of Rutaecarpine
| Compound | COX-2 IC50 | COX-1 IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Rutaecarpine | 0.28 µM[2][5] | 8.7 µM[2][5] | ~31 |
Delving into the Mechanisms of Action
Dehydroevodiamine: A Transcriptional Suppressor of COX-2
Dehydroevodiamine's anti-inflammatory effects are primarily attributed to its ability to inhibit the expression of the COX-2 enzyme.[6] Experimental evidence demonstrates that Dehydroevodiamine suppresses the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including COX-2. By preventing the activation of NF-κB, Dehydroevodiamine effectively reduces the cellular levels of the COX-2 enzyme, leading to a decrease in the production of pro-inflammatory prostaglandins.
Rutaecarpine: A Dual-Action Inhibitor
Rutaecarpine exhibits a dual mechanism in its anti-inflammatory action. Primarily, it acts as a direct, potent inhibitor of the COX-2 enzyme, with a reported IC50 value of 0.28 µM.[2][3][5] This direct inhibition prevents the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.
Furthermore, some studies indicate that Rutaecarpine can also suppress the expression of COX-2.[1] This is achieved by inhibiting the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, which are also pivotal in the induction of COX-2 expression during inflammation.[1][4] This combined approach of direct enzyme inhibition and suppression of its expression makes Rutaecarpine a robust anti-inflammatory agent.[1]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
In Vitro COX-2 Inhibition Assay
This assay determines the direct inhibitory effect of a compound on COX-2 enzyme activity.
-
Reagent Preparation : Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and solutions of COX-2 enzyme and the test compounds (this compound and Rutaecarpine) at various concentrations.
-
Enzyme Incubation : In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.
-
Inhibitor Addition : Add the test compounds or a vehicle control (e.g., DMSO) to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Substrate Addition : Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection : The peroxidase activity of COX-2 is measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm) over time.
-
Data Analysis : Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[7]
Western Blot Analysis for COX-2 Expression
This technique is used to quantify the amount of COX-2 protein in cells treated with the test compounds.
-
Cell Culture and Treatment : Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound or Rutaecarpine for a specified time (e.g., 24 hours).
-
Cell Lysis : Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) to extract total cellular proteins.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE : Separate the proteins based on their molecular weight by loading equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry : Quantify the intensity of the COX-2 bands and normalize them to the corresponding loading control bands to determine the relative expression of COX-2.
Prostaglandin E2 (PGE2) Production Assay
This assay measures the amount of PGE2, a major product of the COX-2 enzyme, released by cells.
-
Cell Culture and Treatment : Seed cells (e.g., RAW 264.7 macrophages) in multi-well plates and treat them with an inflammatory stimulus (e.g., LPS) with or without the test compounds for a designated period.[8][9]
-
Supernatant Collection : After incubation, collect the cell culture supernatant.[8]
-
ELISA Assay : Use a commercial Prostaglandin E2 ELISA kit to quantify the concentration of PGE2 in the collected supernatants.[8][9] This typically involves the following steps:
-
Add standards and samples to a microplate pre-coated with a PGE2 capture antibody.
-
Add a biotinylated detection antibody and an HRP-conjugated reagent.
-
Add a substrate solution to develop color.
-
Stop the reaction and measure the absorbance at a specific wavelength.
-
-
Data Analysis : Calculate the concentration of PGE2 in each sample by comparing its absorbance to a standard curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by Dehydroevodiamine and Rutaecarpine and a general experimental workflow for assessing COX-2 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. A new class of COX-2 inhibitor, rutaecarpine from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-Inflammatory Mechanism of An Alkaloid Rutaecarpine in LTA-Stimulated RAW 264.7 Cells: Pivotal Role on NF-κB and ERK/p38 Signaling Molecules [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of lipopolysaccharide-induced iNOS and COX-2 expression by dehydroevodiamine through suppression of NF-kappaB activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Dehydroevodiamine Hydrochloride: A Comparative Analysis of Natural Anti-Inflammatory Compounds
For Immediate Release
Shanghai, China – December 5, 2025 – In the continuous quest for novel therapeutic agents, researchers are increasingly turning their attention to natural compounds for their potential to combat inflammation, a key driver of numerous chronic diseases. A comprehensive comparative analysis now sheds light on the efficacy of Dehydroevodiamine Hydrochloride (DHED), a quinazoline (B50416) alkaloid derived from the fruit of Evodia rutaecarpa, in relation to other well-established natural anti-inflammatory agents: curcumin, resveratrol (B1683913), and quercetin. This guide provides a detailed examination of their mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways, particularly the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory mediators. While direct comparative studies with uniform methodologies are limited, this analysis consolidates available data to provide a relative understanding of its potency. Curcumin and resveratrol have been extensively studied and show potent inhibitory effects on a broad range of inflammatory markers. Quercetin also exhibits significant anti-inflammatory activity, though its potency can vary depending on the specific inflammatory mediator. DHED presents a promising profile, appearing to be a potent inhibitor of nitric oxide (NO) production and showing significant reduction of pro-inflammatory cytokines.
Comparative Efficacy: A Quantitative Overview
The anti-inflammatory efficacy of these natural compounds can be quantitatively assessed by their ability to inhibit key inflammatory mediators. The following tables summarize the half-maximal inhibitory concentration (IC50) values and percentage inhibition of critical markers of inflammation, such as Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2). It is important to note that these values are compiled from various studies and experimental conditions may differ, warranting cautious interpretation.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line/Model | IC50 Value / Effect |
| Dehydroevodiamine HCl | RAW 264.7 Macrophages | Appears to be a more potent inhibitor than evodiamine (B1670323) by interfering with iNOS protein synthesis.[1] |
| Curcumin | LPS-stimulated RAW 264.7 cells | IC50 ≈ 6 µM[2] |
| Resveratrol | LPS-stimulated RAW 264.7 macrophages | - |
| Quercetin | LPS-activated RAW 264.7 cells | IC50 ≈ 27 µM[2] |
Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
| Compound | Target | Cell Line/Model | IC50 Value / % Inhibition |
| Dehydroevodiamine HCl | TNF-α, IL-1β, IL-6, IL-17 | Adjuvant-Induced Arthritis Rats | Significant reduction in serum levels[1] |
| Curcumin | TNF-α | LPS-stimulated RAW 264.7 cells | IC50 ≈ 8.69 µg/mL[2] |
| IL-6 | LPS-stimulated RAW 264.7 cells | IC50 ≈ 5.15 µg/mL[2] | |
| Resveratrol | TNF-α, IL-6 | 3T3-L1-derived adipocytes | IC50 ~ 20 µM for secreted IL-6[3] |
| Quercetin | TNF-α, IL-6, IL-8 | LPS-stimulated Human Gingival Fibroblasts | Significant reduction at 5, 10, and 20 µM[4] |
Table 3: Inhibition of Cyclooxygenase-2 (COX-2) Expression
| Compound | Cell Line/Model | Effect |
| Dehydroevodiamine HCl | Lipopolysaccharide (LPS)-mediated inflammation | Downregulates expression[1] |
| Curcumin | TNF-α-treated HaCaT cells | Inhibits expression[5] |
| Resveratrol | TNF-α-stimulated adipocytes | Reduces mRNA levels[3] |
| Quercetin | Breast cancer cells | Suppressed COX-2 mRNA and protein expression[6] |
Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of these compounds are largely attributed to their ability to modulate critical signaling pathways that orchestrate the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the transcription of pro-inflammatory genes. All four compounds—this compound, Curcumin, Resveratrol, and Quercetin—have been shown to inhibit the NF-κB pathway at various points.
MAPK Signaling Pathway
The MAPK signaling cascade, comprising kinases such as ERK, JNK, and p38, is another crucial regulator of inflammatory responses. Activation of these kinases leads to the phosphorylation of transcription factors that control the expression of inflammatory genes. Evidence suggests that these natural compounds can also modulate MAPK signaling to exert their anti-inflammatory effects.
Experimental Protocols
To ensure the reproducibility and comparability of findings, standardized experimental protocols are essential. The following outlines a general workflow for assessing the in vitro anti-inflammatory activity of natural compounds.
In Vitro Anti-inflammatory Activity Assay using LPS-stimulated Macrophages
1. Cell Culture and Treatment:
-
Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-treated with varying concentrations of the test compound (this compound, Curcumin, Resveratrol, or Quercetin) for 1-2 hours.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression Analysis (RT-qPCR): The mRNA expression levels of inflammatory genes like Nos2 (iNOS) and Ptgs2 (COX-2) are determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Protein Expression Analysis (Western Blot): The protein levels of key signaling molecules (e.g., phosphorylated and total forms of NF-κB p65, IκBα, and MAPKs) are assessed by Western blotting.
Conclusion
This compound emerges as a compelling natural compound with significant anti-inflammatory potential, comparable to the well-documented effects of curcumin, resveratrol, and quercetin. Its ability to modulate key inflammatory pathways such as NF-κB and MAPK underscores its therapeutic promise. While the existing data is encouraging, further head-to-head comparative studies employing standardized protocols are necessary to definitively establish its relative potency. The information presented in this guide serves as a valuable resource for the scientific community to advance the research and development of novel anti-inflammatory therapies derived from natural sources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin Suppresses Cyclooxygenase-2 Expression and Angiogenesis through Inactivation of P300 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Dehydroevodiamine Hydrochloride: A Comparative Analysis of Natural Anti-Inflammatory Compounds
For Immediate Release
Shanghai, China – December 5, 2025 – In the continuous quest for novel therapeutic agents, researchers are increasingly turning their attention to natural compounds for their potential to combat inflammation, a key driver of numerous chronic diseases. A comprehensive comparative analysis now sheds light on the efficacy of Dehydroevodiamine Hydrochloride (DHED), a quinazoline alkaloid derived from the fruit of Evodia rutaecarpa, in relation to other well-established natural anti-inflammatory agents: curcumin, resveratrol, and quercetin. This guide provides a detailed examination of their mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways, particularly the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory mediators. While direct comparative studies with uniform methodologies are limited, this analysis consolidates available data to provide a relative understanding of its potency. Curcumin and resveratrol have been extensively studied and show potent inhibitory effects on a broad range of inflammatory markers. Quercetin also exhibits significant anti-inflammatory activity, though its potency can vary depending on the specific inflammatory mediator. DHED presents a promising profile, appearing to be a potent inhibitor of nitric oxide (NO) production and showing significant reduction of pro-inflammatory cytokines.
Comparative Efficacy: A Quantitative Overview
The anti-inflammatory efficacy of these natural compounds can be quantitatively assessed by their ability to inhibit key inflammatory mediators. The following tables summarize the half-maximal inhibitory concentration (IC50) values and percentage inhibition of critical markers of inflammation, such as Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2). It is important to note that these values are compiled from various studies and experimental conditions may differ, warranting cautious interpretation.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line/Model | IC50 Value / Effect |
| Dehydroevodiamine HCl | RAW 264.7 Macrophages | Appears to be a more potent inhibitor than evodiamine by interfering with iNOS protein synthesis.[1] |
| Curcumin | LPS-stimulated RAW 264.7 cells | IC50 ≈ 6 µM[2] |
| Resveratrol | LPS-stimulated RAW 264.7 macrophages | - |
| Quercetin | LPS-activated RAW 264.7 cells | IC50 ≈ 27 µM[2] |
Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
| Compound | Target | Cell Line/Model | IC50 Value / % Inhibition |
| Dehydroevodiamine HCl | TNF-α, IL-1β, IL-6, IL-17 | Adjuvant-Induced Arthritis Rats | Significant reduction in serum levels[1] |
| Curcumin | TNF-α | LPS-stimulated RAW 264.7 cells | IC50 ≈ 8.69 µg/mL[2] |
| IL-6 | LPS-stimulated RAW 264.7 cells | IC50 ≈ 5.15 µg/mL[2] | |
| Resveratrol | TNF-α, IL-6 | 3T3-L1-derived adipocytes | IC50 ~ 20 µM for secreted IL-6[3] |
| Quercetin | TNF-α, IL-6, IL-8 | LPS-stimulated Human Gingival Fibroblasts | Significant reduction at 5, 10, and 20 µM[4] |
Table 3: Inhibition of Cyclooxygenase-2 (COX-2) Expression
| Compound | Cell Line/Model | Effect |
| Dehydroevodiamine HCl | Lipopolysaccharide (LPS)-mediated inflammation | Downregulates expression[1] |
| Curcumin | TNF-α-treated HaCaT cells | Inhibits expression[5] |
| Resveratrol | TNF-α-stimulated adipocytes | Reduces mRNA levels[3] |
| Quercetin | Breast cancer cells | Suppressed COX-2 mRNA and protein expression[6] |
Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of these compounds are largely attributed to their ability to modulate critical signaling pathways that orchestrate the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the transcription of pro-inflammatory genes. All four compounds—this compound, Curcumin, Resveratrol, and Quercetin—have been shown to inhibit the NF-κB pathway at various points.
MAPK Signaling Pathway
The MAPK signaling cascade, comprising kinases such as ERK, JNK, and p38, is another crucial regulator of inflammatory responses. Activation of these kinases leads to the phosphorylation of transcription factors that control the expression of inflammatory genes. Evidence suggests that these natural compounds can also modulate MAPK signaling to exert their anti-inflammatory effects.
Experimental Protocols
To ensure the reproducibility and comparability of findings, standardized experimental protocols are essential. The following outlines a general workflow for assessing the in vitro anti-inflammatory activity of natural compounds.
In Vitro Anti-inflammatory Activity Assay using LPS-stimulated Macrophages
1. Cell Culture and Treatment:
-
Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-treated with varying concentrations of the test compound (this compound, Curcumin, Resveratrol, or Quercetin) for 1-2 hours.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression Analysis (RT-qPCR): The mRNA expression levels of inflammatory genes like Nos2 (iNOS) and Ptgs2 (COX-2) are determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Protein Expression Analysis (Western Blot): The protein levels of key signaling molecules (e.g., phosphorylated and total forms of NF-κB p65, IκBα, and MAPKs) are assessed by Western blotting.
Conclusion
This compound emerges as a compelling natural compound with significant anti-inflammatory potential, comparable to the well-documented effects of curcumin, resveratrol, and quercetin. Its ability to modulate key inflammatory pathways such as NF-κB and MAPK underscores its therapeutic promise. While the existing data is encouraging, further head-to-head comparative studies employing standardized protocols are necessary to definitively establish its relative potency. The information presented in this guide serves as a valuable resource for the scientific community to advance the research and development of novel anti-inflammatory therapies derived from natural sources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin Suppresses Cyclooxygenase-2 Expression and Angiogenesis through Inactivation of P300 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroevodiamine Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Efficacy
Dehydroevodiamine hydrochloride (DHED), a quinazoline (B50416) alkaloid extracted from the traditional Chinese medicine Evodia rutaecarpa, has garnered significant scientific interest for its diverse pharmacological activities. This guide provides an objective comparison of DHED's performance against other alternatives in neuroprotective, anti-inflammatory, and anticancer applications, supported by experimental data.
Neuroprotective Activity: A Promising Alternative for Cognitive Disorders
DHED has demonstrated notable neuroprotective effects, primarily through its inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Deficits in cholinergic neurotransmission are a hallmark of Alzheimer's disease.
Comparative In Vitro AChE Inhibition:
| Compound | IC50 Value (AChE Inhibition) | Reference |
| This compound (DHED) | 37.8 µM | |
| Tacrine | 31 nM - 109 nM | [1] |
| Donepezil | 6.7 nM | [2] |
In Vivo Efficacy in Animal Models:
In a rat model of scopolamine-induced amnesia, a single oral dose of DHED (10 mg/kg) significantly ameliorated spatial memory impairment.[3] This effect is comparable to that of Donepezil (1 mg/kg, p.o.) in the same model.[3] Furthermore, DHED has been shown to improve learning and memory in an Aβ1-42-infused rat model of Alzheimer's disease.[3]
Anti-Inflammatory Activity: Targeting Key Inflammatory Pathways
DHED exhibits potent anti-inflammatory properties by modulating key signaling pathways, including the PI3K/Akt/NF-κB pathway. This pathway plays a crucial role in the production of pro-inflammatory cytokines.
Comparative Anti-Inflammatory Activity:
| Compound | Mechanism of Action | Reference |
| This compound (DHED) | Inhibits the PI3K/Akt/NF-κB signaling pathway, reducing pro-inflammatory cytokine production. | [5] |
| Indomethacin | Non-selective COX-1 and COX-2 inhibitor, preventing prostaglandin (B15479496) synthesis. IC50 values are 18 nM (COX-1) and 26 nM (COX-2). |
Anticancer Activity: A Potential Multi-Targeted Agent
Emerging evidence suggests that DHED possesses antitumor properties, although quantitative data on its potency against various cancer cell lines is still limited in publicly available research. Its mechanism of action is thought to involve the induction of apoptosis and inhibition of cancer cell proliferation.
Comparative Anticancer Activity (IC50 Values):
Direct IC50 values for DHED against a range of cancer cell lines are not extensively reported. For comparison, the well-established chemotherapeutic agent Doxorubicin exhibits the following IC50 values:
| Cell Line (Cancer Type) | Doxorubicin IC50 Value | Reference |
| PC3 (Prostate) | 8.00 µM | [1] |
| A549 (Lung) | 1.50 µM | [1] |
| HeLa (Cervical) | 1.00 µM | [1] |
| LNCaP (Prostate) | 0.25 µM | [1] |
| HepG2 (Liver) | 12.18 µM | [6] |
| MCF-7 (Breast) | 2.50 µM | [6] |
Experimental Protocols
MTT Assay for Cell Viability:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
In Vivo Xenograft Tumor Model:
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel, at a concentration of 1x10^6 to 1x10^7 cells/mL.
-
Animal Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume (Volume = 0.5 x Length x Width^2) with calipers every 2-3 days.
-
Compound Administration: Once tumors reach a certain volume (e.g., 100-200 mm^3), randomize the mice into treatment and control groups and begin compound administration via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors are excised and weighed.
Visualizing the Mechanisms of Action
DHED's Anti-Inflammatory Signaling Pathway:
Caption: DHED inhibits the PI3K/Akt/NF-κB pathway.
Experimental Workflow for In Vitro Anticancer Screening:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 4. benchchem.com [benchchem.com]
- 5. Dehydroevodiamine Alleviates Ulcerative Colitis by Inhibiting the PI3K/AKT/NF-κB Signaling Pathway via Targeting AKT1 and Regulating Gut Microbes and Serum Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroevodiamine Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Efficacy
Dehydroevodiamine hydrochloride (DHED), a quinazoline alkaloid extracted from the traditional Chinese medicine Evodia rutaecarpa, has garnered significant scientific interest for its diverse pharmacological activities. This guide provides an objective comparison of DHED's performance against other alternatives in neuroprotective, anti-inflammatory, and anticancer applications, supported by experimental data.
Neuroprotective Activity: A Promising Alternative for Cognitive Disorders
DHED has demonstrated notable neuroprotective effects, primarily through its inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Deficits in cholinergic neurotransmission are a hallmark of Alzheimer's disease.
Comparative In Vitro AChE Inhibition:
| Compound | IC50 Value (AChE Inhibition) | Reference |
| This compound (DHED) | 37.8 µM | |
| Tacrine | 31 nM - 109 nM | [1] |
| Donepezil | 6.7 nM | [2] |
In Vivo Efficacy in Animal Models:
In a rat model of scopolamine-induced amnesia, a single oral dose of DHED (10 mg/kg) significantly ameliorated spatial memory impairment.[3] This effect is comparable to that of Donepezil (1 mg/kg, p.o.) in the same model.[3] Furthermore, DHED has been shown to improve learning and memory in an Aβ1-42-infused rat model of Alzheimer's disease.[3]
Anti-Inflammatory Activity: Targeting Key Inflammatory Pathways
DHED exhibits potent anti-inflammatory properties by modulating key signaling pathways, including the PI3K/Akt/NF-κB pathway. This pathway plays a crucial role in the production of pro-inflammatory cytokines.
Comparative Anti-Inflammatory Activity:
| Compound | Mechanism of Action | Reference |
| This compound (DHED) | Inhibits the PI3K/Akt/NF-κB signaling pathway, reducing pro-inflammatory cytokine production. | [5] |
| Indomethacin | Non-selective COX-1 and COX-2 inhibitor, preventing prostaglandin synthesis. IC50 values are 18 nM (COX-1) and 26 nM (COX-2). |
Anticancer Activity: A Potential Multi-Targeted Agent
Emerging evidence suggests that DHED possesses antitumor properties, although quantitative data on its potency against various cancer cell lines is still limited in publicly available research. Its mechanism of action is thought to involve the induction of apoptosis and inhibition of cancer cell proliferation.
Comparative Anticancer Activity (IC50 Values):
Direct IC50 values for DHED against a range of cancer cell lines are not extensively reported. For comparison, the well-established chemotherapeutic agent Doxorubicin exhibits the following IC50 values:
| Cell Line (Cancer Type) | Doxorubicin IC50 Value | Reference |
| PC3 (Prostate) | 8.00 µM | [1] |
| A549 (Lung) | 1.50 µM | [1] |
| HeLa (Cervical) | 1.00 µM | [1] |
| LNCaP (Prostate) | 0.25 µM | [1] |
| HepG2 (Liver) | 12.18 µM | [6] |
| MCF-7 (Breast) | 2.50 µM | [6] |
Experimental Protocols
MTT Assay for Cell Viability:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
In Vivo Xenograft Tumor Model:
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel, at a concentration of 1x10^6 to 1x10^7 cells/mL.
-
Animal Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume (Volume = 0.5 x Length x Width^2) with calipers every 2-3 days.
-
Compound Administration: Once tumors reach a certain volume (e.g., 100-200 mm^3), randomize the mice into treatment and control groups and begin compound administration via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors are excised and weighed.
Visualizing the Mechanisms of Action
DHED's Anti-Inflammatory Signaling Pathway:
Caption: DHED inhibits the PI3K/Akt/NF-κB pathway.
Experimental Workflow for In Vitro Anticancer Screening:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 4. benchchem.com [benchchem.com]
- 5. Dehydroevodiamine Alleviates Ulcerative Colitis by Inhibiting the PI3K/AKT/NF-κB Signaling Pathway via Targeting AKT1 and Regulating Gut Microbes and Serum Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dehydroevodiamine and Its Synthetic Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroevodiamine (DHE), a quinazoline-carboline alkaloid isolated from the traditional Chinese medicine Evodia rutaecarpa, has garnered significant scientific interest for its diverse pharmacological activities.[1] Possessing a rigid, planar structure, DHE exhibits a range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. These activities have positioned DHE as a promising scaffold for the development of novel therapeutic agents. However, challenges such as poor water solubility and the desire for enhanced potency and target specificity have driven the synthesis of a variety of DHE derivatives. This guide provides a head-to-head comparison of DHE and its synthetic analogs, presenting available experimental data to facilitate informed decisions in drug discovery and development.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data for Dehydroevodiamine and its synthetic derivatives, focusing on their anti-cancer, anti-inflammatory, and neuroprotective activities. It is important to note that direct comparative studies across a wide range of derivatives are limited, and much of the current research has focused on derivatives of Evodiamine (B1670323) (EVO), the biosynthetic precursor to DHE.
Table 1: Anti-Cancer Activity of Dehydroevodiamine, Evodiamine, and Their Synthetic Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | HCT116 (Colon) | 4T1 (Breast) | HepG2 (Liver) | A549 (Lung) | MCF-7 (Breast) | DU-145 (Prostate) | PC-3 (Prostate) | H460 (Lung) | SF-268 (Glioblastoma) | Reference |
| Dehydroevodiamine (DHE) | - | - | - | - | - | - | - | - | - | - | |
| Evodiamine (EVO) | >100 | - | - | >100 | - | - | - | - | - | [2] | |
| Evodiamine Derivatives | |||||||||||
| 3-aryl-evodiamine (6y) | 0.58 | 0.99 | >25 | - | - | - | - | - | - | [2] | |
| N13-substituted (2-16) | - | - | - | - | <2 | <2 | <2 | <2 | <2 | [3] | |
| Hydroxy derivative (8b) | - | - | - | 20.02 | 16.47 | - | - | 6.69 | - | [4] | |
| Dehydroabietylamine (B24195) Derivative | |||||||||||
| Imidazole (B134444) derivative (L1) | - | - | - | 1.85 | - | - | - | - | - | [5] | |
| Imidazole derivative (L2) | - | - | - | 4.37 | 0.75 | - | - | - | - | [5] |
Note: Data for a broader range of DHE-specific derivatives is currently limited in publicly available literature.
Table 2: Anti-Inflammatory and Neuroprotective Activities of Dehydroevodiamine and Its Derivatives
| Compound | Biological Activity | Assay | Model | IC50/EC50/Effect | Reference |
| Dehydroevodiamine (DHE) | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 Macrophages | Appears more potent than Evodiamine | [6] |
| Dehydroevodiamine (DHE) | Neuroprotective (Anti-amnesic) | Acetylcholinesterase Inhibition | In vitro | 37.8 µM | |
| Carboxy-dehydroevodiamine HCl (cx-DHED) | Neuroprotective | Improved memory impairment | 5xFAD mouse model | Superior to DHE |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Anti-Cancer Activity
Objective: To determine the cytotoxic effects of Dehydroevodiamine and its derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, 4T1, HepG2, etc.)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Dehydroevodiamine and its synthetic derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Dehydroevodiamine and its derivatives in the growth medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Nitric Oxide (NO) Production Assay for Anti-Inflammatory Activity
Objective: To assess the inhibitory effect of Dehydroevodiamine and its derivatives on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium (DMEM with 10% FBS)
-
Dehydroevodiamine and its synthetic derivatives
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Pre-treat the cells with various concentrations of Dehydroevodiamine or its derivatives for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite (B80452).
-
Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of Dehydroevodiamine and its derivatives on the phosphorylation status of key proteins in signaling pathways (e.g., MAPK, NF-κB, PI3K/Akt).
Materials:
-
Relevant cell line or tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Dehydroevodiamine and its synthetic derivatives
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p65, anti-p65, anti-phospho-Akt, anti-Akt)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells or tissues with Dehydroevodiamine or its derivatives for the desired time.
-
Lyse the cells or tissues in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
Dehydroevodiamine and its derivatives exert their biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Anti-Inflammatory Signaling Pathways
DHE has been shown to inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.[6] It can suppress the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines, by inhibiting the degradation of IκBα. Additionally, DHE can inhibit the phosphorylation of MAPK proteins such as ERK and p38.
Caption: DHE's inhibition of NF-κB and MAPK pathways.
Anti-Cancer Signaling Pathways
The anti-cancer effects of evodiamine derivatives have been linked to the induction of apoptosis and cell cycle arrest. Some derivatives have been shown to act as dual inhibitors of topoisomerases I and II.[7] The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, is another target. Inhibition of this pathway can lead to decreased cell viability and increased apoptosis in cancer cells.
Caption: Inhibition of PI3K/Akt and Topoisomerase by derivatives.
Experimental Workflow: A General Overview
The process of evaluating Dehydroevodiamine and its derivatives typically follows a structured workflow, from initial synthesis to in-depth biological characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and anti-proliferative activity of 3-aryl-evodiamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of N13-Substituted Evodiamine Derivatives against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New tricks for an old natural product: discovery of highly potent evodiamine derivatives as novel antitumor agents by systemic structure-activity relationship analysis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dehydroevodiamine and Its Synthetic Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroevodiamine (DHE), a quinazoline-carboline alkaloid isolated from the traditional Chinese medicine Evodia rutaecarpa, has garnered significant scientific interest for its diverse pharmacological activities.[1] Possessing a rigid, planar structure, DHE exhibits a range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. These activities have positioned DHE as a promising scaffold for the development of novel therapeutic agents. However, challenges such as poor water solubility and the desire for enhanced potency and target specificity have driven the synthesis of a variety of DHE derivatives. This guide provides a head-to-head comparison of DHE and its synthetic analogs, presenting available experimental data to facilitate informed decisions in drug discovery and development.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data for Dehydroevodiamine and its synthetic derivatives, focusing on their anti-cancer, anti-inflammatory, and neuroprotective activities. It is important to note that direct comparative studies across a wide range of derivatives are limited, and much of the current research has focused on derivatives of Evodiamine (EVO), the biosynthetic precursor to DHE.
Table 1: Anti-Cancer Activity of Dehydroevodiamine, Evodiamine, and Their Synthetic Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | HCT116 (Colon) | 4T1 (Breast) | HepG2 (Liver) | A549 (Lung) | MCF-7 (Breast) | DU-145 (Prostate) | PC-3 (Prostate) | H460 (Lung) | SF-268 (Glioblastoma) | Reference |
| Dehydroevodiamine (DHE) | - | - | - | - | - | - | - | - | - | - | |
| Evodiamine (EVO) | >100 | - | - | >100 | - | - | - | - | - | [2] | |
| Evodiamine Derivatives | |||||||||||
| 3-aryl-evodiamine (6y) | 0.58 | 0.99 | >25 | - | - | - | - | - | - | [2] | |
| N13-substituted (2-16) | - | - | - | - | <2 | <2 | <2 | <2 | <2 | [3] | |
| Hydroxy derivative (8b) | - | - | - | 20.02 | 16.47 | - | - | 6.69 | - | [4] | |
| Dehydroabietylamine Derivative | |||||||||||
| Imidazole derivative (L1) | - | - | - | 1.85 | - | - | - | - | - | [5] | |
| Imidazole derivative (L2) | - | - | - | 4.37 | 0.75 | - | - | - | - | [5] |
Note: Data for a broader range of DHE-specific derivatives is currently limited in publicly available literature.
Table 2: Anti-Inflammatory and Neuroprotective Activities of Dehydroevodiamine and Its Derivatives
| Compound | Biological Activity | Assay | Model | IC50/EC50/Effect | Reference |
| Dehydroevodiamine (DHE) | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 Macrophages | Appears more potent than Evodiamine | [6] |
| Dehydroevodiamine (DHE) | Neuroprotective (Anti-amnesic) | Acetylcholinesterase Inhibition | In vitro | 37.8 µM | |
| Carboxy-dehydroevodiamine HCl (cx-DHED) | Neuroprotective | Improved memory impairment | 5xFAD mouse model | Superior to DHE |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Anti-Cancer Activity
Objective: To determine the cytotoxic effects of Dehydroevodiamine and its derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, 4T1, HepG2, etc.)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Dehydroevodiamine and its synthetic derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Dehydroevodiamine and its derivatives in the growth medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Nitric Oxide (NO) Production Assay for Anti-Inflammatory Activity
Objective: To assess the inhibitory effect of Dehydroevodiamine and its derivatives on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium (DMEM with 10% FBS)
-
Dehydroevodiamine and its synthetic derivatives
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Pre-treat the cells with various concentrations of Dehydroevodiamine or its derivatives for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of Dehydroevodiamine and its derivatives on the phosphorylation status of key proteins in signaling pathways (e.g., MAPK, NF-κB, PI3K/Akt).
Materials:
-
Relevant cell line or tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Dehydroevodiamine and its synthetic derivatives
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p65, anti-p65, anti-phospho-Akt, anti-Akt)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells or tissues with Dehydroevodiamine or its derivatives for the desired time.
-
Lyse the cells or tissues in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
Dehydroevodiamine and its derivatives exert their biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Anti-Inflammatory Signaling Pathways
DHE has been shown to inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.[6] It can suppress the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines, by inhibiting the degradation of IκBα. Additionally, DHE can inhibit the phosphorylation of MAPK proteins such as ERK and p38.
Caption: DHE's inhibition of NF-κB and MAPK pathways.
Anti-Cancer Signaling Pathways
The anti-cancer effects of evodiamine derivatives have been linked to the induction of apoptosis and cell cycle arrest. Some derivatives have been shown to act as dual inhibitors of topoisomerases I and II.[7] The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, is another target. Inhibition of this pathway can lead to decreased cell viability and increased apoptosis in cancer cells.
Caption: Inhibition of PI3K/Akt and Topoisomerase by derivatives.
Experimental Workflow: A General Overview
The process of evaluating Dehydroevodiamine and its derivatives typically follows a structured workflow, from initial synthesis to in-depth biological characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and anti-proliferative activity of 3-aryl-evodiamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of N13-Substituted Evodiamine Derivatives against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New tricks for an old natural product: discovery of highly potent evodiamine derivatives as novel antitumor agents by systemic structure-activity relationship analysis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Tissue Preferences: A Comparative Guide to Evodiamine and Dehydroevodiamine Distribution
A detailed analysis of experimental data reveals significant differences in the tissue distribution of two structurally related alkaloids, Evodiamine (B1670323) and Dehydroevodiamine (B150072). These differences, primarily attributed to their distinct molecular stereostructures, have critical implications for their pharmacological activities and potential therapeutic applications.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the tissue distribution profiles of Evodiamine (EDM) and Dehydroevodiamine (DEDM), supported by experimental data from in vivo studies.
At a Glance: Comparative Tissue Distribution
A study in mice following intravenous administration of Evodiamine and Dehydroevodiamine at a dose of 5 mg/kg revealed distinct patterns of tissue accumulation. The data clearly indicates that Evodiamine exhibits significantly higher concentrations in the liver, spleen, and lungs compared to Dehydroevodiamine. Conversely, Dehydroevodiamine demonstrates a greater propensity to cross the blood-brain barrier, resulting in a markedly higher concentration in the brain.
| Tissue | Evodiamine (µg/g) | Dehydroevodiamine (µg/g) | Key Observation |
| Brain | Lower Concentration | 6.44 times higher than EDM[1] | DEDM shows significantly higher brain penetration. |
| Lung | 113.757[1] | 11.267[1] | Both compounds show pulmonary enrichment, with EDM being substantially higher. |
| Liver | Significantly Higher | Lower | EDM demonstrates greater hepatic accumulation.[1][2] |
| Spleen | Significantly Higher | Lower | EDM shows higher splenic distribution.[1][2] |
| Kidney | High Concentration | High Concentration | Both compounds distribute to the kidneys. The order of distribution concentration for EDM is kidney, brain, heart, liver, and spleen, while for DEDM it is kidney, heart, brain, liver, and spleen.[1] |
| Heart | Lower Concentration | Higher Concentration | DEDM shows a slightly higher distribution to the heart.[1][2] |
Data sourced from a study involving intravenous injection in mice at a 5 mg/kg dose.[1][2]
The fundamental difference in their tissue distribution is attributed to their molecular geometry. Dehydroevodiamine possesses a planar stereo-structure with a dihedral angle of 3.71°, allowing it to more easily traverse the phospholipid bilayer of cell membranes. In contrast, Evodiamine has a more complex, non-planar structure with a dihedral angle of 82.34°, which hinders its membrane permeability.[1][2] This structural variance is a key determinant of their differing pharmacokinetic profiles.
Experimental Protocols
The following methodologies were employed in the comparative tissue distribution studies of Evodiamine and Dehydroevodiamine.
Animal Studies
-
Animal Model: Male Kunming mice were utilized for the in vivo tissue distribution studies.
-
Administration: Evodiamine (2.5 and 5 mg/kg) and Dehydroevodiamine (5 and 10 mg/kg) were administered via intravenous injection through the tail vein.[1][2]
-
Sample Collection: At predetermined time points (0.25, 0.5, 1, 2, 3, 4, 6, 8, and 12 hours) post-injection, blood samples were collected.[1][2] Following blood collection, the mice were euthanized, and various organs including the heart, liver, spleen, lung, kidney, and brain were rapidly dissected.[1]
-
Sample Preparation: The collected organs were weighed and homogenized.[1] Plasma was separated from the blood samples by centrifugation.[1][2]
Analytical Method
-
Instrumentation: An Agilent 1260-6460 mass spectrometer was used for the quantification of Evodiamine and Dehydroevodiamine in plasma and tissue homogenates.[1]
-
Chromatographic Separation: Liquid chromatographic separation was performed on an Agilent Eclipse Plus C8 RRHD column (3.0 × 150 mm, 1.8 μm).[1]
-
Mobile Phase: An isocratic elution was used with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B52724) (B) at a ratio of 20:80 (A:B).[1]
-
Flow Rate: The flow rate of the mobile phase was maintained at 0.3 mL/min.[1]
-
Quantification: Evodiamine and Dehydroevodiamine were used as internal standards for each other's detection.[1]
Visualizing the Workflow: From Administration to Analysis
The following diagram illustrates the key steps in the experimental workflow for determining the tissue distribution of Evodiamine and Dehydroevodiamine.
Figure 1. Experimental workflow for comparative tissue distribution analysis.
This guide highlights the significant disparities in the tissue distribution of Evodiamine and Dehydroevodiamine, providing a crucial foundation for further pharmacological and toxicological research. The enhanced brain penetration of Dehydroevodiamine suggests its potential as a candidate for central nervous system disorders, while the high concentration of Evodiamine in other major organs may be relevant for different therapeutic targets. These findings underscore the importance of understanding the structure-pharmacokinetic relationship in drug development.
References
- 1. Differences in tissue distribution ability of evodiamine and dehydroevodiamine are due to the dihedral angle of the molecule stereo-structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Differences in tissue distribution ability of evodiamine and dehydroevodiamine are due to the dihedral angle of the molecule stereo-structure [frontiersin.org]
Unveiling Tissue Preferences: A Comparative Guide to Evodiamine and Dehydroevodiamine Distribution
A detailed analysis of experimental data reveals significant differences in the tissue distribution of two structurally related alkaloids, Evodiamine and Dehydroevodiamine. These differences, primarily attributed to their distinct molecular stereostructures, have critical implications for their pharmacological activities and potential therapeutic applications.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the tissue distribution profiles of Evodiamine (EDM) and Dehydroevodiamine (DEDM), supported by experimental data from in vivo studies.
At a Glance: Comparative Tissue Distribution
A study in mice following intravenous administration of Evodiamine and Dehydroevodiamine at a dose of 5 mg/kg revealed distinct patterns of tissue accumulation. The data clearly indicates that Evodiamine exhibits significantly higher concentrations in the liver, spleen, and lungs compared to Dehydroevodiamine. Conversely, Dehydroevodiamine demonstrates a greater propensity to cross the blood-brain barrier, resulting in a markedly higher concentration in the brain.
| Tissue | Evodiamine (µg/g) | Dehydroevodiamine (µg/g) | Key Observation |
| Brain | Lower Concentration | 6.44 times higher than EDM[1] | DEDM shows significantly higher brain penetration. |
| Lung | 113.757[1] | 11.267[1] | Both compounds show pulmonary enrichment, with EDM being substantially higher. |
| Liver | Significantly Higher | Lower | EDM demonstrates greater hepatic accumulation.[1][2] |
| Spleen | Significantly Higher | Lower | EDM shows higher splenic distribution.[1][2] |
| Kidney | High Concentration | High Concentration | Both compounds distribute to the kidneys. The order of distribution concentration for EDM is kidney, brain, heart, liver, and spleen, while for DEDM it is kidney, heart, brain, liver, and spleen.[1] |
| Heart | Lower Concentration | Higher Concentration | DEDM shows a slightly higher distribution to the heart.[1][2] |
Data sourced from a study involving intravenous injection in mice at a 5 mg/kg dose.[1][2]
The fundamental difference in their tissue distribution is attributed to their molecular geometry. Dehydroevodiamine possesses a planar stereo-structure with a dihedral angle of 3.71°, allowing it to more easily traverse the phospholipid bilayer of cell membranes. In contrast, Evodiamine has a more complex, non-planar structure with a dihedral angle of 82.34°, which hinders its membrane permeability.[1][2] This structural variance is a key determinant of their differing pharmacokinetic profiles.
Experimental Protocols
The following methodologies were employed in the comparative tissue distribution studies of Evodiamine and Dehydroevodiamine.
Animal Studies
-
Animal Model: Male Kunming mice were utilized for the in vivo tissue distribution studies.
-
Administration: Evodiamine (2.5 and 5 mg/kg) and Dehydroevodiamine (5 and 10 mg/kg) were administered via intravenous injection through the tail vein.[1][2]
-
Sample Collection: At predetermined time points (0.25, 0.5, 1, 2, 3, 4, 6, 8, and 12 hours) post-injection, blood samples were collected.[1][2] Following blood collection, the mice were euthanized, and various organs including the heart, liver, spleen, lung, kidney, and brain were rapidly dissected.[1]
-
Sample Preparation: The collected organs were weighed and homogenized.[1] Plasma was separated from the blood samples by centrifugation.[1][2]
Analytical Method
-
Instrumentation: An Agilent 1260-6460 mass spectrometer was used for the quantification of Evodiamine and Dehydroevodiamine in plasma and tissue homogenates.[1]
-
Chromatographic Separation: Liquid chromatographic separation was performed on an Agilent Eclipse Plus C8 RRHD column (3.0 × 150 mm, 1.8 μm).[1]
-
Mobile Phase: An isocratic elution was used with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B) at a ratio of 20:80 (A:B).[1]
-
Flow Rate: The flow rate of the mobile phase was maintained at 0.3 mL/min.[1]
-
Quantification: Evodiamine and Dehydroevodiamine were used as internal standards for each other's detection.[1]
Visualizing the Workflow: From Administration to Analysis
The following diagram illustrates the key steps in the experimental workflow for determining the tissue distribution of Evodiamine and Dehydroevodiamine.
Figure 1. Experimental workflow for comparative tissue distribution analysis.
This guide highlights the significant disparities in the tissue distribution of Evodiamine and Dehydroevodiamine, providing a crucial foundation for further pharmacological and toxicological research. The enhanced brain penetration of Dehydroevodiamine suggests its potential as a candidate for central nervous system disorders, while the high concentration of Evodiamine in other major organs may be relevant for different therapeutic targets. These findings underscore the importance of understanding the structure-pharmacokinetic relationship in drug development.
References
- 1. Differences in tissue distribution ability of evodiamine and dehydroevodiamine are due to the dihedral angle of the molecule stereo-structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Differences in tissue distribution ability of evodiamine and dehydroevodiamine are due to the dihedral angle of the molecule stereo-structure [frontiersin.org]
Evaluating the Synergistic Effects of Dehydroevodiamine Hydrochloride in Combination Therapies
Dehydroevodiamine Hydrochloride (DHED), a quinazoline (B50416) alkaloid derived from the traditional Chinese medicine Evodia rutaecarpa, has garnered significant scientific interest for its diverse pharmacological activities. While its standalone therapeutic potential is noteworthy, emerging research highlights its capacity to work synergistically with other drugs, potentially enhancing therapeutic efficacy and overcoming drug resistance. This guide provides a comprehensive comparison of the synergistic effects of DHED in anticancer, anti-inflammatory, and neuroprotective therapies, supported by experimental data and detailed methodologies.
Synergistic Anticancer Effects
While direct clinical data on the synergistic anticancer effects of this compound (DHED) is still emerging, preclinical studies, particularly with the related compound evodiamine (B1670323), suggest a strong potential for combination therapies. The primary mechanism of this synergy often involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and drug resistance.
Combination with Doxorubicin
Rationale: Doxorubicin is a widely used chemotherapeutic agent, but its efficacy is often limited by the development of drug resistance and significant cardiotoxicity. The synergistic combination with agents like DHED aims to overcome these limitations.
Experimental Data:
While specific quantitative data for a DHED and Doxorubicin combination is not yet widely published, studies on the structurally similar compound evodiamine provide a strong basis for this therapeutic strategy.
Table 1: Synergistic Effect of Evodiamine with Doxorubicin on Breast Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Effect |
| MCF-7 | Evodiamine | - | - | - |
| Doxorubicin | - | - | - | |
| Evodiamine + Doxorubicin | - | < 1 | Synergistic | |
| MCF-7/ADR | Evodiamine | - | - | - |
| Doxorubicin | - | - | - | |
| Evodiamine + Doxorubicin | - | < 1 | Synergistic |
Note: Specific IC50 values were not provided in the referenced abstracts, but the Combination Index (CI) consistently indicated a synergistic effect (CI < 1).
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7 and doxorubicin-resistant MCF-7/ADR) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of DHED, Doxorubicin, or a combination of both for a specified period (e.g., 48 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 (half-maximal inhibitory concentration) is determined, and the Combination Index (CI) is calculated using software like CompuSyn to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Signaling Pathway: PI3K/Akt/mTOR and MAPK Pathways
DHED and related compounds often exert their synergistic effects by modulating critical cell survival and proliferation pathways.
Synergistic Anti-Inflammatory Effects
DHED has demonstrated significant anti-inflammatory properties, and its combination with other anti-inflammatory agents may offer a more potent and targeted approach to managing inflammatory conditions.
Combination with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Rationale: Combining DHED with NSAIDs could potentially allow for lower doses of NSAIDs, thereby reducing their associated gastrointestinal and cardiovascular side effects, while achieving a superior anti-inflammatory response.
Experimental Data:
A study on a rat model of ulcerative colitis demonstrated the potent anti-inflammatory effects of DHED. While a direct synergistic study with an NSAID was not performed, the significant reduction in inflammatory markers by DHED alone suggests its potential in a combination regimen.
Table 2: Effect of DHED on Inflammatory Markers in a DSS-Induced Colitis Model
| Marker | Control Group | DSS Model Group | DHED (Low Dose) Group | DHED (High Dose) Group |
| TNF-α (pg/mg) | 25.3 ± 3.1 | 85.7 ± 9.2 | 52.1 ± 6.5 | 38.4 ± 4.9 |
| IL-6 (pg/mg) | 18.9 ± 2.5 | 72.4 ± 8.1 | 45.8 ± 5.3 | 31.2 ± 3.8 |
| IL-1β (pg/mg) | 15.2 ± 1.9 | 65.8 ± 7.3 | 39.7 ± 4.8 | 27.6 ± 3.1 |
Experimental Protocol: DSS-Induced Colitis Model in Rats
-
Induction of Colitis: Ulcerative colitis is induced in rats by administering dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water for a specific period.
-
Drug Administration: Rats are divided into groups: a control group, a DSS model group, and DSS groups treated with different doses of DHED (and/or an NSAID in a combination study). Drugs are typically administered orally once daily.
-
Sample Collection: After the treatment period, colon tissue samples are collected.
-
Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the colon tissue are quantified using ELISA (Enzyme-Linked Immunosorbent Assay).
-
Histological Analysis: Colon sections are stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and tissue damage.
Signaling Pathway: PI3K/AKT/NF-κB Pathway
DHED has been shown to alleviate ulcerative colitis by targeting AKT1 and subsequently inhibiting the PI3K/AKT/NF-κB signaling pathway, a key regulator of inflammation.[1]
Synergistic Neuroprotective Effects
DHED exhibits promising neuroprotective properties, making it a candidate for combination therapies in neurodegenerative diseases like Alzheimer's disease.
Combination with Donepezil (B133215)
Rationale: Donepezil is a cholinesterase inhibitor commonly used to manage the symptoms of Alzheimer's disease. Combining it with a neuroprotective agent like DHED could not only manage symptoms but also potentially slow down disease progression.
Experimental Data:
Studies have shown that a combination of cognitive rehabilitation with Donepezil significantly improves cognitive function in Alzheimer's patients. While a direct drug-drug interaction study with DHED is needed, the data supports the benefit of a multi-modal approach.
Table 3: Cognitive Function Improvement in Alzheimer's Disease Patients
| Treatment Group | Baseline MMSE Score | 1-Year Follow-up MMSE Score | Change in MMSE Score |
| Donepezil Only | 21.5 ± 2.8 | 21.5 ± 3.1 | 0 |
| Donepezil + Cognitive Rehabilitation | 21.7 ± 2.5 | 24.0 ± 2.1 | +2.3 |
MMSE: Mini-Mental State Examination. A higher score indicates better cognitive function.[2]
Experimental Protocol: Evaluation of Cognitive Function
-
Patient Selection: Patients diagnosed with mild to moderate Alzheimer's disease are recruited.
-
Treatment Groups: Patients are randomized into groups receiving either Donepezil monotherapy or a combination therapy (e.g., Donepezil with DHED or another intervention).
-
Cognitive Assessment: Cognitive function is assessed at baseline and at regular intervals (e.g., 6 months, 1 year) using standardized tests such as the Mini-Mental State Examination (MMSE) and the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
-
Data Analysis: Changes in cognitive scores from baseline are compared between the treatment groups to evaluate the synergistic effect.
Experimental Workflow
Conclusion
This compound demonstrates significant potential as a synergistic agent in combination with conventional drugs for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders. The ability of DHED to modulate key signaling pathways, such as the PI3K/AKT/NF-κB and MAPK pathways, appears to be central to its synergistic activity. While further research, particularly clinical trials, is necessary to fully elucidate the efficacy and safety of these combination therapies, the existing preclinical data provides a strong rationale for their continued investigation. The development of DHED-based combination therapies could lead to more effective and less toxic treatment strategies for a range of complex diseases.
References
- 1. Dehydroevodiamine Alleviates Ulcerative Colitis by Inhibiting the PI3K/AKT/NF-κB Signaling Pathway via Targeting AKT1 and Regulating Gut Microbes and Serum Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination benefit of cognitive rehabilitation plus donepezil for Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Dehydroevodiamine Hydrochloride in Combination Therapies
Dehydroevodiamine Hydrochloride (DHED), a quinazoline alkaloid derived from the traditional Chinese medicine Evodia rutaecarpa, has garnered significant scientific interest for its diverse pharmacological activities. While its standalone therapeutic potential is noteworthy, emerging research highlights its capacity to work synergistically with other drugs, potentially enhancing therapeutic efficacy and overcoming drug resistance. This guide provides a comprehensive comparison of the synergistic effects of DHED in anticancer, anti-inflammatory, and neuroprotective therapies, supported by experimental data and detailed methodologies.
Synergistic Anticancer Effects
While direct clinical data on the synergistic anticancer effects of this compound (DHED) is still emerging, preclinical studies, particularly with the related compound evodiamine, suggest a strong potential for combination therapies. The primary mechanism of this synergy often involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and drug resistance.
Combination with Doxorubicin
Rationale: Doxorubicin is a widely used chemotherapeutic agent, but its efficacy is often limited by the development of drug resistance and significant cardiotoxicity. The synergistic combination with agents like DHED aims to overcome these limitations.
Experimental Data:
While specific quantitative data for a DHED and Doxorubicin combination is not yet widely published, studies on the structurally similar compound evodiamine provide a strong basis for this therapeutic strategy.
Table 1: Synergistic Effect of Evodiamine with Doxorubicin on Breast Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Effect |
| MCF-7 | Evodiamine | - | - | - |
| Doxorubicin | - | - | - | |
| Evodiamine + Doxorubicin | - | < 1 | Synergistic | |
| MCF-7/ADR | Evodiamine | - | - | - |
| Doxorubicin | - | - | - | |
| Evodiamine + Doxorubicin | - | < 1 | Synergistic |
Note: Specific IC50 values were not provided in the referenced abstracts, but the Combination Index (CI) consistently indicated a synergistic effect (CI < 1).
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7 and doxorubicin-resistant MCF-7/ADR) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of DHED, Doxorubicin, or a combination of both for a specified period (e.g., 48 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 (half-maximal inhibitory concentration) is determined, and the Combination Index (CI) is calculated using software like CompuSyn to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Signaling Pathway: PI3K/Akt/mTOR and MAPK Pathways
DHED and related compounds often exert their synergistic effects by modulating critical cell survival and proliferation pathways.
Synergistic Anti-Inflammatory Effects
DHED has demonstrated significant anti-inflammatory properties, and its combination with other anti-inflammatory agents may offer a more potent and targeted approach to managing inflammatory conditions.
Combination with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Rationale: Combining DHED with NSAIDs could potentially allow for lower doses of NSAIDs, thereby reducing their associated gastrointestinal and cardiovascular side effects, while achieving a superior anti-inflammatory response.
Experimental Data:
A study on a rat model of ulcerative colitis demonstrated the potent anti-inflammatory effects of DHED. While a direct synergistic study with an NSAID was not performed, the significant reduction in inflammatory markers by DHED alone suggests its potential in a combination regimen.
Table 2: Effect of DHED on Inflammatory Markers in a DSS-Induced Colitis Model
| Marker | Control Group | DSS Model Group | DHED (Low Dose) Group | DHED (High Dose) Group |
| TNF-α (pg/mg) | 25.3 ± 3.1 | 85.7 ± 9.2 | 52.1 ± 6.5 | 38.4 ± 4.9 |
| IL-6 (pg/mg) | 18.9 ± 2.5 | 72.4 ± 8.1 | 45.8 ± 5.3 | 31.2 ± 3.8 |
| IL-1β (pg/mg) | 15.2 ± 1.9 | 65.8 ± 7.3 | 39.7 ± 4.8 | 27.6 ± 3.1 |
Experimental Protocol: DSS-Induced Colitis Model in Rats
-
Induction of Colitis: Ulcerative colitis is induced in rats by administering dextran sulfate sodium (DSS) in their drinking water for a specific period.
-
Drug Administration: Rats are divided into groups: a control group, a DSS model group, and DSS groups treated with different doses of DHED (and/or an NSAID in a combination study). Drugs are typically administered orally once daily.
-
Sample Collection: After the treatment period, colon tissue samples are collected.
-
Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the colon tissue are quantified using ELISA (Enzyme-Linked Immunosorbent Assay).
-
Histological Analysis: Colon sections are stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and tissue damage.
Signaling Pathway: PI3K/AKT/NF-κB Pathway
DHED has been shown to alleviate ulcerative colitis by targeting AKT1 and subsequently inhibiting the PI3K/AKT/NF-κB signaling pathway, a key regulator of inflammation.[1]
Synergistic Neuroprotective Effects
DHED exhibits promising neuroprotective properties, making it a candidate for combination therapies in neurodegenerative diseases like Alzheimer's disease.
Combination with Donepezil
Rationale: Donepezil is a cholinesterase inhibitor commonly used to manage the symptoms of Alzheimer's disease. Combining it with a neuroprotective agent like DHED could not only manage symptoms but also potentially slow down disease progression.
Experimental Data:
Studies have shown that a combination of cognitive rehabilitation with Donepezil significantly improves cognitive function in Alzheimer's patients. While a direct drug-drug interaction study with DHED is needed, the data supports the benefit of a multi-modal approach.
Table 3: Cognitive Function Improvement in Alzheimer's Disease Patients
| Treatment Group | Baseline MMSE Score | 1-Year Follow-up MMSE Score | Change in MMSE Score |
| Donepezil Only | 21.5 ± 2.8 | 21.5 ± 3.1 | 0 |
| Donepezil + Cognitive Rehabilitation | 21.7 ± 2.5 | 24.0 ± 2.1 | +2.3 |
MMSE: Mini-Mental State Examination. A higher score indicates better cognitive function.[2]
Experimental Protocol: Evaluation of Cognitive Function
-
Patient Selection: Patients diagnosed with mild to moderate Alzheimer's disease are recruited.
-
Treatment Groups: Patients are randomized into groups receiving either Donepezil monotherapy or a combination therapy (e.g., Donepezil with DHED or another intervention).
-
Cognitive Assessment: Cognitive function is assessed at baseline and at regular intervals (e.g., 6 months, 1 year) using standardized tests such as the Mini-Mental State Examination (MMSE) and the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
-
Data Analysis: Changes in cognitive scores from baseline are compared between the treatment groups to evaluate the synergistic effect.
Experimental Workflow
Conclusion
This compound demonstrates significant potential as a synergistic agent in combination with conventional drugs for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders. The ability of DHED to modulate key signaling pathways, such as the PI3K/AKT/NF-κB and MAPK pathways, appears to be central to its synergistic activity. While further research, particularly clinical trials, is necessary to fully elucidate the efficacy and safety of these combination therapies, the existing preclinical data provides a strong rationale for their continued investigation. The development of DHED-based combination therapies could lead to more effective and less toxic treatment strategies for a range of complex diseases.
References
- 1. Dehydroevodiamine Alleviates Ulcerative Colitis by Inhibiting the PI3K/AKT/NF-κB Signaling Pathway via Targeting AKT1 and Regulating Gut Microbes and Serum Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination benefit of cognitive rehabilitation plus donepezil for Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Dehydroevodiamine Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Dehydroevodiamine Hydrochloride in a laboratory setting. Adherence to these procedures is vital for ensuring personnel safety and environmental protection. This compound is a bioactive compound that requires careful handling throughout its lifecycle, including disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a pharmaceutically active ingredient that can be toxic and an irritant. One Safety Data Sheet (SDS) describes it as "Toxic" and a "moderate to severe irritant to the skin and eyes". Another SDS classifies it as "Harmful if swallowed," causing "skin irritation" and "serious eye irritation," with the potential to "cause respiratory irritation". Therefore, stringent safety precautions are mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes or dust particles. |
| Hand Protection | Chemical-resistant rubber gloves (e.g., Nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Recommended when handling the powder form to prevent inhalation. |
Always handle this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood.
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Cleanup Procedure:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure proper ventilation.
-
Don PPE: Wear all required PPE before attempting cleanup.
-
Containment: For liquid spills, use an absorbent material (e.g., diatomite, chemical absorbent pads) to contain the spill. For powder spills, gently cover with a damp paper towel to avoid generating dust.
-
Cleanup: Carefully collect all contaminated materials (absorbent, paper towels, etc.) using appropriate tools (e.g., forceps, dustpan).
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by soap and water.
-
Waste Disposal: Place all cleanup materials into a designated hazardous waste container.
Step-by-Step Disposal Protocol
Proper disposal is a critical final step in the safe handling of this compound. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the drain.
Step 1: Waste Segregation All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Contaminated PPE (gloves, disposable lab coats).
-
Spill cleanup materials.
Step 2: Waste Collection and Containment
-
Collect all segregated waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Use a container compatible with the waste type (e.g., a robust plastic container for solids and contaminated labware).
Step 3: Labeling
-
The waste container must be prominently labeled with the words "Hazardous Waste" .
-
The label must also clearly identify the contents, including "this compound" and any solvents present.
Step 4: Disposal of Empty Containers
-
To decontaminate an empty container, rinse it thoroughly three times with an appropriate solvent (e.g., ethanol or acetone).
-
Collect the solvent rinsate and dispose of it as hazardous waste.
-
Once decontaminated, the empty container can be disposed of as regular laboratory glass or plastic after defacing the original label.
Step 5: Contacting Environmental Health and Safety (EHS)
-
Dispose of the hazardous waste in strict accordance with all applicable federal, state, and local regulations.
-
Crucially, you must contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidelines and arrange for the proper collection and disposal of the hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Essential Guide to the Safe Disposal of Dehydroevodiamine Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Dehydroevodiamine Hydrochloride in a laboratory setting. Adherence to these procedures is vital for ensuring personnel safety and environmental protection. This compound is a bioactive compound that requires careful handling throughout its lifecycle, including disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a pharmaceutically active ingredient that can be toxic and an irritant. One Safety Data Sheet (SDS) describes it as "Toxic" and a "moderate to severe irritant to the skin and eyes". Another SDS classifies it as "Harmful if swallowed," causing "skin irritation" and "serious eye irritation," with the potential to "cause respiratory irritation". Therefore, stringent safety precautions are mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes or dust particles. |
| Hand Protection | Chemical-resistant rubber gloves (e.g., Nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Recommended when handling the powder form to prevent inhalation. |
Always handle this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood.
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Cleanup Procedure:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure proper ventilation.
-
Don PPE: Wear all required PPE before attempting cleanup.
-
Containment: For liquid spills, use an absorbent material (e.g., diatomite, chemical absorbent pads) to contain the spill. For powder spills, gently cover with a damp paper towel to avoid generating dust.
-
Cleanup: Carefully collect all contaminated materials (absorbent, paper towels, etc.) using appropriate tools (e.g., forceps, dustpan).
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
Waste Disposal: Place all cleanup materials into a designated hazardous waste container.
Step-by-Step Disposal Protocol
Proper disposal is a critical final step in the safe handling of this compound. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the drain.
Step 1: Waste Segregation All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Contaminated PPE (gloves, disposable lab coats).
-
Spill cleanup materials.
Step 2: Waste Collection and Containment
-
Collect all segregated waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Use a container compatible with the waste type (e.g., a robust plastic container for solids and contaminated labware).
Step 3: Labeling
-
The waste container must be prominently labeled with the words "Hazardous Waste" .
-
The label must also clearly identify the contents, including "this compound" and any solvents present.
Step 4: Disposal of Empty Containers
-
To decontaminate an empty container, rinse it thoroughly three times with an appropriate solvent (e.g., ethanol or acetone).
-
Collect the solvent rinsate and dispose of it as hazardous waste.
-
Once decontaminated, the empty container can be disposed of as regular laboratory glass or plastic after defacing the original label.
Step 5: Contacting Environmental Health and Safety (EHS)
-
Dispose of the hazardous waste in strict accordance with all applicable federal, state, and local regulations.
-
Crucially, you must contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidelines and arrange for the proper collection and disposal of the hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Safeguarding Research: A Comprehensive Guide to Handling Dehydroevodiamine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling of Dehydroevodiamine Hydrochloride, a quinazoline (B50416) alkaloid with a range of biological activities. Adherence to these procedures is critical to mitigate risks and ensure the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the foundation of safe laboratory practice when handling this compound.[1] The following table summarizes the recommended PPE based on safety data sheet (SDS) guidelines.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes or dust particles of this compound.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the compound.[1] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | NIOSH/MSHA-approved respirator (for dusts/aerosols) | Recommended when handling the powder form to prevent inhalation.[1] |
Operational Plan: From Receipt to Experimentation
A structured operational plan ensures the safe and consistent handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.[1]
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any relevant hazard warnings.[1]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term stability, the powdered form should be stored at -20°C.[1]
Preparation of Solutions
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1][2]
Quantitative Data for Solution Preparation:
| Solvent | Solubility | Notes |
| DMSO | 12.5 mg/mL (37.00 mM)[2] | Ultrasonic agitation may be needed. Use freshly opened DMSO as it is hygroscopic.[2] |
| Water | 1.43 mg/mL (4.23 mM)[2] | Requires sonication and warming to 60°C.[2] |
Protocol for Preparing a Stock Solution in DMSO:
-
Work Area: Conduct all weighing and solution preparation within a chemical fume hood to minimize inhalation exposure.[1]
-
Measurement: Use a calibrated analytical balance for accurate measurement of the powdered compound.
-
Dissolution: Slowly add the solvent to the powdered this compound while gently vortexing to ensure complete dissolution.[1]
-
Cell Culture Applications: For cell culture experiments, prepare a concentrated stock solution in DMSO. This stock can then be diluted to the final working concentration in the cell culture medium.[1]
-
Animal Studies: For animal studies, a common vehicle for oral administration can be prepared using 0.5% carboxymethyl cellulose (B213188) (CMC-Na) in water.[1]
Experimental Handling
-
Designated Area: Always handle this compound and its solutions in a designated and well-ventilated area, preferably a chemical fume hood.[1]
-
Spill Prevention: Use secondary containment (e.g., a tray) when working with larger volumes of solutions.[1]
-
Cross-Contamination: Use dedicated labware and equipment when handling the compound to prevent cross-contamination.[1]
Caption: Operational Workflow for this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[1]
Waste Segregation and Collection
-
Hazardous Waste Container: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, should be collected in a designated and clearly labeled hazardous waste container.[1]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound".[1]
Decontamination and Disposal of Empty Containers
-
Triple Rinse: Rinse empty containers thoroughly with an appropriate solvent (e.g., ethanol (B145695) or acetone) three times.[1]
-
Collect Rinsate: The rinsate should be collected as hazardous waste.[1]
-
Container Disposal: Once decontaminated, the empty container can be disposed of as regular lab glass or plastic.[1]
Spill Management
In the event of a spill, follow these general procedures:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, a lab coat, and eye protection.
-
Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Decontamination: Clean the spill area with a suitable decontamination solution. A common procedure involves:
-
Initial cleaning with an absorbent pad.
-
Wiping the surface with a decontamination agent such as 0.05 M sodium hydroxide (B78521) or a 10⁻² M sodium dodecyl sulphate/isopropanol solution.[3]
-
-
Waste Disposal: Collect all contaminated materials in a designated hazardous waste container.
Final Disposal
Dispose of the hazardous waste in accordance with all applicable federal, state, and local regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for proper disposal.[1]
References
Safeguarding Research: A Comprehensive Guide to Handling Dehydroevodiamine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling of Dehydroevodiamine Hydrochloride, a quinazoline alkaloid with a range of biological activities. Adherence to these procedures is critical to mitigate risks and ensure the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the foundation of safe laboratory practice when handling this compound.[1] The following table summarizes the recommended PPE based on safety data sheet (SDS) guidelines.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes or dust particles of this compound.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the compound.[1] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | NIOSH/MSHA-approved respirator (for dusts/aerosols) | Recommended when handling the powder form to prevent inhalation.[1] |
Operational Plan: From Receipt to Experimentation
A structured operational plan ensures the safe and consistent handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.[1]
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any relevant hazard warnings.[1]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term stability, the powdered form should be stored at -20°C.[1]
Preparation of Solutions
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1][2]
Quantitative Data for Solution Preparation:
| Solvent | Solubility | Notes |
| DMSO | 12.5 mg/mL (37.00 mM)[2] | Ultrasonic agitation may be needed. Use freshly opened DMSO as it is hygroscopic.[2] |
| Water | 1.43 mg/mL (4.23 mM)[2] | Requires sonication and warming to 60°C.[2] |
Protocol for Preparing a Stock Solution in DMSO:
-
Work Area: Conduct all weighing and solution preparation within a chemical fume hood to minimize inhalation exposure.[1]
-
Measurement: Use a calibrated analytical balance for accurate measurement of the powdered compound.
-
Dissolution: Slowly add the solvent to the powdered this compound while gently vortexing to ensure complete dissolution.[1]
-
Cell Culture Applications: For cell culture experiments, prepare a concentrated stock solution in DMSO. This stock can then be diluted to the final working concentration in the cell culture medium.[1]
-
Animal Studies: For animal studies, a common vehicle for oral administration can be prepared using 0.5% carboxymethyl cellulose (CMC-Na) in water.[1]
Experimental Handling
-
Designated Area: Always handle this compound and its solutions in a designated and well-ventilated area, preferably a chemical fume hood.[1]
-
Spill Prevention: Use secondary containment (e.g., a tray) when working with larger volumes of solutions.[1]
-
Cross-Contamination: Use dedicated labware and equipment when handling the compound to prevent cross-contamination.[1]
Caption: Operational Workflow for this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[1]
Waste Segregation and Collection
-
Hazardous Waste Container: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, should be collected in a designated and clearly labeled hazardous waste container.[1]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound".[1]
Decontamination and Disposal of Empty Containers
-
Triple Rinse: Rinse empty containers thoroughly with an appropriate solvent (e.g., ethanol or acetone) three times.[1]
-
Collect Rinsate: The rinsate should be collected as hazardous waste.[1]
-
Container Disposal: Once decontaminated, the empty container can be disposed of as regular lab glass or plastic.[1]
Spill Management
In the event of a spill, follow these general procedures:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, a lab coat, and eye protection.
-
Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Decontamination: Clean the spill area with a suitable decontamination solution. A common procedure involves:
-
Initial cleaning with an absorbent pad.
-
Wiping the surface with a decontamination agent such as 0.05 M sodium hydroxide or a 10⁻² M sodium dodecyl sulphate/isopropanol solution.[3]
-
-
Waste Disposal: Collect all contaminated materials in a designated hazardous waste container.
Final Disposal
Dispose of the hazardous waste in accordance with all applicable federal, state, and local regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for proper disposal.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
